Azido-PEG4-beta-D-glucose
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to Azido-PEG4-β-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG4-β-D-glucose is a heterobifunctional chemical probe that has emerged as a valuable tool in chemical biology and drug development. Its unique tripartite structure, consisting of a glucose moiety, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, enables researchers to investigate and manipulate biological systems in a targeted manner. This guide provides an in-depth exploration of its mechanism of action, supported by experimental workflows and data presentation.
Core Mechanism: Bioorthogonal Metabolic Labeling and Bioconjugation
The primary mechanism of action of Azido-PEG4-β-D-glucose revolves around its function as a molecular tag that can be metabolically incorporated into cells and subsequently detected or conjugated using bioorthogonal chemistry. This process can be broken down into two key stages:
-
Cellular Uptake and Metabolic Incorporation: The β-D-glucose component of the molecule is designed to be recognized by glucose transporters on the cell surface.[1] This facilitates its entry into the cell, where it can potentially enter metabolic pathways. In the context of metabolic glycoengineering, the sugar moiety can be incorporated into glycans, effectively tagging them with an azide group.
-
Bioorthogonal Reaction: The terminal azide group is a bioorthogonal chemical handle. This means it is chemically inert within biological systems but can react specifically and efficiently with a partner bioorthogonal group, most commonly an alkyne, through a process known as azide-alkyne cycloaddition, often referred to as "click chemistry".[1][2] This reaction can be catalyzed by copper(I) (CuAAC) or proceed in a strain-promoted manner (SPAAC) with cyclooctynes like DBCO or BCN, eliminating the need for a cytotoxic copper catalyst.[2]
The polyethylene (B3416737) glycol (PEG4) spacer serves to increase the hydrophilicity and solubility of the molecule in aqueous media.[3] It also provides a flexible linker that extends the azide group away from the glucose moiety, potentially reducing steric hindrance and improving its accessibility for subsequent reactions.
Applications in Research and Drug Development
This mechanism of action makes Azido-PEG4-β-D-glucose a versatile tool for a range of applications:
-
Metabolic Labeling of Glycans: By introducing the azide-modified glucose into cellular metabolic pathways, researchers can tag and subsequently visualize, identify, or isolate glycoconjugates. This is invaluable for studying glycosylation, a critical post-translational modification involved in numerous physiological and pathological processes.
-
Bioconjugation and Drug Delivery: The molecule can act as a linker to attach various payloads, such as fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, to biological targets.[1] The glucose moiety can potentially target cells with high glucose uptake, such as cancer cells, offering a strategy for targeted drug delivery.
-
PROTAC Synthesis: Azido-PEG4-β-D-glucose has been identified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Design and Data
While specific quantitative data for Azido-PEG4-β-D-glucose is often application-dependent, the following table summarizes key parameters that are typically optimized in a metabolic labeling experiment.
| Parameter | Typical Range | Considerations |
| Concentration | 10 - 100 µM | Cell type-dependent; cytotoxicity should be assessed at higher concentrations. |
| Incubation Time | 24 - 72 hours | Dependent on the rate of metabolic incorporation and turnover of the target glycans. |
| Click Chemistry Reagent | 10 - 50 µM | The concentration of the alkyne-modified probe (e.g., fluorescent dye, biotin). |
| Copper(I) Catalyst (for CuAAC) | 0.1 - 1 mM | A copper source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) are required. |
| Ligand (for CuAAC) | 0.1 - 1 mM | A copper-chelating ligand (e.g., TBTA) is used to stabilize the Cu(I) oxidation state. |
Experimental Workflow: Metabolic Labeling and Detection
The following diagram illustrates a typical experimental workflow for the metabolic labeling of cell surface glycans with Azido-PEG4-β-D-glucose and subsequent detection via click chemistry.
Caption: Workflow for metabolic labeling and detection.
Detailed Experimental Protocol: Metabolic Labeling of Adherent Cells
This protocol provides a general framework for labeling adherent cells with Azido-PEG4-β-D-glucose and detecting the incorporated azide with a fluorescent alkyne probe via CuAAC.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete cell culture medium
-
Azido-PEG4-β-D-glucose (stock solution in DMSO or water)
-
Alkyne-fluorophore (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution
-
Sodium ascorbate stock solution (prepare fresh)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare the desired concentration of Azido-PEG4-β-D-glucose in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 24-72 hours under standard culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
10 µL of alkyne-fluorophore stock solution
-
2 µL of CuSO4 stock solution
-
2 µL of TBTA stock solution
-
10 µL of sodium ascorbate stock solution
-
76 µL of reaction buffer
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Stain nuclei with a DNA dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Signaling Pathway Visualization
While Azido-PEG4-β-D-glucose is a tool to study biological processes rather than an effector of a specific signaling pathway, it can be used to investigate pathways involving glycosylation. The following diagram illustrates its logical relationship in the study of glycosylated receptors.
Caption: Logical workflow for identifying glycosylated proteins.
References
An In-depth Technical Guide to the Biophysical Properties of Azido-PEG4-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-beta-D-glucose is a heterobifunctional molecule integrating a beta-D-glucose moiety with an azide (B81097) group through a flexible tetraethylene glycol (PEG4) linker. This compound has emerged as a valuable tool in chemical biology and drug development, primarily due to its utility in bioconjugation and metabolic labeling. The glucose component allows for potential targeting of cells expressing glucose transporters, while the terminal azide group enables highly specific covalent modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The hydrophilic PEG4 spacer enhances aqueous solubility and provides spatial separation between the glucose and the reactive azide, minimizing steric hindrance. This guide provides a comprehensive overview of the biophysical properties, experimental protocols, and applications of this compound.
Biophysical and Chemical Properties
A summary of the key biophysical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C14H27N3O9 |
| Molecular Weight | 381.38 g/mol |
| CAS Number | 1609_83-15-9 |
| Appearance | White to off-white solid or viscous oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Conditions | -20°C, desiccated and protected from light |
Experimental Protocols
Synthesis of this compound
General Two-Step Synthetic Approach:
-
Mesylation of a Hydroxyl-PEG-Glucose Precursor: A protected glucose molecule with an accessible hydroxyl group attached to a PEG4 linker would be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N) in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2). The reaction is typically carried out at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.
-
Azide Substitution: The resulting mesylated intermediate is then reacted with an excess of sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the SN2 displacement of the mesylate by the azide ion. The final product is then purified using column chromatography.
Characterization Protocols
NMR spectroscopy is essential for confirming the chemical structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the glucose protons, the ethylene (B1197577) glycol protons of the PEG4 linker, and the methylene (B1212753) protons adjacent to the azide group. The anomeric proton of the beta-D-glucose typically appears as a doublet around 4.3-4.5 ppm. The PEG4 chain will exhibit a complex multiplet around 3.5-3.7 ppm. The methylene protons adjacent to the azide group are expected to resonate around 3.3-3.4 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The anomeric carbon of the glucose will be observed around 103-104 ppm. The carbons of the PEG4 linker will appear in the 60-71 ppm region, and the carbon attached to the azide group will be shifted upfield to around 50-51 ppm.
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method for this molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile/water.
-
Analysis: In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 382.18. Other adducts such as [M+Na]⁺ (m/z 404.16) may also be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Metabolic Labeling of a Mammalian Cell Line
This protocol describes the metabolic incorporation of this compound into the glycans of cultured mammalian cells.
-
Cell Culture: Plate the mammalian cell line of choice (e.g., HeLa, Jurkat) in a suitable culture vessel and grow to approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. The final concentration for labeling will need to be optimized for the specific cell line but typically ranges from 25 to 100 µM.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the medium containing this compound. Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After the incubation period, wash the cells three times with cold PBS to remove any unincorporated azido-sugar. The cells can then be lysed for downstream analysis or prepared for fluorescence imaging.
Click Chemistry-Mediated Bioconjugation
This protocol outlines the general steps for conjugating an alkyne-containing fluorescent probe to azide-labeled cells.
-
Reagent Preparation:
-
Copper (II) Sulfate (CuSO4): 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock solution in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.
-
Sodium Ascorbate (B8700270): Freshly prepared 1 M stock solution in water. This is the reducing agent to generate Cu(I) in situ.
-
Alkyne-Fluorophore: 10 mM stock solution in DMSO.
-
-
Click Reaction:
-
To the azide-labeled cells (either in suspension or adherent), add the alkyne-fluorophore to a final concentration of 10-50 µM.
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the cells to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess reagents.
-
-
Analysis: The fluorescently labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolic Incorporation
This compound is expected to be taken up by cells through glucose transporters (GLUTs).[1][2][3][4][5] Once inside the cell, it can enter the hexosamine biosynthetic pathway, where it is converted to a UDP-azido-sugar nucleotide. This activated sugar is then used by glycosyltransferases to incorporate the azido-sugar into nascent glycoproteins and glycolipids.
Caption: Cellular uptake and metabolic incorporation of this compound.
Experimental Workflow for Metabolic Labeling and Analysis
The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound, followed by bioconjugation and analysis.
Caption: A typical experimental workflow for metabolic labeling and subsequent analysis.
Conclusion
This compound is a powerful and versatile chemical probe for studying biological systems. Its unique combination of a glucose targeting moiety, a flexible and solubilizing PEG linker, and a bioorthogonal azide handle makes it an invaluable tool for applications ranging from metabolic glycoengineering and cell imaging to the development of targeted drug delivery systems. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies. As with any chemical probe, optimization of experimental conditions, such as concentration and incubation times, is crucial for achieving reliable and reproducible results.
References
- 1. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucose transporters GLUT1, GLUT3, and GLUT4 have different effects on osteoblast proliferation and metabolism [frontiersin.org]
- 4. Glucose uptake - Wikipedia [en.wikipedia.org]
- 5. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in the Functionality of Azido-PEG4-beta-D-glucose: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG4-beta-D-glucose, with a specific focus on the critical role of its tetraethylene glycol (PEG4) spacer. This heterobifunctional molecule is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Understanding the contribution of each of its components—the azide (B81097) group, the beta-D-glucose moiety, and the PEG4 spacer—is essential for its effective application.
Core Concepts: Deconstructing this compound
This compound is comprised of three key functional domains:
-
Azido (B1232118) Group (N₃): This moiety serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the stable covalent linkage of the molecule to a wide range of biomolecules and surfaces functionalized with an alkyne group.
-
Beta-D-glucose: This carbohydrate component can act as a targeting ligand for glucose transporters (GLUTs), which are often overexpressed in cancer cells. This targeting capability can enhance the cellular uptake of molecules conjugated to this compound in specific cell populations.[1]
-
PEG4 Spacer: This flexible, hydrophilic linker connects the azido group and the glucose moiety. The four repeating ethylene (B1197577) glycol units impart crucial physicochemical properties that significantly enhance the overall functionality of the molecule.
Physicochemical Properties of this compound
The properties of this compound are summarized in the table below. The presence of the hydrophilic PEG4 spacer is a key determinant of its solubility in aqueous media.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₇N₃O₉ | [2] |
| Molecular Weight | 381.38 g/mol | [2] |
| CAS Number | 1609083-15-9 | [2] |
| Appearance | Solid or oil | - |
| Purity | ≥95% - 98% | [2][3] |
| Solubility | Water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | [2] |
| Storage Conditions | -20°C | [2] |
The Multifaceted Role of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer is not merely a passive linker; it actively contributes to the desirable properties of this compound and its conjugates.
Enhancing Hydrophilicity and Solubility
One of the most significant contributions of the PEG4 spacer is the enhancement of hydrophilicity.[4] Many biomolecules and therapeutic agents are hydrophobic, leading to poor solubility in aqueous environments, which can hinder their application in biological systems. The ethylene glycol units of the PEG chain are highly hydrophilic and can form hydrogen bonds with water molecules, thereby increasing the overall water solubility of the conjugate.[5] This property is crucial for improving formulation, preventing aggregation, and ensuring bioavailability.[4][6]
Improving Stability and Reducing Immunogenicity
The flexible PEG4 chain can create a hydrophilic cloud around the conjugated molecule, which can shield it from enzymatic degradation and recognition by the immune system.[7] This "stealth" effect can lead to increased stability in biological fluids and a longer circulation half-life in vivo, which is particularly advantageous for drug delivery applications.[3][8] While a short PEG4 chain may have a less pronounced effect on immunogenicity compared to longer PEG chains, it still contributes to a reduction in non-specific interactions.
Minimizing Steric Hindrance
The PEG4 spacer provides a flexible and extended connection between the glucose targeting moiety and the payload (the molecule attached via the azide group). This spatial separation is critical to minimize steric hindrance, allowing both the glucose and the payload to interact effectively with their respective biological targets. For example, in a PROTAC molecule, the PEG spacer allows the warhead (targeting the protein of interest) and the E3 ligase ligand to simultaneously bind to their respective proteins, facilitating the formation of a productive ternary complex.[9]
Modulating Pharmacokinetics and Cellular Uptake
The physicochemical properties imparted by the PEG4 spacer can influence the pharmacokinetic profile of a conjugated drug. Increased hydrophilicity and molecular size can reduce renal clearance, leading to a longer plasma half-life.[] However, the effect of PEGylation on cellular uptake can be complex. While the glucose moiety is intended to enhance uptake via GLUT transporters, the hydrophilic PEG spacer can sometimes reduce non-specific cellular uptake.[11][12] The overall cellular entry of a conjugate will be a balance between targeted uptake and the physicochemical properties conferred by the PEG spacer. Studies have shown that the length of the PEG linker can significantly impact the cellular uptake and in vivo biodistribution of nanoparticles.[13][14]
Experimental Protocols
The utility of this compound lies in its ability to be readily conjugated to other molecules through click chemistry. Below are detailed protocols for the two most common click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click chemistry reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving starting materials (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.
-
Add this compound to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of the azide or alkyne can be used to drive the reaction to completion.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN)-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving starting materials (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-functionalized molecule to the reaction buffer.
-
Add this compound to the reaction mixture. A 1:1 to 1.5:1 molar ratio of azide to alkyne is typically used.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the conjugate using methods such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
-
Application in PROTAC Development
A major application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13][15]
The PEG4 spacer in this compound is well-suited for constructing the linker region of a PROTAC. The general workflow for synthesizing a PROTAC using this linker is as follows:
-
Functionalization of Ligands: One ligand (for either the POI or the E3 ligase) is functionalized with an alkyne group, and the other is functionalized with a group that can be reacted with the glucose moiety of this compound (or the azide is used to click onto an alkyne-functionalized ligand).
-
Click Chemistry Conjugation: The alkyne-functionalized ligand is then conjugated to this compound via CuAAC or SPAAC.
-
Final Assembly: The resulting intermediate is then coupled to the second ligand to complete the PROTAC structure.
The PEG4 spacer provides the necessary length and flexibility for the two ends of the PROTAC to effectively bind to their respective protein targets, facilitating the formation of a stable ternary complex, which is essential for efficient protein degradation.[9][16]
Signaling Pathways and Logical Relationships
The diagrams below, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Conclusion
The PEG4 spacer in this compound is a critical component that imparts several advantageous properties, making this molecule a highly effective tool in bioconjugation and drug development. Its ability to enhance solubility and stability, minimize steric hindrance, and modulate pharmacokinetic properties significantly broadens the applicability of the molecules to which it is attached. For researchers and scientists in drug development, a thorough understanding of the role of the PEG4 spacer is paramount for the rational design and successful implementation of novel targeted therapies and diagnostic agents.
References
- 1. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. precisepeg.com [precisepeg.com]
The Trojan Horse Strategy: A Technical Guide to Beta-D-Glucose Moiety in Cellular Targeting
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aberrant metabolism of cancer cells, particularly their heightened reliance on glucose, presents a unique vulnerability for targeted therapeutic intervention. The "Warburg effect," characterized by elevated glucose uptake and aerobic glycolysis, has paved the way for a "Trojan horse" strategy in drug delivery. By attaching a beta-D-glucose moiety to therapeutic agents, these conjugates can exploit the overexpression of glucose transporters (GLUTs), primarily GLUT1, on the surface of cancer cells to achieve selective cellular entry and enhanced efficacy. This technical guide provides an in-depth exploration of the core principles, experimental validation, and signaling pathways associated with this promising cell-targeting paradigm. We present collated quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to equip researchers with the foundational knowledge required to harness the beta-D-glucose moiety for next-generation targeted therapies.
The Rationale: Exploiting the Warburg Effect
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon first described by Otto Warburg. This metabolic reprogramming leads to a significant increase in glucose consumption compared to normal cells to support rapid proliferation.[1][2] This dependency is met by the overexpression of glucose transporters, particularly GLUT1, making it a key therapeutic target.[2][3][4] By conjugating cytotoxic drugs, imaging agents, or nanoparticles with beta-D-glucose, these molecules can mimic natural glucose and be actively transported into cancer cells via GLUTs, thereby concentrating the therapeutic payload at the site of action while minimizing off-target effects.[5][6]
Key Molecular Players: Glucose Transporters
The cellular uptake of glucose and glucose-conjugated molecules is primarily mediated by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).
-
Facilitative Glucose Transporters (GLUTs): These transporters move glucose down its concentration gradient via facilitated diffusion.[7][8] GLUT1 is ubiquitously expressed and responsible for basal glucose uptake, and its overexpression is a hallmark of many cancers.[1][2][3]
-
Sodium-Glucose Cotransporters (SGLTs): These transporters utilize the sodium gradient to move glucose against its concentration gradient in a form of secondary active transport.[9][10]
The affinity of these transporters for glucose, represented by the Michaelis constant (Km), is a critical parameter in designing glucose-targeted therapies. A lower Km value indicates a higher affinity.
Table 1: Quantitative Data on Glucose Transporter Affinity
| Transporter | Substrate | Km (mM) | Tissue/Cell Type | Reference(s) |
| GLUT1 | D-Glucose | 3-7 | Ubiquitous, high in erythrocytes and cancer cells | [11] |
| 3-O-methyl-D-glucose | ~20 | 3T3-L1 cells | [12] | |
| GLUT2 | D-Glucose | ~17 | Liver, pancreatic β-cells, small intestine | [13] |
| GLUT3 | D-Glucose | 1.4 | Neurons | [11] |
| GLUT4 | D-Glucose | 5 | Muscle, adipose tissue (insulin-responsive) | [11][14] |
| 3-O-methyl-D-glucose | ~7 | 3T3-L1 cells | [12] | |
| GLUT5 | Fructose | 6 | Intestine, kidney, testis | [11] |
| GLUT7 | D-Glucose | 0.3 | Small intestine, colon | [13] |
| SGLT1 | D-Glucose | 0.5 | Small intestine, kidney | [13] |
Design and Efficacy of Beta-D-Glucose Conjugates
The design of effective glucose-drug conjugates involves attaching a beta-D-glucose moiety to a therapeutic agent, often via a linker. The stability of this linker and the overall structure of the conjugate are crucial for recognition by GLUTs and subsequent intracellular release of the active drug.
Table 2: In Vitro Efficacy of Glucose-Conjugated Therapeutics and GLUT Inhibitors
| Compound/Conjugate | Cell Line(s) | IC50 Value | Therapeutic Target/Mechanism | Reference(s) |
| 2-Deoxy-D-glucose (2-DG) | Pancreatic and Ovarian Cancer Cell Lines | 1.45 - 13.34 mM | Glycolysis inhibitor | [15] |
| D-allose | MIA PaCa2 (Pancreatic) | 53.25 mM | Glucose analog, inhibits proliferation | [15] |
| Glufosfamide (β-D-glucose-ifosfamide) | Various cancer cell lines | Varies | Alkylating agent, targets DNA | [5] |
| 6-D-glucose-conjugated methane (B114726) sulfonate | Human erythrocytes | 3-fold less efficient than D-glucose in inhibiting radiolabeled glucose uptake | Competitive inhibitor of GLUT1 | [15] |
| Fluorine substituted platinum(II)-glucose conjugate (5a) | HT29 (Colon) | More efficacious than oxaliplatin (B1677828) in vivo | Platinum-based chemotherapy | [16] |
| WZB117 | A549 (Lung) | 0.5 µM (for glucose uptake inhibition) | GLUT1 inhibitor | [17] |
| BAY-876 | SKOV3 and OVCAR3 (Ovarian) | 188 nM and ~60 nM | GLUT1 inhibitor | [17] |
| β-glucogallin | KB (Oral cancer) | 17±1 µM (inhibiting aldose reductase with glucose as substrate) | Aldose reductase inhibitor | [11] |
In Vivo Performance: Biodistribution and Targeting
The ultimate test of a targeted delivery system is its performance in a living organism. Biodistribution studies track the accumulation of the glucose-conjugated agent in various organs, with the goal of achieving high tumor-to-normal tissue ratios.
Table 3: In Vivo Biodistribution of Glucose-Conjugated Nanoparticles
| Nanoparticle Formulation | Animal Model | Key Findings | Reference(s) |
| Glucose-Gold Nanoparticles (Glu-GNPs) | Cervical cancer xenograft mice | Half-life: 1.23 ± 0.14 h | [9][18] |
| Pegylated Glucose-Gold Nanoparticles (PEG-Glu-GNPs) | Cervical cancer xenograft mice | Extended half-life: 6.17 ± 3.71 h; Tumor concentration 20 times higher than healthy uterine/ovarian tissue | [9][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the targeting efficacy of beta-D-glucose conjugates.
Cellular Glucose Uptake Assay using a Fluorescent Glucose Analog (2-NBDG)
This protocol describes a method to measure glucose uptake in cancer cells using the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
2-NBDG stock solution (e.g., 10 mg/mL in DMSO)
-
96-well black, clear-bottom plates (for fluorescence microscopy/plate reader) or standard culture plates (for flow cytometry)
-
Fluorescence microscope, fluorescence plate reader, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Glucose Starvation: Gently wash the cells twice with warm, glucose-free medium. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C to deplete intracellular glucose stores.[5]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG (e.g., 100-200 µg/mL) in glucose-free medium. Remove the starvation medium and add the 2-NBDG solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Stopping the Reaction: Terminate the uptake by rapidly aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.[13][19]
-
Analysis:
-
Fluorescence Microscopy/Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm).
-
Flow Cytometry: Detach the cells, resuspend them in ice-cold PBS with 2% FBS, and analyze on a flow cytometer using the FL-1 channel.[19]
-
Competitive Inhibition Assay
This assay determines if the uptake of a glucose-conjugated drug is mediated by glucose transporters.[12]
Procedure:
-
Follow the steps for the Cellular Glucose Uptake Assay as described above.
-
Co-incubation: During the incubation step (Step 3), add the fluorescent glucose analog (e.g., 2-NBDG) along with increasing concentrations of unlabeled D-glucose (competitor) or the glucose-conjugated drug being tested.[12]
-
Analysis: Measure the fluorescence as described in Step 5 of the uptake assay. A dose-dependent decrease in fluorescence in the presence of the competitor indicates that the uptake is mediated by glucose transporters.
Visualizing Mechanisms and Workflows
Signaling and Uptake Pathways
The binding of a beta-D-glucose conjugate to GLUT1 can initiate a cascade of events leading to its internalization and subsequent therapeutic action. While the precise signaling pathway for every conjugate may vary, a generalized model can be proposed. The interaction of the conjugate with GLUT1 may not only facilitate its transport through the transporter's channel but could also trigger endocytosis, a process potentially involving downstream signaling molecules.
Caption: Generalized pathway of GLUT1-mediated uptake of a beta-D-glucose-drug conjugate.
Experimental Workflows
Visualizing experimental workflows can aid in the design and execution of studies to evaluate glucose-targeted therapies.
Workflow for In Vitro Evaluation of a Glucose-Drug Conjugate
Caption: A typical workflow for the in vitro assessment of a novel glucose-drug conjugate.
Workflow for a Competitive Glucose Uptake Inhibition Assay
Caption: Step-by-step workflow for a competitive glucose uptake inhibition assay.
Conclusion and Future Directions
The conjugation of therapeutic agents with a beta-D-glucose moiety represents a highly promising strategy for the targeted treatment of cancer. The overexpression of GLUTs on cancer cells provides a specific portal for the delivery of cytotoxic payloads, potentially increasing therapeutic indices and reducing systemic toxicity. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to design, synthesize, and evaluate novel glucose-targeted therapies.
Future research in this field will likely focus on:
-
Optimizing linker chemistry: Developing linkers that are stable in circulation but are efficiently cleaved within the tumor microenvironment or intracellularly.
-
Exploring other GLUT isoforms: While GLUT1 is the most studied, other isoforms that are overexpressed in specific cancers could also be targeted.
-
Combination therapies: Combining glucose-targeted drugs with other treatment modalities, such as immunotherapy or radiotherapy, to achieve synergistic effects.
-
Advanced drug delivery systems: Incorporating the beta-D-glucose moiety into more complex nanocarriers for the targeted delivery of a wider range of therapeutic agents.
By continuing to unravel the intricacies of glucose metabolism in cancer and leveraging this knowledge in innovative drug design, the scientific community can further refine the "Trojan horse" approach and develop more effective and less toxic cancer therapies.
References
- 1. Mechanistic insights into GLUT1 activation and clustering revealed by super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Role of the GLUT1 Glucose Transporter in Postnatal CNS Angiogenesis and Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. promega.com [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enhanced Sampling Molecular Dynamics Simulations Reveal Transport Mechanism of Glycoconjugate Drugs through GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 14. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLUT1‐mediated glucose uptake plays a crucial role during Plasmodium hepatic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using hiPSC-derived cells as a surrogate for normal vital organ systems | Axion Biosystems [axionbiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. devtoolsdaily.com [devtoolsdaily.com]
- 19. Graphviz [graphviz.org]
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-β-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG4-β-D-glucose, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document outlines a plausible and detailed synthetic pathway, purification protocols, and relevant characterization data.
Introduction
Azido-PEG4-β-D-glucose is a valuable chemical tool that incorporates three key functional elements: a reactive azide (B81097) group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a β-D-glucose moiety for potential targeting of glucose transporters.[1] These features make it an ideal linker for attaching therapeutic agents, imaging probes, or other molecules to biological targets.
Proposed Synthetic Pathway
The synthesis of Azido-PEG4-β-D-glucose can be strategically approached in a three-step process, commencing with commercially available starting materials. The overall synthetic scheme involves the preparation of an azido-functionalized PEG alcohol, followed by a glycosylation reaction with a protected glucose derivative, and concluding with a deprotection step.
Caption: Proposed synthetic pathway for Azido-PEG4-β-D-glucose.
Experimental Protocols
Step 1: Synthesis of 11-Azido-3,6,9-trioxaundecan-1-ol (Azido-PEG4-OH)
This procedure outlines the synthesis of the key PEGylated intermediate.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of Azido-PEG4-OH.
Methodology:
-
Tosylation: To a solution of tetraethylene glycol (1 equivalent) in pyridine at 0°C, p-toluenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is stirred overnight at room temperature. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the mono-tosylated intermediate.
-
Azide Substitution: The tosylated intermediate (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium azide (3 equivalents) is added. The mixture is heated to 80°C and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by silica gel column chromatography to afford 11-azido-3,6,9-trioxaundecan-1-ol.
Step 2: Glycosylation of Azido-PEG4-OH with Acetobromoglucose
This step utilizes the Koenigs-Knorr reaction to form the β-glycosidic bond.[2]
Methodology:
-
A mixture of 11-azido-3,6,9-trioxaundecan-1-ol (1.2 equivalents), silver(I) carbonate (2 equivalents), and anhydrous dichloromethane (B109758) is stirred in the dark under an inert atmosphere (e.g., argon) at room temperature.
-
A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1 equivalent) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite to remove silver salts, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected Azido-PEG4-β-D-glucose.
Step 3: Deprotection of Acetyl Groups
The final step involves the removal of the acetyl protecting groups from the glucose moiety.
Methodology:
-
The protected Azido-PEG4-β-D-glucose (1 equivalent) is dissolved in anhydrous methanol (B129727).
-
A catalytic amount of sodium methoxide (B1231860) in methanol (e.g., 0.1 equivalents) is added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC until all the starting material is consumed.
-
The reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H+), filtered, and the filtrate is concentrated under reduced pressure to give the final product, Azido-PEG4-β-D-glucose.
Purification of the Final Product
Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.
Purification Workflow:
Caption: Purification workflow for Azido-PEG4-β-D-glucose.
Detailed Protocol:
-
Chromatography Medium: Silica gel (230-400 mesh) is typically used.
-
Eluent System: A gradient elution is often effective. A common system starts with 100% dichloromethane and gradually increases the proportion of methanol (e.g., from 0% to 10%). For highly polar compounds, a mixture of chloroform (B151607) and methanol can also be employed.[3]
-
Procedure:
-
The crude product is dissolved in a minimal amount of the initial eluent.
-
The solution is carefully loaded onto a pre-packed silica gel column equilibrated with the initial eluent.
-
The column is eluted with the gradient solvent system, and fractions are collected.
-
The fractions are analyzed by TLC (e.g., using a mobile phase of 10:1 dichloromethane:methanol and visualized with a suitable stain like potassium permanganate).
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a clear oil.
-
Data Presentation
Quantitative Data Summary
| Parameter | Step 1: Azido-PEG4-OH | Step 2: Glycosylation | Step 3: Deprotection & Purification | Overall |
| Typical Yield | 70-85% | 50-70% | 85-95% | 30-50% |
| Purity (by HPLC) | >95% | >90% (crude) | >98% | >98% |
| Physical State | Colorless Oil | Viscous Oil | Clear Oil | Clear Oil |
Characterization Data
The structure of Azido-PEG4-β-D-glucose is confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.4 (d, 1H, anomeric proton), 3.6-3.8 (m, PEG protons), 3.3-3.5 (m, glucose and PEG protons), ~3.4 (t, 2H, -CH₂-N₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~103 (anomeric carbon), 60-80 (glucose and PEG carbons), ~50 (-CH₂-N₃). |
| FT-IR (neat) | ν (cm⁻¹): ~3400 (br, O-H), ~2100 (s, N₃), ~1100 (s, C-O). |
| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₂₇N₃O₉Na [M+Na]⁺. |
Application in Targeted Drug Delivery
Azido-PEG4-β-D-glucose serves as a linker to conjugate a therapeutic drug to a targeting ligand via click chemistry. The glucose moiety can then facilitate uptake by cells overexpressing glucose transporters, such as many cancer cells.
Caption: Conceptual diagram of targeted drug delivery.
References
Unlocking Glycosylation Dynamics: A Technical Guide to Azido-PEG4-beta-D-glucose in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-beta-D-glucose is a powerful chemical tool for investigating the complex world of protein glycosylation. This heterobifunctional molecule combines a bioorthogonal azide (B81097) group with a glucose moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for its metabolic incorporation into glycan structures within living cells and subsequent detection and analysis through highly specific "click chemistry" reactions.[3][4] The PEG linker enhances the molecule's solubility in aqueous media, a crucial feature for biological experiments.[1]
This guide provides an in-depth overview of the applications of this compound in biochemistry research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Applications in Biochemistry Research
The primary applications of this compound stem from its ability to act as a metabolic label for glycans. Once introduced to cells, its acetylated form, Azido-PEG4-tetra-Ac-beta-D-glucose, readily crosses the cell membrane. Inside the cell, the acetyl groups are removed by endogenous esterases, and the resulting this compound can be incorporated into various glycoconjugates by the cell's own biosynthetic machinery.[4] The azide group, being biologically inert, serves as a chemical handle for subsequent detection and manipulation.[5]
Key applications include:
-
Glycoprotein Labeling and Visualization: Labeled glycoproteins can be visualized using fluorescence microscopy after a click reaction with a fluorescently tagged alkyne probe. This allows for the study of glycan localization and trafficking.[1][6]
-
Glycoproteomic Profiling: By using a biotin-alkyne tag, azide-labeled glycoproteins can be enriched from complex cell lysates using streptavidin affinity chromatography. The enriched glycoproteins can then be identified and quantified by mass spectrometry, providing a snapshot of the glycoproteome under specific conditions.[1][5]
-
Targeted Drug Delivery: The glucose moiety of this compound can be recognized by glucose transporters, which are often overexpressed in cancer cells. This provides a potential mechanism for targeted delivery of therapeutic agents.[7][8]
-
PROTAC Development: The molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
Quantitative Data on Metabolic Glycan Labeling
For instance, a study comparing N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz) in HepG2 hepatocellular carcinoma cells demonstrated concentration-dependent labeling efficiency.
| Azido (B1232118) Sugar | Concentration (µM) | Labeling Efficiency (% of Max) |
| GalAz | 10 | ~50% |
| 50 | ~80% | |
| 100 | ~95% | |
| 200 | 100% | |
| ManAz | 10 | ~20% |
| 50 | ~60% | |
| 100 | ~85% | |
| 200 | 100% |
Table 1: In vitro metabolic labeling efficiency of GalAz and ManAz in HepG2 cells after 72 hours of incubation. Data adapted from a comparative study.[7]
In vivo studies in a HepG2 tumor mouse model also showed that GalAz led to a higher accumulation of a DBCO-Cy5 probe in the tumor compared to ManAz, indicating more efficient metabolic labeling.
| Treatment Group | Tumor Accumulation (Arbitrary Units) |
| PBS + DBCO-Cy5 | ~2,500 |
| ManAz + DBCO-Cy5 | ~7,500 |
| GalAz + DBCO-Cy5 | ~12,500 |
Table 2: In vivo tumor accumulation of DBCO-Cy5 in HepG2 tumor-bearing mice 24 hours after injection. Mice were pre-treated with PBS, ManAz, or GalAz. Data adapted from a comparative study.[7]
These data suggest that the choice of azido sugar and its concentration are critical parameters to optimize for successful metabolic labeling experiments. Researchers using this compound should perform similar optimization experiments for their specific cell line and experimental conditions.
Detailed Experimental Protocols
The following are generalized protocols for metabolic labeling and subsequent detection of glycoproteins using Azido-PEG4-tetra-Ac-beta-D-glucose. These protocols are based on established methods for other acetylated azido sugars and may require optimization for specific applications.[1][6][9]
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Azido-PEG4-tetra-Ac-beta-D-glucose
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve Azido-PEG4-tetra-Ac-beta-D-glucose in sterile DMSO to make a 10-50 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Dilute the Azido-PEG4-tetra-Ac-beta-D-glucose stock solution in complete cell culture medium to a final concentration of 25-100 µM. Remove the old medium from the cells and replace it with the medium containing the azido sugar. Note: The optimal concentration and incubation time should be determined empirically for each cell type. A time course of 24-72 hours is a common starting point.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period.
-
Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent, and a copper-chelating ligand)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): To label intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves adding the copper(II) sulfate, reducing agent, and the fluorescent alkyne probe to the reaction buffer.
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips with an appropriate mounting medium and visualize the cells using a fluorescence microscope.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Materials:
-
Metabolically labeled cells (from Protocol 1, in a suitable imaging dish)
-
Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
Live-cell imaging medium
Procedure:
-
Washing: Gently wash the metabolically labeled live cells twice with pre-warmed live-cell imaging medium.
-
Labeling: Add the DBCO-fluorophore conjugate, diluted in live-cell imaging medium to a final concentration of 5-20 µM, to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: Impact of N-Glycosylation on EGFR Signaling
N-linked glycosylation plays a critical role in regulating the function of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[10][11][12] Alterations in the glycan structures on EGFR can impact its dimerization, ligand binding, and subsequent downstream signaling. Metabolic labeling with azido sugars can be used to study these changes in glycosylation patterns in various physiological and pathological states.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Glycosylation as a Key Requirement for the Positive Interaction of Integrin and uPAR in Glioblastoma [mdpi.com]
- 3. Integrin-mediated Signaling and Its Regulation by N-glycans [glycoforum.gr.jp]
- 4. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. web.uri.edu [web.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Strategic Integration of Azido-PEG4-beta-D-glucose in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is crucial to its efficacy. The linker, far from being a mere spacer, plays a pivotal role in determining the physicochemical properties, cell permeability, and the stability of the ternary complex, ultimately influencing the degradation efficiency.
This technical guide delves into the application of a specific and promising linker, Azido-PEG4-beta-D-glucose, in PROTAC development. This linker combines the advantageous properties of a polyethylene (B3416737) glycol (PEG) chain with a glucose moiety. The PEG portion enhances hydrophilicity, which can improve solubility and pharmacokinetic profiles, while the glucose unit may facilitate cellular uptake through glucose transporters and enhance biocompatibility. The terminal azide (B81097) group allows for versatile and efficient conjugation to a warhead or E3 ligase ligand using "click chemistry," a highly reliable and straightforward method for PROTAC synthesis.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). While specific data for a PROTAC utilizing the this compound linker is not yet prominently available in the public domain, the following table presents representative data for PROTACs with PEG-based and sugar-containing linkers targeting the well-characterized bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. This data is intended to be illustrative of the expected performance metrics.
| PROTAC ID | Warhead | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Illustrative PROTAC A | JQ1 derivative (Alkyne-functionalized) | Pomalidomide (B1683931) | This compound | BRD4 | HeLa | 5-50 | >90 | Hypothetical |
| MZ1 | JQ1 | VHL ligand | 3-unit PEG chain | BRD4 | HeLa | 26 | >95 | [1] |
| ARV-825 | OTX015 | Pomalidomide | 8-atom PEG/alkyl chain | BRD4 | Burkitt's Lymphoma | <1 | >95 | [2] |
| JQ1-S(GlcNAc)cQ | JQ1 | Cyclimid (O-GlcNAc modified) | PEG-based | BRD4 | HEK293T | ~1000 (activated) | ~80 | [3] |
Experimental Protocols
The synthesis and evaluation of PROTACs require a series of well-defined experimental procedures. The use of this compound as a linker primarily involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the general steps for conjugating an alkyne-modified warhead to the this compound linker, which is pre-conjugated to an E3 ligase ligand.
Caption: A generalized workflow for PROTAC synthesis via click chemistry.
Materials:
-
Alkyne-functionalized warhead (e.g., a derivative of a known inhibitor for the POI)
-
This compound pre-conjugated to an E3 ligase ligand (e.g., pomalidomide or a VHL ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol (tBuOH), Water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized warhead in DMSO.
-
Prepare a 10 mM stock solution of the this compound-E3 ligand conjugate in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
(Optional) Prepare a 200 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-warhead (1.0 equivalent) and the azide-linker-E3 ligand (1.1 equivalents).
-
Add a solvent mixture, for example, a 3:1:1 ratio of DMSO:tBuOH:H2O.
-
(Optional) If using THPTA, add it to the reaction mixture at this stage (e.g., 5 equivalents).
-
Add CuSO4 (e.g., 1.5 equivalents).
-
Initiate the reaction by adding sodium ascorbate (e.g., 10 equivalents).
-
-
Reaction Conditions:
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired product and consumption of the starting materials.
-
-
Purification:
-
Upon completion, the crude reaction mixture is typically purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the final PROTAC.
-
-
Characterization:
-
The purity and identity of the final PROTAC are confirmed by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Western Blotting for Determination of DC50 and Dmax
Western blotting is the gold standard for quantifying the degradation of a target protein.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex.[5][6]
Procedure:
-
Cell Engineering:
-
Co-express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor) in a suitable cell line (e.g., HEK293T).
-
-
Assay Setup:
-
Plate the engineered cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add the PROTAC at various concentrations.
-
-
Data Acquisition:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.
-
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Many PROTACs have been developed to target BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a transcriptional co-activator that plays a crucial role in the expression of key oncogenes, such as c-MYC.[2][7] By degrading BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.
Caption: Signaling pathway of BRD4 degradation by a PROTAC, leading to c-MYC downregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
An In-depth Technical Guide to Metabolic Labeling with Azido Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metabolic labeling with azido (B1232118) sugars, a powerful technique for the study of glycosylation in living systems. This method allows for the introduction of a bioorthogonal azide (B81097) group into glycans, enabling their visualization, identification, and functional characterization. The content herein is intended to equip researchers with the foundational knowledge and practical protocols necessary to implement this technology in their own work.
Core Principles of Metabolic Labeling with Azido Sugars
Metabolic labeling with azido sugars is a two-step process that leverages the cell's own biosynthetic machinery.[1][2][3] First, cells are cultured in the presence of a monosaccharide analog containing an azide group.[1][2][3] These "azido sugars" are taken up by the cells and incorporated into nascent glycans through the endogenous glycosylation pathways.[1][2][3] The peracetylated forms of these sugars, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), exhibit increased cell permeability.[4] Once inside the cell, cytosolic esterases remove the acetyl groups, allowing the azido sugar to enter the metabolic pathway.[4]
The second step involves the detection of the azide-labeled glycans using a bioorthogonal reaction. The azide group is chemically inert within the biological system but can react specifically with a complementary functional group on a probe molecule.[1][2][3] This allows for the covalent attachment of various tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification and proteomics, or other reporters for functional studies.[1][2][3]
Commonly Used Azido Sugars
Several types of azido sugars are commercially available, each targeting different glycosylation pathways:
-
N-azidoacetylmannosamine (ManNAz): A precursor for azido-sialic acid, primarily labeling sialoglycans.[2]
-
N-azidoacetylgalactosamine (GalNAz): Incorporated into O-linked glycans.[2][5]
-
N-azidoacetylglucosamine (GlcNAz): Can be incorporated into both N-linked and O-linked glycans.[2]
-
6-azidofucose (6AzFuc): A fucose analog for labeling fucosylated glycans.[2]
Quantitative Data Summary
The optimal concentration of azido sugars for metabolic labeling can vary depending on the cell line and the specific azido sugar used. It is crucial to balance labeling efficiency with potential cytotoxicity. Higher concentrations may increase labeling but can also negatively impact cell proliferation, migration, and metabolism.[1][6]
| Azido Sugar | Cell Line | Optimal Concentration | Observations | Reference |
| Ac4ManNAz | A549 | 10 µM | 50 µM led to reduced cell proliferation, migration, and energy generation. 10 µM showed sufficient labeling with minimal physiological effects. | [1][7] |
| Ac4ManNAz | MCF7 | 100 µM | Higher concentrations impacted cell growth and metabolic activity. | [8] |
| Ac4ManNAz | HCT116 | 50 µM | More sensitive to high concentrations and longer incubation times compared to MCF7. | [8] |
| Ac4ManNAz | Jurkat | 12.5 - 25 µM | Effectively labeled sialoglycans at lower concentrations than the standard 50-150 µM, with no signs of apoptosis up to 400 µM. | [6] |
| Ac4GalNAz | CHO | 50 µM | Showed dose-dependent incorporation into cell surface glycoproteins. | [5] |
| perOAcGlcNAz | Zebrafish Embryonic Cells | 46-138 µM | Weak labeling observed at 43 µM. | [9] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the metabolic labeling of glycoproteins in cultured mammalian cells using Ac4ManNAz.
Materials:
-
Mammalian cells of interest (e.g., A549, MCF7, HCT116)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[10]
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (refer to the table above for guidance). A vehicle control (DMSO alone) should be included.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[10] The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[10] The cells are now ready for downstream applications such as bioorthogonal ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
This protocol details the "click chemistry" reaction for labeling azide-modified cell surface glycans with an alkyne-containing probe.
Materials:
-
Metabolically labeled cells
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)
Procedure:
-
Prepare Reagent Stocks:
-
CuSO4: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
Alkyne probe: 10 mM in DMSO.
-
Aminoguanidine: 100 mM in water.
-
-
Cell Preparation: Gently wash the metabolically labeled cells twice with 1 mL of DPBS.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the click reaction mixture on ice. For a 1 mL final volume:
-
Add the alkyne probe to DPBS to the desired final concentration (e.g., 25 µM).
-
Add aminoguanidine to a final concentration of 1 mM.
-
Premix CuSO4 and THPTA in a 1:5 molar ratio and add to the reaction mixture (e.g., final concentrations of 0.1 mM CuSO4 and 0.5 mM THPTA).
-
Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[11]
-
-
Labeling Reaction: Add the reaction mixture to the washed cells and incubate for 5-15 minutes at 4°C.[12]
-
Washing: Gently aspirate the reaction mixture and wash the cells three times with DPBS to remove unreacted reagents.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or downstream proteomic workflows.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Glycoprotein Detection
This protocol describes a copper-free click chemistry method for labeling azide-modified glycans.
Materials:
-
Metabolically labeled cells
-
PBS (containing Ca²⁺ and Mg²⁺)
-
Strained alkyne probe (e.g., DBCO-fluorophore, DBCO-biotin)
Procedure:
-
Cell Preparation: Gently harvest the metabolically labeled cells and wash them twice with cold PBS (containing Ca²⁺ and Mg²⁺). Resuspend the cells in fresh cell culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[13]
-
SPAAC Labeling: Add the strained alkyne probe to the cell suspension to a final concentration of 10-50 µM.[13]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[13]
-
Washing: Wash the cells three times with cold PBS to remove any unreacted probe.[13]
-
Analysis: The labeled cells are now ready for analysis.
Sample Preparation for Mass Spectrometry Analysis of Metabolically Labeled Glycoproteins
This protocol outlines a general workflow for preparing metabolically labeled glycoproteins for mass spectrometry-based proteomic analysis.
Materials:
-
Metabolically labeled and biotin-tagged cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F (for N-glycan release)
-
C18 Sep-Pak columns
Procedure:
-
Cell Lysis: Lyse the biotin-tagged cells in an appropriate lysis buffer on ice.[14]
-
Affinity Enrichment: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured glycoproteins from the beads.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[15]
-
Proteolytic Digestion: Digest the glycoproteins into peptides using trypsin.[15]
-
Glycan Release (Optional for Glycan Analysis): Release N-glycans using PNGase F.[15]
-
Desalting: Desalt the peptide or glycan mixture using C18 Sep-Pak columns.[15]
-
Mass Spectrometry Analysis: Analyze the samples by LC-MS/MS.
Visualization of Key Workflows and Pathways
Experimental Workflow for Metabolic Labeling and Proteomic Analysis
Caption: A generalized workflow for metabolic labeling of glycoproteins with azido sugars.
EGFR Signaling Pathway and the Role of Sialylation
Glycosylation, particularly sialylation, plays a critical role in regulating the function of the Epidermal Growth Factor Receptor (EGFR), a key molecule in cell proliferation and survival.[16][17] Metabolic labeling with Ac4ManNAz allows for the specific investigation of sialic acid's role in EGFR signaling.[16]
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GlycoProfile™ Azido Sugars [sigmaaldrich.com]
- 5. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.uri.edu [web.uri.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 16. A Multiscale Molecular Dynamic Analysis Reveals the Effect of Sialylation on EGFR Clustering in a CRISPR/Cas9-Derived Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Glycosylation Sites of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Risks: A Comprehensive Technical Guide to the Safe Handling of Azido Compounds in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Azido (B1232118) compounds are a cornerstone of modern chemical synthesis, offering a versatile functional group for a myriad of transformations, including the Nobel Prize-winning click chemistry. However, the inherent energetic nature of the azide (B81097) moiety demands a profound respect for safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary for the use of azido compounds in a laboratory setting, with a focus on quantitative hazard data, detailed experimental procedures, and clear visual workflows to ensure the well-being of researchers and the integrity of their work.
Understanding the Hazard: Intrinsic Instability and Toxicity
The primary hazards associated with azido compounds stem from their potential for rapid decomposition, which can lead to explosions, and their inherent toxicity.[1] The azide group (–N₃) contains a high nitrogen content and can release dinitrogen gas (N₂), a very stable molecule, in a highly exothermic process. This decomposition can be initiated by various stimuli, including heat, shock, friction, and even light.[1][2]
Explosive and Thermal Hazards
The stability of an organic azide is critically dependent on its molecular structure. Several empirical rules have been established to provide a preliminary assessment of the potential hazard:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally indicates greater stability. As a rule of thumb, compounds with a C/N ratio of less than 3 are considered to be at a higher risk of explosion.[3]
-
The "Rule of Six": This guideline suggests that having at least six carbon atoms for each energetic functional group (such as an azide) provides sufficient dilution to render the compound relatively safe to handle under normal laboratory conditions.[1]
It is crucial to note that these are guidelines and not substitutes for a thorough risk assessment. The presence of other energetic functionalities (e.g., nitro, diazo, peroxide groups) in the same molecule can have a cumulative effect on its instability.[1]
Toxicity
Azide compounds also present a significant toxicological risk. Sodium azide, a common reagent for introducing the azide functionality, is acutely toxic, with a toxicity profile similar to that of cyanide.[2][4] It can be fatal if swallowed, inhaled, or absorbed through the skin.[5] The primary mechanism of toxicity involves the inhibition of cytochrome oxidase, a key enzyme in cellular respiration.
Organic azides can also be toxic, and their volatility can pose an inhalation hazard. Furthermore, the reaction of azides with acids can generate hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[1]
Quantitative Hazard Data
A thorough risk assessment requires quantitative data on the hazardous properties of specific azido compounds. The following tables summarize key safety-related data for a selection of commonly encountered azides.
Table 1: Thermal Stability of Selected Azido Compounds
| Compound | Decomposition Onset (Tonset, °C) | Method |
| Tosyl Azide | ~120 | DSC |
| Phenyl Azide | Explodes on heating | - |
| Benzyl Azide | Heat-sensitive | - |
Data compiled from various sources. DSC (Differential Scanning Calorimetry) is a common technique for determining thermal stability.
Table 2: Sensitivity Data for Selected Azido Compounds
| Compound | Impact Sensitivity | Method/Value |
| Tosyl Azide | Sensitive | 50 kg·cm |
Impact sensitivity is a measure of a material's susceptibility to detonation upon impact.
Table 3: Acute Toxicity of Selected Azide Compounds
| Compound | LD50 (Oral, Rat) |
| Sodium Azide | 27 mg/kg |
| Hydrazoic Acid | 22 mg/kg (mouse) |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with azido compounds. The following guidelines should be implemented in all laboratory procedures involving these reagents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing or explosion.[6]
-
Hand Protection: Nitrile gloves are the minimum requirement. For handling highly toxic azides or for prolonged operations, double-gloving or the use of silver shield gloves is recommended.[5]
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale operations or when working with particularly hazardous azides, a blast shield should be used.[6]
Engineering Controls
-
Fume Hood: All work with azido compounds, especially volatile ones or reactions that may generate hydrazoic acid, must be conducted in a certified chemical fume hood.[5]
-
Blast Shield: A portable blast shield should be placed between the experiment and the researcher, particularly during reactions, distillations, or when handling potentially unstable azides.[6]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of toxic or explosive vapors.
General Handling Precautions
-
Avoid Incompatibilities:
-
Metals: Never use metal spatulas or stir bars with azides. Heavy metal azides (e.g., lead, copper, silver, mercury) are extremely shock-sensitive and can detonate with minimal provocation.[1] Use plastic or ceramic spatulas.
-
Acids: Avoid contact with strong acids to prevent the formation of highly toxic and explosive hydrazoic acid.[1]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) with sodium azide, as this can lead to the formation of highly explosive di- and triazidomethane.[2]
-
-
Scale: Work on the smallest scale possible, especially when dealing with new or unknown azido compounds.
-
Temperature Control: Maintain strict control over reaction temperatures. Use an ice bath for exothermic reactions.
-
Purification: Avoid distillation and sublimation for purifying organic azides, as this can lead to explosive decomposition.[2] Purification should be limited to extraction, precipitation, and, with caution, column chromatography.[4]
-
Ground-Glass Joints: Avoid the use of ground-glass joints, as friction can initiate the decomposition of azides.[6]
Storage
-
Temperature: Store azido compounds at low temperatures, preferably in a refrigerator or freezer, and away from light.[2]
-
Segregation: Store azides separately from incompatible materials, particularly acids and heavy metals.[6]
-
Labeling: All containers with azido compounds must be clearly and accurately labeled with the compound name and appropriate hazard warnings.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and quenching of azido compounds. These protocols are intended as a guide and should be adapted based on a thorough risk assessment of the specific compound and reaction conditions.
Synthesis of Alkyl Azides from Alkyl Halides
This procedure describes a general method for the synthesis of primary and secondary alkyl azides via nucleophilic substitution.
Materials:
-
Alkyl halide (bromide or iodide preferred)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to a temperature appropriate for the specific substrate (typically between 50-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature to obtain the crude alkyl azide.
Synthesis of Aryl Azides from Aryl Amines
This protocol outlines the synthesis of aryl azides from anilines via a diazotization-azidation sequence.
Materials:
-
Aryl amine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
Procedure:
-
In a beaker, dissolve the aryl amine (1.0 eq) in an aqueous solution of HCl or H₂SO₄.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise to the cold amine solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate beaker, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir for an additional 30-60 minutes at 0-5 °C.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and carefully remove the solvent under reduced pressure at a low temperature.
Purification of Organic Azides by Column Chromatography
Column chromatography can be used for the purification of relatively stable organic azides. A thorough risk assessment should be performed before attempting this procedure.
Materials:
-
Crude organic azide
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Glass wool
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
Dissolve the crude organic azide in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify the product-containing fractions.
-
Combine the pure fractions and carefully remove the solvent under reduced pressure at a low temperature.
Quenching of Residual Azides
Unreacted azides in reaction mixtures or waste streams must be safely quenched before disposal. The following protocol is for the destruction of sodium azide.
Materials:
-
Aqueous solution containing sodium azide (concentration < 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
2M Sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask with a stirrer, dropping funnel, and a gas outlet to a fume hood scrubber
Procedure:
-
Place the aqueous azide solution in the three-necked flask and begin stirring.
-
Add the 20% sodium nitrite solution. Use 1.5 g of sodium nitrite for every 1 g of sodium azide.
-
Slowly add 2M sulfuric acid dropwise from the dropping funnel. Caution: The order of addition is critical. Adding acid before the nitrite will generate explosive hydrazoic acid.
-
Continue adding acid until the evolution of nitrogen oxides ceases and the solution is acidic to litmus (B1172312) paper.
-
Test for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue-black color indicates that the decomposition is complete.
-
Neutralize the solution with sodium hydroxide (B78521) before disposal as aqueous waste.
A similar procedure can be adapted for quenching residual acyl azides.[7] For sulfonyl azides, an in-line quench with a sacrificial acceptor molecule can be employed in continuous flow setups.[8][9]
Visualizing Safety Workflows
To further enhance safety and understanding, the following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows for handling azido compounds.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [cora.ucc.ie]
- 9. researchgate.net [researchgate.net]
How does Azido-PEG4-beta-D-glucose enter cells?
An In-depth Technical Guide to the Cellular Uptake of Azido-PEG4-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chemical probe used in a variety of biological applications, including the labeling and tracking of glucose metabolism and the targeted delivery of therapeutic agents. Its structure, featuring a beta-D-glucose moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive azido (B1232118) group, suggests a primary mechanism of cellular entry via glucose transporters (GLUTs). This technical guide synthesizes the available evidence to propose a model for the cellular uptake of this compound and provides detailed experimental protocols to validate this hypothesis.
Proposed Mechanism of Cellular Entry
The cellular uptake of this compound is hypothesized to be primarily mediated by the family of facilitative glucose transporters (GLUTs). This proposition is based on the following key points:
-
Structural Analogy: The presence of a beta-D-glucose group is a strong indicator for recognition and transport by GLUTs, which are responsible for the facilitated diffusion of glucose across the plasma membrane.[1]
-
Evidence from Similar Molecules: Studies involving other azide-modified monosaccharides, such as 6-azido-6-deoxy-D-galactose (6AzGal), have demonstrated that these sugar analogs are indeed substrates for GLUTs and are transported into cells in a GLUT-dependent manner.[2] The cellular uptake of these molecules can be quantified by "post-click labeling," where the intracellular azido-sugar is reacted with a fluorescent probe for detection.[2]
-
Role of the PEG Spacer: The PEG4 spacer enhances the aqueous solubility and stability of the molecule.[1][3] While PEGylation of larger nanoparticles can promote uptake via endocytosis[4][5][6], for a small molecule like this compound, the primary role of the short PEG chain is likely to improve its physicochemical properties without fundamentally altering the glucose-mediated uptake mechanism.
While GLUT-mediated transport is the most probable route of entry, it is conceivable that at higher concentrations or in specific cell types, non-specific endocytosis may play a minor role. However, the initial and primary uptake is expected to be through specific transporters.
Visualizing the Proposed Uptake Pathway
Caption: Proposed GLUT-mediated cellular uptake of this compound.
Experimental Protocols for Validating the Uptake Mechanism
To rigorously test the hypothesis of GLUT-mediated uptake, a series of experiments can be performed. These protocols are adapted from methodologies used for other glucose analogs and GLUT inhibitors.[2][7]
Experiment 1: Quantification of Cellular Uptake
This experiment aims to measure the uptake of this compound into a cell line known to express high levels of GLUTs (e.g., HEK293, HeLa, or various cancer cell lines). The intracellular azido-sugar is detected via a copper-free click reaction with a fluorescent alkyne probe.
Methodology:
-
Cell Preparation:
-
For adherent cells, seed 3 x 10^5 cells per well in a 12-well plate and culture for 24 hours.
-
For suspension cells, adjust the density to 1 x 10^6 cells/mL.
-
-
Glucose Starvation: Wash cells twice with pre-warmed glucose-free DMEM or PBS.
-
Incubation with Azido-Sugar: Incubate cells in glucose-free medium containing 100 µM to 1 mM this compound for 30-60 minutes at 37°C.
-
Washing: Wash cells three times with ice-cold PBS to remove excess azido-sugar.
-
Fixation and Permeabilization (Optional but Recommended): Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
-
Click Reaction: Incubate cells with a fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-Carboxyrhodamine 110 or a similar DBCO-fluorophore conjugate) at a concentration of 10-50 µM in PBS for 60 minutes at room temperature, protected from light.
-
Final Washes: Wash cells three times with PBS.
-
Analysis:
-
Flow Cytometry: Scrape or trypsinize cells, resuspend in FACS buffer, and analyze the fluorescence intensity.
-
Fluorescence Microscopy: Mount coverslips and visualize the intracellular fluorescence.
-
Experiment 2: Competitive Inhibition Assay
This experiment will determine if the uptake of this compound is competitively inhibited by natural D-glucose, which would strongly indicate the involvement of GLUTs.
Methodology:
-
Follow the protocol for Experiment 1.
-
In parallel with the incubation step (Step 3), treat separate sets of cells with this compound in the presence of a high concentration of D-glucose (e.g., 25 mM).
-
As a negative control, another set of cells can be incubated with a non-transported sugar like L-glucose at the same high concentration.
-
Proceed with the remaining steps and quantify the fluorescence. A significant reduction in fluorescence in the presence of D-glucose would support GLUT-mediated uptake.
Experiment 3: Pharmacological Inhibition with GLUT Inhibitors
This experiment uses known GLUT inhibitors to demonstrate that blocking these transporters reduces the uptake of this compound.
Methodology:
-
Follow the protocol for Experiment 1.
-
Prior to and during the incubation with this compound (Step 3), pre-treat the cells with a known GLUT inhibitor.
-
A panel of inhibitors can be used to probe the involvement of specific GLUT isoforms if known for the cell line.
-
Proceed with the remaining steps and quantify the fluorescence. A dose-dependent decrease in uptake with increasing inhibitor concentration will confirm the role of GLUTs.
Experimental Workflow Visualization
Caption: Workflow for validating the cellular uptake mechanism.
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Competitive Inhibition of this compound Uptake
| Condition | Mean Fluorescence Intensity (MFI) | % Inhibition |
| Control (APG only) | Value | 0% |
| APG + 25 mM D-glucose | Value | Calculated |
| APG + 25 mM L-glucose | Value | Calculated |
A significant % inhibition with D-glucose but not L-glucose would be expected.
Table 2: Pharmacological Inhibition of this compound Uptake
| Inhibitor | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| Vehicle Control | 0 | Value | 0% |
| Cytochalasin B | 1 | Value | Calculated |
| 10 | Value | Calculated | |
| 50 | Value | Calculated | |
| Phloretin | 10 | Value | Calculated |
| 50 | Value | Calculated | |
| 200 | Value | Calculated | |
| WZB117 (GLUT1 inhibitor) | 1 | Value | Calculated |
| 10 | Value | Calculated | |
| 25 | Value | Calculated |
This table would be populated with data from a dose-response experiment. IC50 values can be calculated from this data to determine the potency of inhibition.
Conclusion
The available evidence strongly suggests that this compound enters cells primarily through facilitative glucose transporters. The experimental framework provided in this guide offers a robust methodology for validating this proposed mechanism. A thorough understanding of its cellular entry is critical for the effective application of this compound in metabolic research and for the rational design of glucose-targeted drug delivery systems. The confirmation of GLUT-mediated uptake will solidify the use of this compound as a reliable probe for assessing GLUT activity and glucose metabolism at the single-cell level.
References
- 1. This compound | CAS:1609083-15-9 | AxisPharm [axispharm.com]
- 2. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 1609083-15-9 | BroadPharm [broadpharm.com]
- 4. Endocytosis of PEGylated agents enhances cancer imaging and anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purdue e-Pubs - Society of Engineering Science 51st Annual Technical Meeting: Endocytosis of PEGylated nanoparticles: what is the role of grafted polyethylene glycol? [docs.lib.purdue.edu]
- 6. Endocytosis of PEGylated nanoparticles accompanied by structural and free energy changes of the grafted polyethylene glycol. [folia.unifr.ch]
- 7. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Identity of Azido-PEG4-beta-D-glucose: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This technical guide provides an in-depth look at the theoretical molecular weight and chemical formula of Azido-PEG4-beta-D-glucose, a key reagent in bioconjugation and related fields.
This compound is a heterobifunctional linker molecule widely utilized in "click chemistry" for the selective modification of biomolecules. Its structure incorporates a beta-D-glucose moiety for enhanced aqueous solubility and potential for specific biological interactions, a polyethylene (B3416737) glycol (PEG) spacer to provide flexibility and reduce steric hindrance, and a terminal azide (B81097) group for efficient conjugation reactions.
Chemical Formula and Molecular Weight
The elemental composition of this compound has been determined to be C14H27N3O9.[1][][3][4][5] Based on this chemical formula, the theoretical molecular weight is calculated to be approximately 381.38 g/mol .[][3][6] Several suppliers also list the molecular weight as 381.4 g/mol .[1]
This molecule's utility stems from its distinct functional ends. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for the covalent attachment to molecules bearing a corresponding alkyne or strained cyclooctyne (B158145) group.[7] The glucose component can improve the overall solubility of the resulting conjugate in aqueous media.[1][6]
Structural Diagram
To visualize the logical relationship of its components, a simplified structural representation is provided below.
Caption: Conceptual diagram of this compound components.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound is summarized in the following table.
| Property | Value |
| Chemical Formula | C₁₄H₂₇N₃O₉[1][][3][4][5] |
| Theoretical Molecular Weight | 381.38 g/mol [][3][6] |
| Alternate Molecular Weight | 381.4 g/mol [1] |
This guide serves as a foundational reference for professionals working with this compound, ensuring accurate calculations and a clear understanding of its molecular properties in experimental design and execution.
References
An In-Depth Technical Guide to the Key Differences Between Alpha and Beta-D-Glucose Anomers in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Anomeric Configuration in Drug Delivery
The use of Polyethylene Glycol (PEG) linkers to modify therapeutic molecules is a well-established strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. The incorporation of biodegradable moieties, such as D-glucose, within these linkers offers a promising avenue for controlled drug release. The stereochemistry at the anomeric carbon of D-glucose gives rise to two distinct isomers: the alpha (α) and beta (β) anomers. While seemingly a subtle structural difference, the choice between an α- or β-D-glucose anomer in a PEG linker can have profound implications for the stability, biological activity, and overall efficacy of a drug conjugate. This technical guide provides an in-depth analysis of the key distinctions between these two anomers in the context of PEG linkers, offering valuable insights for the rational design of advanced drug delivery systems.
Fundamental Stereochemical Differences
In aqueous solution, D-glucose exists in equilibrium between its open-chain aldehyde form and two cyclic hemiacetal forms, the α- and β-pyranose anomers.[1][2][3] The formation of the cyclic structure creates a new stereocenter at the anomeric carbon (C1).[4] The key difference between the α and β anomers lies in the orientation of the hydroxyl group at this C1 position.[4][5]
-
α-D-Glucose: The hydroxyl group on the anomeric carbon is in the axial position in the more stable chair conformation. In a Haworth projection, this is represented as being on the opposite side of the ring from the CH₂OH group at C5.[4]
-
β-D-Glucose: The hydroxyl group on the anomeric carbon is in the equatorial position in the more stable chair conformation.[3] In a Haworth projection, this is shown on the same side of the ring as the CH₂OH group at C5.[4]
The β-anomer of D-glucose is generally the more stable of the two in solution, primarily because all of its bulky substituents (hydroxyl groups and the CH₂OH group) can occupy equatorial positions, minimizing steric hindrance.[2][3] This inherent stability can influence the conformational preferences and intermolecular interactions of the resulting PEG-glucose linker.
Synthesis of Anomerically Pure PEG-Glucose Linkers
The synthesis of PEG linkers with a specific anomeric configuration of D-glucose requires careful control of the glycosylation reaction. The formation of the glycosidic bond between the anomeric carbon of glucose and a functional group on the PEG chain can lead to a mixture of α and β anomers.[6] Achieving high stereoselectivity is a significant challenge in carbohydrate chemistry.[7]
Several strategies are employed to synthesize anomerically pure PEG-glucose linkers:
-
Neighboring Group Participation: The presence of a participating group (e.g., an acetyl group) at the C2 position of the glucose donor can direct the incoming PEG nucleophile to the opposite face, leading to the formation of a 1,2-trans glycosidic bond (typically the β-anomer).[7]
-
Solvent Effects and Temperature Control: The choice of solvent and reaction temperature can influence the anomeric ratio of the product.[8]
-
Promoter and Leaving Group Selection: The combination of the promoter (e.g., a Lewis acid) and the leaving group on the anomeric carbon of the glucose donor plays a crucial role in determining the stereochemical outcome of the glycosylation reaction.[7]
-
Anomeric Halides: The use of glycosyl halides (bromides or chlorides) as precursors is a classic and still widely used method for glycosidic bond formation. The stereoselectivity can be influenced by the anomeric configuration of the starting halide and the reaction conditions.[7]
-
Enzymatic Synthesis: Glycosyltransferases can be employed for the highly specific synthesis of either α- or β-glycosidic linkages.
The workflow for synthesizing an anomerically defined PEG-glucose linker typically involves the initial synthesis of a glucose donor with appropriate protecting groups, followed by the stereoselective glycosylation with a functionalized PEG molecule, and subsequent deprotection and conjugation to the drug molecule.
Comparative Analysis of Anomeric Properties
The distinct stereochemistry of the α- and β-glycosidic linkage imparts different physicochemical and biological properties to the PEG-glucose linker.
Conformational Flexibility and Stability
The orientation of the glycosidic bond significantly influences the overall conformation and flexibility of the linker. The β-linkage, with its equatorial orientation, generally leads to a more linear and extended conformation, similar to cellulose (B213188).[2] In contrast, the α-linkage, being axial, can induce a kink in the polymer chain, leading to a more helical or bent structure, reminiscent of starch.[2] This difference in three-dimensional shape can affect how the PEGylated drug interacts with its biological target and other macromolecules in the body.
| Property | α-D-Glucose Linker | β-D-Glucose Linker | Reference(s) |
| Glycosidic Bond Orientation | Axial | Equatorial | [3][4] |
| Inherent Stability | Less Stable | More Stable | [2][3] |
| Conformational Preference | Helical/Bent | Linear/Extended | [2] |
Enzymatic Stability and Cleavage
One of the most significant differences between α- and β-D-glucose anomers in PEG linkers is their susceptibility to enzymatic cleavage. The human body possesses enzymes that can specifically recognize and hydrolyze one anomer over the other.
-
α-Glucosidases: These enzymes, such as amylase found in saliva and the small intestine, are responsible for the breakdown of α-1,4-glycosidic bonds in starch and glycogen.[2] A PEG linker with an α-D-glucose moiety could potentially be cleaved by these enzymes, leading to the release of the conjugated drug.
-
β-Glucosidases: Humans generally lack enzymes capable of cleaving β-1,4-glycosidic bonds, which is why cellulose is indigestible.[2] However, specific β-glucosidases are present in certain tissues and microorganisms. For example, acid β-glucosidase is a lysosomal enzyme that hydrolyzes β-glucosyl linkages.[9][10] A β-D-glucose linker could be designed for stability in the bloodstream and subsequent cleavage within the lysosomal compartment of target cells.
The selective enzymatic cleavage offers a powerful tool for site-specific drug release.
Experimental Protocols for Characterization
The definitive characterization of the anomeric configuration of a PEG-glucose linker is crucial for ensuring the desired properties of the final drug conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful and commonly used technique for determining the anomeric configuration. The chemical shift (δ) and the coupling constant (J) of the anomeric proton (H1) are highly sensitive to its stereochemical environment.[1]
-
Chemical Shift (δ): The anomeric proton of an α-D-glucoside typically resonates at a lower field (higher ppm) compared to the corresponding β-anomer.[1]
-
Coupling Constant (J): The coupling constant between the anomeric proton (H1) and the adjacent proton (H2) is dependent on the dihedral angle between them. For a β-anomer (trans diaxial relationship), the ³J(H1, H2) coupling constant is significantly larger (typically 7-9 Hz) than for an α-anomer (axial-equatorial relationship), which is typically around 3-4 Hz.[1]
| Anomer | Anomeric Proton (H1) Orientation | Dihedral Angle (H1-C1-C2-H2) | Typical ³J(H1, H2) (Hz) | Typical ¹H Chemical Shift (δ) (ppm) |
| α-D-Glucose | Axial | ~60° | 3-4 | ~5.1 |
| β-D-Glucose | Equatorial | ~180° | 7-9 | ~4.5 |
Methodology for ¹H-NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the PEG-glucose conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Identify the signal corresponding to the anomeric proton (typically in the range of 4.5-5.5 ppm).
-
Determination of Anomeric Configuration: Measure the chemical shift and the coupling constant of the anomeric proton signal to assign the α or β configuration.
X-ray Crystallography
For crystalline PEG-glucose conjugates, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute configuration at the anomeric center.[11][12] This technique can precisely measure bond lengths, bond angles, and torsional angles, confirming the axial or equatorial position of the PEG linkage at the anomeric carbon.
Impact on Pharmacokinetics and Biological Activity
While direct comparative studies are limited, the anomeric configuration of a glucose linker can be expected to influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a PEGylated drug.
Pharmacokinetics
The overall size and hydrophilicity of the PEG chain are the dominant factors governing the PK profile of a PEGylated molecule.[13][][15] However, the conformation of the glucose linker could play a role. The more extended conformation of a β-linker might lead to a larger hydrodynamic radius compared to a more compact α-linker, potentially affecting renal clearance. Furthermore, the differential enzymatic stability will directly impact the drug's metabolism and clearance pathways. A labile α-linker could lead to rapid in vivo cleavage and release of the drug, resulting in a shorter half-life of the conjugate, whereas a more stable β-linker would be expected to prolong the circulation time of the intact conjugate.[16][17]
Receptor Binding and Biological Activity
The three-dimensional structure of a drug molecule is critical for its interaction with its biological target. The anomeric configuration of the glucose linker can influence the presentation of the drug molecule to its receptor. The different spatial arrangement of the drug relative to the PEG chain in an α- versus a β-linked conjugate could affect binding affinity and subsequent biological response. For instance, the kinked structure of an α-linker might position the drug in a more favorable orientation for receptor binding compared to a linear β-linker, or vice versa. The influence of glycosylation on ligand binding is a known phenomenon in biology.[18][19]
Conclusion and Future Perspectives
The choice between an alpha- and beta-D-glucose anomer in a PEG linker is a critical design parameter that can significantly impact the performance of a drug conjugate. The key differences lie in their stereochemistry, which in turn dictates their conformational preferences, enzymatic stability, and potentially their pharmacokinetic and pharmacodynamic profiles. The α-anomer offers the potential for cleavage by common glycosidases, which could be exploited for drug release in specific physiological environments. Conversely, the greater stability of the β-anomer may be advantageous for applications requiring prolonged circulation of the intact conjugate, with the possibility of targeted cleavage by specific lysosomal enzymes.
Future research in this area should focus on systematic, head-to-head comparisons of PEG-drug conjugates with anomerically pure α- and β-D-glucose linkers. Such studies, encompassing detailed characterization, in vitro and in vivo stability assessments, and comprehensive pharmacokinetic and pharmacodynamic evaluations, will provide invaluable data for the rational design of next-generation drug delivery systems with precisely controlled properties. The continued development of stereoselective glycosylation methods will also be crucial for the efficient and scalable synthesis of these promising therapeutic agents.
References
- 1. magritek.com [magritek.com]
- 2. biochemistry - If α-glucose is less stable than β-glucose, why is glucose almost always α in its compounds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. pediaa.com [pediaa.com]
- 6. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions | MDPI [mdpi.com]
- 9. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-glycosylation at the receptor binding site drives differences in receptor binding specificity between influenza B virus lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glycosylation influences the ligand binding activities of mannose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG4-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules. This application note provides a detailed guide for the use of Azido-PEG4-beta-D-glucose in CuAAC reactions. This reagent is particularly valuable in bioconjugation and drug development, for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), cell surface labeling, and the development of targeted drug delivery systems.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, while the glucose moiety can facilitate cellular uptake and targeting.[3]
This document outlines a representative experimental protocol, methods for purification and characterization of the resulting triazole conjugate, and an overview of a key application in targeted protein degradation.
Chemical Reaction and Workflow
The fundamental reaction involves the [3+2] cycloaddition of the terminal azide (B81097) of this compound with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). A stabilizing ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to enhance reaction efficiency and protect the biomolecules from oxidative damage.[4]
Below is a diagram illustrating the general experimental workflow for a typical CuAAC reaction with this compound.
Caption: General experimental workflow for the copper-catalyzed click chemistry reaction.
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to an alkyne-containing peptide.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized peptide (e.g., Propargyl-Gly-Arg-Gly-Asp-Ser)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water (ddH₂O)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Stock Solution Preparation:
| Reagent | Concentration | Solvent |
| This compound | 10 mM | ddH₂O |
| Alkyne-peptide | 10 mM | ddH₂O |
| CuSO₄·5H₂O | 100 mM | ddH₂O |
| THPTA | 100 mM | ddH₂O |
| Sodium Ascorbate | 200 mM | ddH₂O |
Reaction Procedure:
-
Prepare the reaction mixture: In a 1.5 mL microcentrifuge tube, add the following in order:
-
40 µL of 10 mM this compound (1.2 equivalents)
-
33.3 µL of 10 mM Alkyne-peptide (1 equivalent)
-
406.7 µL of PBS (pH 7.4)
-
-
Prepare the catalyst premix: In a separate tube, mix 10 µL of 100 mM CuSO₄ and 20 µL of 100 mM THPTA. Let it stand for 2-3 minutes.
-
Add the catalyst: Add 10 µL of the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction: Add 20 µL of freshly prepared 200 mM sodium ascorbate to the reaction mixture.
-
Incubate: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours.
-
Quench the reaction (optional): The reaction can be quenched by adding 10 µL of 0.5 M EDTA.
Purification and Characterization
Purification by RP-HPLC:
The crude reaction mixture can be purified by reversed-phase HPLC to isolate the desired triazole conjugate.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in ddH₂O |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Expected Rt | Product will elute later than starting materials |
Characterization:
The purified product should be characterized by mass spectrometry and NMR to confirm its identity and purity.
| Technique | Expected Results |
| ESI-MS | A peak corresponding to the calculated mass of the triazole conjugate. For the example peptide, the expected mass would be [M+H]⁺ = (Mass of this compound) + (Mass of Alkyne-peptide) + 1.0078 Da. |
| ¹H NMR | Appearance of a new singlet peak in the range of δ 7.5-8.5 ppm, corresponding to the triazole proton. Disappearance of the alkyne proton signal. Characteristic peaks for both the glucose and peptide moieties should be present. |
| ¹³C NMR | Appearance of new peaks in the aromatic region corresponding to the triazole ring carbons. |
| Reaction Yield | >90% (as determined by HPLC integration of the crude reaction mixture) |
Application Example: PROTAC-Mediated Protein Degradation
This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The diagram below illustrates the signaling pathway of PROTAC-mediated protein degradation.
References
Protocol for strain-promoted azide-alkyne cycloaddition (SPAAC) with Azido-PEG4-beta-D-glucose
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for a toxic copper catalyst.[1][2][3] This copper-free click chemistry method relies on the reaction of a strained cyclooctyne (B158145) with an azide-functionalized molecule to form a stable triazole linkage.[3][4] Azido-PEG4-β-D-glucose is a valuable chemical probe that incorporates an azide (B81097) handle onto a glucose molecule via a flexible polyethylene (B3416737) glycol (PEG) spacer. This reagent can be used to label and study biological systems, for example by metabolic incorporation into glycans, or used in the synthesis of targeted drug delivery systems and PROTACs.[5][6] This document provides a detailed protocol for performing SPAAC using Azido-PEG4-β-D-glucose with a dibenzocyclooctyne (DBCO)-functionalized molecule.
Principle of the Reaction
SPAAC is a type of [3+2] cycloaddition between an azide and a strained alkyne. The high ring strain of cyclooctynes, such as DBCO or BCN, significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[2][7] The reaction is highly specific and bioorthogonal, meaning the reacting partners do not interact with native biological functional groups.[3][8]
Applications
The SPAAC reaction with Azido-PEG4-β-D-glucose has a wide range of applications in chemical biology and drug development, including:
-
Bioconjugation: Covalent attachment of carbohydrates to proteins, antibodies, or nucleic acids.[9]
-
Live Cell Imaging: Labeling of azide-modified glycans on the surface of living cells with fluorescent probes for visualization.[3]
-
Drug Delivery: Development of targeted drug delivery systems by conjugating drugs to glucose moieties that can target specific glucose transporters.[2]
-
PROTAC Synthesis: Use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]
-
Materials Science: Modification of polymer surfaces and hydrogels.[10]
Experimental Protocol
This protocol describes a general procedure for the conjugation of Azido-PEG4-β-D-glucose to a DBCO-functionalized molecule. The specific conditions may require optimization depending on the properties of the reactants.
Materials:
-
Azido-PEG4-β-D-glucose
-
DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or other suitable amine-free and azide-free buffer.[11][12]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Azido-PEG4-β-D-glucose in an appropriate solvent (e.g., water, PBS, or DMSO).
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. For proteins, this will typically be an aqueous buffer. For small molecules, DMSO or DMF can be used.[13]
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the DBCO-functionalized molecule dissolved in the reaction buffer.
-
Add the desired molar excess of Azido-PEG4-β-D-glucose to the reaction mixture. A 1.5 to 10-fold molar excess of the azide is commonly used to drive the reaction to completion.[14]
-
The final concentration of the reactants should be optimized but typically ranges from micromolar to millimolar.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) or at 37°C.[11][12]
-
Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.[14] The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE if conjugating to a protein.
-
-
Purification:
-
After the reaction is complete, remove the excess, unreacted Azido-PEG4-β-D-glucose and any byproducts.
-
For protein conjugates, purification can be achieved using size-exclusion chromatography, dialysis, or affinity chromatography.
-
For small molecule conjugates, purification can be performed using reverse-phase HPLC.
-
-
Analysis and Storage:
-
Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry (to confirm the addition of the glucose moiety), UV-Vis spectroscopy (if a chromophore is present), or NMR.
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C. For protein conjugates, storage at 4°C for short periods is also possible.[14]
-
Factors Influencing SPAAC Reaction Rates
Several factors can influence the kinetics of the SPAAC reaction:
-
Buffer Type and pH: The choice of buffer and pH can significantly impact the reaction rate. While PBS is commonly used, studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates.[11][12] Generally, higher pH values tend to increase the reaction rate, except in HEPES buffer.[11][12]
-
Temperature: Increasing the temperature from 25°C to 37°C generally enhances the reaction rate.[11][12]
-
Reactant Structure: The specific structure of the cyclooctyne and the electronic properties of the azide can affect the reaction kinetics. Electron-withdrawing groups on the azide can sometimes slow the reaction, while the choice of cyclooctyne (e.g., DBCO, BCN, DIFO) has a major impact on the rate.[10][15]
Quantitative Data
The following table summarizes typical reaction parameters for SPAAC. Note that the specific rate constant for Azido-PEG4-β-D-glucose with a given DBCO-alkyne may vary. The values presented are based on studies of similar azido-sugars and DBCO derivatives.
| Parameter | Typical Value/Range | Reference |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | [11],[12] |
| Optimal pH Range | 7.0 - 8.5 | [11],[16] |
| Typical Temperature | 25°C - 37°C | [11],[12] |
| Molar Ratio (Azide:Alkyne) | 1.5:1 to 10:1 | [14] |
| Typical Reaction Time | 1 - 12 hours | [14] |
Visualizations
SPAAC Reaction Mechanism
References
- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Glycoproteins on Live Cells with Azido-PEG4-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of glycoproteins on the surface of live cells using Azido-PEG4-beta-D-glucose and subsequent bioorthogonal ligation for visualization and analysis. This method allows for the specific tagging of glycans, enabling studies in glycoproteomics, cell tracking, and drug delivery.[1][2][3][4][5]
Introduction
Metabolic glycoengineering is a powerful technique for the introduction of bioorthogonal chemical reporters into cellular glycans.[2][6] This is achieved by providing cells with unnatural sugar analogs that are processed by the cell's own metabolic machinery and incorporated into glycoproteins.[1][4][7] The introduced chemical handle, in this case, an azide (B81097) group from this compound, can then be specifically and covalently linked to a probe molecule bearing a complementary reactive group.[1][7]
This protocol outlines a two-step process:
-
Metabolic Labeling: Live cells are incubated with a per-O-acetylated version of this compound (Ac4-Azido-PEG4-beta-D-glucose) to facilitate cell entry.[8] Once inside the cell, the acetyl groups are removed, and the azido-sugar is incorporated into the glycan biosynthetic pathways.[4]
-
Bioorthogonal Ligation: The azide-labeled glycoproteins on the cell surface are then covalently tagged with a probe (e.g., a fluorescent dye or biotin) using either a copper-catalyzed or a strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[9][10][]
The choice between CuAAC and SPAAC depends on the specific experimental requirements. CuAAC is a rapid and efficient reaction but requires a copper catalyst that can be toxic to cells, although the use of ligands like THPTA can mitigate this toxicity.[9][12][13] SPAAC is a catalyst-free reaction, making it highly biocompatible for live-cell applications, but it may have slower reaction kinetics compared to CuAAC.[10][][14][15]
Experimental Overview
The overall workflow for labeling glycoproteins on live cells is depicted below.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for the key steps in the protocol. These parameters may require optimization depending on the cell type and experimental goals.[16]
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Range | Notes |
| Ac4-Azido-PEG4-β-D-glucose Concentration | 10 - 200 µM | Higher concentrations may affect cell viability and physiology.[7] Start with a lower concentration and optimize. |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation of the azido-sugar. |
| Cell Density | 70-80% confluency | Ensure cells are in a logarithmic growth phase for optimal metabolic activity. |
Table 2: Bioorthogonal Ligation Parameters (CuAAC)
| Reagent | Final Concentration | Notes |
| Alkyne-Probe (e.g., Dye-Alkyne) | 25 µM | Concentration can be adjusted based on the probe's properties. |
| CuSO₄ | 50 µM | |
| THPTA | 250 µM | A 1:5 molar ratio of CuSO₄ to THPTA is recommended to protect cells.[9][13] |
| Sodium Ascorbate (B8700270) | 2.5 mM | Freshly prepared solution is crucial for reducing Cu(II) to the active Cu(I) state.[9] |
| Incubation Time | 1 - 10 minutes | CuAAC is a rapid reaction on live cells.[9][17][18] |
| Temperature | 4 °C or Room Temperature | Incubation on ice can help minimize cellular stress.[9] |
Table 3: Bioorthogonal Ligation Parameters (SPAAC)
| Reagent | Final Concentration | Notes |
| Alkyne-Probe (e.g., DBCO-Fluorophore) | 20 µM | Can be optimized for specific probes and cell lines.[16] |
| Incubation Time | 30 - 60 minutes | SPAAC is generally slower than CuAAC.[19] |
| Temperature | 37 °C or Room Temperature | Reaction can be performed under normal cell culture conditions. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells
This protocol describes the incorporation of this compound into cellular glycoproteins.
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
Per-O-acetylated this compound (Ac4-Azido-PEG4-beta-D-glucose)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, culture flask) and grow to 70-80% confluency in complete culture medium.
-
Prepare Azido-Sugar Stock Solution: Prepare a 100 mM stock solution of Ac4-Azido-PEG4-beta-D-glucose in sterile DMSO. Store at -20°C.
-
Metabolic Labeling: a. Dilute the Ac4-Azido-PEG4-beta-D-glucose stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). b. Remove the existing medium from the cells and replace it with the medium containing the azido-sugar. c. Incubate the cells for 24-72 hours under normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvesting (for suspension cells) or Washing (for adherent cells): a. For suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. b. For adherent cells: Aspirate the medium. c. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for bioorthogonal ligation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol describes the ligation of an alkyne-containing probe to the azide-labeled cells using a copper catalyst.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Aminoguanidine (B1677879) (optional, to quench reactive aldehydes)
Procedure:
-
Prepare Reagent Stock Solutions: a. Alkyne-Probe: Prepare a 10 mM stock in DMSO. b. CuSO₄: Prepare a 50 mM stock in sterile water. c. THPTA: Prepare a 250 mM stock in sterile water. d. Sodium Ascorbate: Prepare a fresh 100 mM stock in sterile water immediately before use.
-
Prepare Click Reaction Mixture: a. In a microcentrifuge tube, combine CuSO₄ and THPTA in a 1:5 molar ratio in cold DPBS.[9] b. Add the alkyne-probe to the desired final concentration (e.g., 25 µM). c. (Optional) Add aminoguanidine to a final concentration of 1 mM. d. Immediately before adding to the cells, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.[9] e. Gently mix and incubate on ice for 10 minutes.[9]
-
Ligation Reaction: a. Remove the wash buffer from the azide-labeled cells. b. Add the click reaction mixture to the cells and incubate for 1-10 minutes at 4°C or room temperature.[9][17]
-
Washing: a. Remove the reaction mixture. b. Wash the cells three times with cold DPBS to remove excess reagents.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy, flow cytometry, or prepared for downstream proteomic analysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the catalyst-free ligation of a strained alkyne-containing probe to the azide-labeled cells.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Strained alkyne-probe (e.g., DBCO-fluorophore, DBCO-biotin)
-
Complete cell culture medium or PBS
Procedure:
-
Prepare Probe Solution: Dilute the strained alkyne-probe in complete culture medium or PBS to the desired final concentration (e.g., 20 µM).
-
Ligation Reaction: a. Remove the wash buffer from the azide-labeled cells. b. Add the probe solution to the cells. c. Incubate for 30-60 minutes under normal cell culture conditions (37°C, 5% CO₂) or at room temperature.
-
Washing: a. Remove the probe solution. b. Wash the cells three times with PBS.
-
Analysis: The labeled cells are ready for analysis by fluorescence microscopy, flow cytometry, or other downstream applications.
Visualization of the Labeling Chemistry
The chemical principles underlying the labeling process are illustrated below.
Conclusion
The metabolic labeling of live cells with this compound provides a robust and versatile platform for studying glycoproteins. The choice between CuAAC and SPAAC for the subsequent ligation step allows researchers to tailor the experimental conditions to their specific needs, balancing reaction efficiency with cellular biocompatibility. This methodology opens up numerous avenues for research in glycobiology, drug development, and cell biology.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 12. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery to Cancer Cells Using Azido-PEG4-β-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant metabolism of cancer cells, characterized by a heightened uptake and utilization of glucose, presents a unique opportunity for targeted therapeutic intervention. This phenomenon, known as the Warburg effect, is primarily facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT1, on the surface of malignant cells. By exploiting this dependency, therapeutic agents can be selectively delivered to tumors, thereby enhancing their efficacy while minimizing off-target toxicity.
This document provides detailed application notes and protocols for the use of Azido-PEG4-β-D-glucose as a linker for conjugating cytotoxic drugs to a glucose moiety. This strategy enables the targeted delivery of the drug to cancer cells via GLUT1-mediated endocytosis. The azido (B1232118) group on the linker facilitates covalent attachment to an alkyne-modified drug through a highly efficient and bioorthogonal "click chemistry" reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the conjugate.
Principle of GLUT1-Targeted Drug Delivery
Cancer cells exhibit a significantly higher rate of glucose uptake compared to normal cells to fuel their rapid proliferation. GLUT1 transporters are key mediators of this process. By attaching a glucose molecule to a cytotoxic drug, the resulting conjugate can be recognized and transported into the cancer cell by GLUT1. Once inside the cell, the linker can be designed to be cleaved by intracellular conditions (e.g., low pH or specific enzymes), releasing the active drug and inducing cell death.
Data Presentation
The following tables summarize key quantitative data from representative studies on glucose-targeted drug delivery systems. While specific values will vary depending on the drug, cell line, and experimental conditions, these tables provide a reference for expected outcomes.
Table 1: Physicochemical Properties of Drug-PEG-Glucose Conjugates
| Parameter | Representative Value | Method of Measurement |
| Drug Loading Content (%) | 5.01 ± 0.3% | UV-Vis Spectroscopy |
| Nanoparticle Size (nm) | 103 ± 4.0 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -25 mV | Electrophoretic Light Scattering |
| Conjugation Efficiency (%) | > 90% | HPLC, NMR Spectroscopy |
Note: Data adapted from a study on doxorubicin-loaded glucose-targeted micelles.[1]
Table 2: In Vitro Cytotoxicity (IC50 Values) of Paclitaxel (B517696) and Glucose-Paclitaxel Conjugate
| Cell Line | GLUT1 Expression | IC50 of Paclitaxel (nM) | IC50 of Glucose-Paclitaxel Conjugate (nM) |
| A549 (Lung Cancer) | High | 15.3 ± 2.1 | 8.7 ± 1.5 |
| MCF-7 (Breast Cancer) | High | 10.8 ± 1.9 | 5.2 ± 0.9 |
| HepG2 (Liver Cancer) | High | 25.6 ± 3.4 | 12.1 ± 2.3 |
| Normal Fibroblasts | Low | > 1000 | > 1000 |
Note: IC50 values are representative and adapted from studies on glycan-based paclitaxel prodrugs.[1]
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Saline Control | - | 1500 ± 150 | - |
| Free Paclitaxel | 10 | 850 ± 120 | 43.3 |
| Glucose-Paclitaxel Conjugate | 10 | 350 ± 80 | 76.7 |
Note: Data is illustrative and based on typical outcomes reported in studies evaluating targeted paclitaxel delivery.[2][3]
Experimental Protocols
Protocol 1: Conjugation of an Alkyne-Modified Drug to Azido-PEG4-β-D-glucose via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to form a stable triazole linkage between the drug and the targeting moiety.
Materials:
-
Alkyne-modified cytotoxic drug (e.g., Alkyne-Paclitaxel)
-
Azido-PEG4-β-D-glucose
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified drug in DMSO to a final concentration of 10 mM.
-
Dissolve Azido-PEG4-β-D-glucose in DMSO to a final concentration of 20 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the alkyne-modified drug solution (1 equivalent).
-
Add the Azido-PEG4-β-D-glucose solution (1.5 equivalents).
-
Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for 5 minutes.
-
Add the copper/THPTA complex to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the conjugate using an SEC column pre-equilibrated with PBS (pH 7.4) to remove unreacted starting materials and copper catalyst.
-
Collect the fractions containing the conjugate, which will elute first.
-
Lyophilize the purified fractions to obtain the final product.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using HPLC, Mass Spectrometry, and NMR spectroscopy.
-
Determine the drug loading content using UV-Vis spectroscopy by measuring the absorbance of the drug at its characteristic wavelength.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines with high GLUT1 expression (e.g., A549, MCF-7) and a normal cell line with low GLUT1 expression (e.g., fibroblasts).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Drug-PEG-Glucose conjugate, free drug, and a non-targeted control (e.g., a conjugate with a non-targeting moiety).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Drug-PEG-Glucose conjugate, free drug, and control compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle only (negative control).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the therapeutic efficacy of the targeted conjugate in a preclinical animal model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice).
-
Cancer cell line for tumor induction (e.g., A549).
-
Drug-PEG-Glucose conjugate, free drug, and saline (vehicle control).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cancer cells suspended in 100 µL of PBS into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomly divide the mice into treatment groups (n=5-8 per group): Saline control, free drug, and Drug-PEG-Glucose conjugate.
-
Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., 10 mg/kg every 3 days for 3 weeks).
-
-
Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Tumors can be further processed for histological or immunohistochemical analysis.
-
Visualizations
References
- 1. Targeting the delivery of glycan-based paclitaxel prodrugs to cancer cells via glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of Azido-PEG4-beta-D-glucose in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of Azido-PEG4-beta-D-glucose in animal models. The primary application of this compound is in metabolic glycan labeling, a powerful technique for studying, imaging, and tracking glycans in living organisms. By introducing an azide (B81097) group onto cellular glycans, researchers can employ bioorthogonal chemistry to attach a variety of probes for downstream analysis.
Introduction to Metabolic Glycan Labeling
Metabolic glycan labeling is a technique that leverages the cell's own biosynthetic pathways to incorporate unnatural, chemically tagged monosaccharides into glycoconjugates.[1][2] this compound is an analog of glucose that contains an azide moiety, a bioorthogonal chemical reporter. When administered to an animal, this azido-sugar is metabolized and incorporated into the glycan structures of glycoproteins and other glycoconjugates.
The azide group is small, biocompatible, and does not interfere with the cell's metabolic processes.[1] Its key feature is its ability to undergo highly specific and efficient chemical reactions with a complementary bioorthogonal partner, such as a phosphine- or alkyne-containing probe. This allows for the covalent attachment of fluorescent dyes, affinity tags (like biotin), or other reporter molecules to the azide-labeled glycans.[1]
The PEG4 linker in this compound is designed to enhance the compound's aqueous solubility and biocompatibility. PEGylation is known to increase the circulation half-life of molecules in vivo, which may influence the optimal dosage and administration schedule compared to non-PEGylated azido-sugars.
Key Bioorthogonal Reactions for In Vivo Applications
Two primary bioorthogonal reactions are employed for the in vivo detection of azide-labeled glycans:
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, such as a triphenylphosphine (B44618) derivative, to form a stable amide bond.[1] It is a well-established method for in vivo labeling.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as "copper-free click chemistry," this reaction involves the cycloaddition of an azide with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO or DBCO). SPAAC is generally faster and more efficient than the Staudinger ligation for in vivo applications.
Application: In Vivo Imaging of Glycans in a Mouse Model
This section outlines a generalized protocol for the metabolic labeling and subsequent imaging of glycans in a mouse model.
Note: This protocol is a template based on studies using other azido-sugars. Optimization of dosages, timing, and reagents is crucial for the specific use of this compound.
Experimental Workflow
References
Experimental setup for PROTAC synthesis using an Azido-PEG4-beta-D-glucose linker
These application notes provide a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a specialized linker, Azido-PEG4-β-D-glucose. This approach incorporates a glucose moiety, potentially enhancing solubility and cell permeability, and employs highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation.
Introduction
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the optimal orientation of the two recruited proteins.
This protocol describes the synthesis of a PROTAC using an Azido-PEG4-β-D-glucose linker. The azide (B81097) group on the linker allows for its conjugation to an alkyne-modified E3 ligase ligand via CuAAC. The resulting molecule is then further reacted with an alkyne-modified target protein ligand to complete the PROTAC synthesis. The inclusion of a glucose moiety is a strategy that may improve the physicochemical properties of the final PROTAC.
Experimental Workflow
The overall experimental workflow for the synthesis of the PROTAC is depicted below. This process begins with the individual components: the Azido-PEG4-β-D-glucose linker, an alkyne-modified E3 ligase ligand (e.g., a thalidomide (B1683933) derivative), and an alkyne-modified target protein ligand. The synthesis is a two-step process involving sequential click chemistry reactions.
Caption: Experimental workflow for the two-step synthesis of a PROTAC.
Materials and Reagents
| Reagent | Supplier | Grade |
| Azido-PEG4-β-D-glucose | Various | ≥95% Purity |
| Alkyne-modified E3 Ligase Ligand | Custom Synthesis | ≥95% Purity |
| Alkyne-modified Target Protein Ligand | Custom Synthesis | ≥95% Purity |
| Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | ACS Reagent Grade |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | ACS Reagent Grade |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | ≥95% Purity |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |
| Water | Sigma-Aldrich | HPLC Grade |
Experimental Protocols
Protocol 1: Synthesis of Linker-E3 Ligase Ligand Conjugate
This protocol details the first CuAAC reaction to conjugate the Azido-PEG4-β-D-glucose linker to an alkyne-modified E3 ligase ligand.
-
Preparation of Reagents:
-
Dissolve the alkyne-modified E3 ligase ligand (1.0 eq) and Azido-PEG4-β-D-glucose (1.1 eq) in a suitable solvent such as DMF or a mixture of DCM and water.
-
Prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) and THPTA (0.1 eq) in water.
-
-
Reaction Setup:
-
In a round-bottom flask, add the solution of the alkyne-modified E3 ligase ligand and the azido-linker.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.
-
-
Reaction Execution:
-
To the degassed mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate/THPTA solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure Linker-E3 Ligase Ligand Conjugate.
-
Protocol 2: Synthesis of the Final PROTAC Molecule
This protocol describes the second CuAAC reaction to conjugate the Linker-E3 Ligase Ligand Conjugate with the alkyne-modified target protein ligand.
-
Preparation of Reagents:
-
Dissolve the purified Linker-E3 Ligase Ligand Conjugate (1.0 eq) and the alkyne-modified target protein ligand (1.2 eq) in a suitable solvent system.
-
Prepare fresh solutions of sodium ascorbate and copper(II) sulfate/THPTA as described in Protocol 1.
-
-
Reaction Setup and Execution:
-
Follow the same procedure for reaction setup and execution as described in Protocol 1.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule.
-
-
Work-up and Purification:
-
Perform the work-up procedure as described in Protocol 1.
-
Purify the final PROTAC molecule using preparative HPLC to ensure high purity.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Representative Data
The following table provides representative data for the synthesis of a PROTAC using click chemistry. Actual results may vary depending on the specific ligands used.
| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Protocol 1 | Linker-E3 Ligase Ligand Conjugate | 60 - 80 | >95 |
| Protocol 2 | Final PROTAC Molecule | 50 - 70 | >98 |
PROTAC Mechanism of Action
The synthesized PROTAC functions by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Generalized mechanism of action for a PROTAC molecule.
Troubleshooting and Considerations
-
Low Reaction Yields: Ensure all reagents are of high purity and that the reaction is performed under anaerobic conditions to prevent the oxidation of the copper(I) catalyst. The use of a copper ligand like THPTA is crucial for stabilizing the catalyst.
-
Solubility Issues: The choice of solvent is critical. For poorly soluble ligands, co-solvents such as DMSO or a higher proportion of an organic solvent may be necessary. The glucose moiety in the linker is intended to improve aqueous solubility.
-
Purification Challenges: PROTAC molecules can sometimes be challenging to purify. Gradient optimization in HPLC is often required to achieve good separation.
-
Click Chemistry Alternatives: In cases where the copper catalyst may be detrimental to the stability of the ligands, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used as an alternative copper-free click chemistry method. This would require the use of a strained alkyne, such as a cyclooctyne (B158145) derivative.
These application notes provide a comprehensive guide for the synthesis of PROTACs using an Azido-PEG4-β-D-glucose linker. The modularity of this approach allows for the facile generation of a variety of PROTACs for screening and drug discovery efforts.
Application Notes and Protocols for Metabolic Glycan Labeling of Primary Neurons with Azido-PEG4-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful technique for studying the dynamics of glycan expression and function in living cells. This method involves the introduction of a chemically modified monosaccharide, an "azido-sugar," into the cellular glycan biosynthesis pathways. Once incorporated into glycoconjugates, the azide (B81097) group serves as a bioorthogonal handle for covalent ligation with a probe molecule, typically via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry". This allows for the visualization, enrichment, and identification of glycans and glycoproteins.
This document provides detailed application notes and protocols for the metabolic glycan labeling of primary neurons using Azido-PEG4-beta-D-glucose. Primary neurons present unique challenges for metabolic labeling due to their sensitivity to cytotoxic effects from some modified sugars.[1][2][3][4] The use of this compound, a glucose analog, is advantageous as glucose is the primary energy source for neurons and is readily taken up.[5] The PEG4 linker enhances the solubility and accessibility of the azide group for subsequent ligation reactions.
Key Applications
-
Visualization of Glycans: Imaging the localization and trafficking of glycoconjugates in primary neurons.
-
Glycoprotein Identification: Enrichment and subsequent identification of glycoproteins by mass spectrometry to understand the neuronal glycoproteome.
-
Monitoring Glycan Dynamics: Studying changes in glycan expression during neuronal development, differentiation, and in response to stimuli or drug treatment.
-
Drug Target Discovery: Identifying cell-surface glycoproteins that could serve as targets for therapeutic intervention in neurological disorders.
Quantitative Data Summary
The optimal concentration and incubation time for this compound in primary neurons should be empirically determined to achieve sufficient labeling without inducing cytotoxicity. The following table provides a summary of typical quantitative parameters for metabolic glycan labeling in neuronal cells using various azido-sugars as a reference. It is recommended to perform a dose-response and time-course experiment to optimize these parameters for your specific primary neuron culture system and experimental goals.
| Parameter | Typical Range | Key Considerations |
| Azido-Sugar Concentration | 10 - 100 µM | Higher concentrations can lead to cytotoxicity. Start with a low concentration and increase as needed. The optimal concentration for Ac4ManNAz has been suggested to be 10 µM for in vivo cell labeling and tracking.[6][7] |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation but may also increase the risk of cytotoxicity. A 3-day incubation has been used for zebrafish embryonic cells.[8] |
| Cell Viability | > 90% | Monitor cell morphology and viability using standard assays (e.g., Trypan Blue, LDH assay) throughout the labeling period. |
| Labeling Efficiency | Variable | Can be assessed by fluorescence intensity after click chemistry with a fluorescent alkyne probe or by western blot analysis. |
Experimental Protocols
Part 1: Metabolic Labeling of Primary Neurons
This protocol describes the metabolic incorporation of this compound into the glycans of primary neurons in culture.
Materials:
-
Primary neuron culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare Primary Neuron Cultures: Culture primary neurons on appropriate substrates (e.g., poly-L-lysine or laminin-coated plates or coverslips) until the desired stage of development is reached.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in sterile water or DMSO at a concentration of 10-100 mM. On the day of the experiment, dilute the stock solution into pre-warmed complete neuron culture medium to the final desired concentration (e.g., 10, 25, 50, 100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the primary neurons and replace it with the freshly prepared labeling medium containing this compound.
-
Incubation: Return the culture plates to the incubator and incubate for 24-72 hours. The optimal incubation time should be determined empirically.
-
Wash Cells: After the incubation period, gently aspirate the labeling medium and wash the cells three times with pre-warmed sterile PBS to remove any unincorporated azido-sugar.
-
Proceed to Downstream Applications: The metabolically labeled neurons are now ready for downstream applications such as fixation and click chemistry for imaging, or cell lysis for biochemical analysis.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol describes the "click" reaction to attach a fluorescent alkyne probe to the azide-modified glycans on fixed primary neurons for visualization by fluorescence microscopy.
Materials:
-
Metabolically labeled primary neurons on coverslips (from Part 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Click-iT® reaction buffer or a similar buffer system containing:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA) to protect cells from copper toxicity[9]
-
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne, DBCO-Cy5)
-
Hoechst or DAPI nuclear stain (optional)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the metabolically labeled neurons by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Gently wash the fixed cells three times with PBS.
-
Permeabilization (Optional): If intracellular labeling is desired, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. For cell-surface labeling, skip this step.
-
Washing: Wash the cells three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the following components in order:
-
PBS
-
Fluorescent alkyne probe (final concentration typically 1-10 µM)
-
Copper(II) sulfate (final concentration typically 100-200 µM)
-
Reducing agent (e.g., sodium ascorbate, final concentration typically 1-2 mM)
-
Copper-chelating ligand (e.g., THPTA, final concentration typically 500-1000 µM)
-
Note: The reducing agent should be added last to initiate the reaction.
-
-
Click Reaction: Aspirate the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain such as Hoechst or DAPI for 5-10 minutes.
-
Final Wash: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Image the labeled neurons using a fluorescence microscope with the appropriate filter sets.
Part 3: Cell Lysis and Protein Enrichment for Mass Spectrometry
This protocol describes the preparation of cell lysates from metabolically labeled neurons and the enrichment of azide-labeled glycoproteins for subsequent analysis by mass spectrometry.
Materials:
-
Metabolically labeled primary neurons in a culture dish (from Part 1)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Alkyne-biotin probe
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Wash the metabolically labeled neurons twice with ice-cold PBS. Add ice-cold lysis buffer to the dish and scrape the cells.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Click Reaction with Biotin-Alkyne: To the cell lysate, add the components for the CuAAC reaction as described in Part 2, but using an alkyne-biotin probe instead of a fluorescent probe. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
Visualizations
Caption: Experimental workflow for metabolic glycan labeling of primary neurons.
References
- 1. Neuro-Compatible Metabolic Glycan Labeling of Primary Hippocampal Neurons in Noncontact, Sandwich-Type Neuron-Astrocyte Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuro-Compatible Metabolic Glycan Labeling of Primary Hippocampal Neurons in Noncontact, Sandwich-Type Neuron-Astrocyte Coculture. | Semantic Scholar [semanticscholar.org]
- 5. Direct neuronal glucose uptake heralds activity-dependent increases in cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uri.edu [web.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. Glycoproteins Enrichment and LC-MS/MS Glycoproteomics in Central Nervous System Applications | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. N-glycoproteomics of brain synapses and synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation of Azido-PEG4-beta-D-glucose Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation is a critical post-translational modification (PTM) involved in a vast array of cellular processes, including signal transduction, protein folding, and cell-cell recognition. The dynamic nature and low stoichiometry of many glycosylation events, such as O-GlcNAcylation, present significant analytical challenges. Metabolic labeling using azido-sugars, such as Azido-PEG4-beta-D-glucose, coupled with click chemistry and mass spectrometry-based proteomics, has emerged as a powerful strategy for the enrichment and identification of glycosylated proteins and peptides.[1][2][3][4]
This application note provides a detailed protocol for the sample preparation of this compound labeled peptides for mass spectrometry analysis. The workflow encompasses metabolic labeling of cells, protein extraction and digestion, enrichment of azido-labeled peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and subsequent sample cleanup for mass spectrometric analysis.
Signaling Pathway: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
The this compound analog is metabolized through the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates cellular nutrient status (glucose, amino acid, fatty acid, and nucleotide metabolism) to produce the high-energy donor substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[5][6][7][8] The O-GlcNAc transferase (OGT) then utilizes the resulting azido-modified UDP-GlcNAc analog to glycosylate serine and threonine residues on nuclear and cytoplasmic proteins. This dynamic and reversible modification, removed by O-GlcNAcase (OGA), plays a crucial regulatory role in numerous signaling pathways.[5][6][9]
Caption: Hexosamine Biosynthetic Pathway and O-GlcNAcylation.
Experimental Workflow
The overall experimental workflow for the enrichment of this compound labeled peptides is depicted below. This process involves a series of steps beginning with metabolic labeling and culminating in mass spectrometry-ready peptides.
Caption: Experimental Workflow for Azido-Labeled Peptides.
Experimental Protocols
Metabolic Labeling of Cultured Cells
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with medium supplemented with 25-100 µM this compound. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.
-
Incubate the cells for 24-48 hours under standard culture conditions.
-
Harvest the cells by scraping or trypsinization, followed by washing three times with ice-cold phosphate-buffered saline (PBS).
Protein Extraction and Digestion
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To 1 mg of protein lysate, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate in a vacuum centrifuge.
-
Click Chemistry-based Enrichment
-
Click Reaction:
-
Resuspend the dried peptide mixture in PBS.
-
Prepare the click chemistry reaction cocktail. For a typical reaction with 1 mg of peptides, the following can be used as a starting point:
-
Alkyne-biotin probe (e.g., 100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) sulfate (B86663) (CuSO4) (1 mM final concentration)
-
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Enrichment:
-
Equilibrate streptavidin-coated magnetic beads with PBS.
-
Add the click reaction mixture to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for the binding of biotinylated peptides.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with:
-
PBS with 1% SDS
-
8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0
-
PBS
-
-
-
Elution:
-
Elute the enriched peptides from the beads by incubating with a solution containing 80% acetonitrile (B52724) and 0.2% formic acid.
-
Alternatively, for cleavable linkers, follow the manufacturer's protocol for cleavage.
-
Collect the eluate and dry it in a vacuum centrifuge.
-
Sample Preparation for Mass Spectrometry
-
Resuspend the dried, enriched peptides in a solution of 0.1% formic acid in mass spectrometry-grade water.
-
Desalt and concentrate the peptides using C18 ZipTips according to the manufacturer's protocol.
-
Elute the peptides in a small volume of 50% acetonitrile with 0.1% formic acid.
-
The sample is now ready for LC-MS/MS analysis.
Data Presentation
Quantitative analysis of this compound labeled peptides allows for the identification and relative quantification of glycosylated proteins between different experimental conditions. The data is typically presented in a table format, as shown in the representative example below. This table summarizes the results of a hypothetical experiment comparing O-GlcNAcylation levels in a control versus a treated cell line.
| Protein ID (UniProt) | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| P62993 | NUP62 | GLFGAQTSSTAPTGSK | 2.5 | 0.001 | 5 |
| Q9Y283 | OGT | VSGFTISPYR | 1.8 | 0.012 | 3 |
| P12277 | HCF1 | TSPSPAATSPK | 3.1 | 0.0005 | 8 |
| Q13507 | TAB1 | GSNVSVSTSK | -1.9 | 0.008 | 4 |
| P35637 | NFKB1 | ASAPSGSSEEK | 2.1 | 0.003 | 6 |
| Q99527 | EP300 | TSQSSSPSSK | 1.5 | 0.025 | 2 |
| P08670 | VIM | YSLGSSRPSSR | 1.7 | 0.015 | 3 |
| P63261 | ACTG1 | DSYVGDEAQSK | -1.5 | 0.031 | 2 |
| P60709 | ACTB | DSYVGDEAQSK | -1.6 | 0.028 | 2 |
| P04637 | TP53 | PSQAMSDDLGSPK | 2.8 | 0.0009 | 7 |
*Note: Asterisks indicate potential sites of O-GlcNAcylation. This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion
The methodology described in this application note provides a robust and reliable workflow for the enrichment and analysis of this compound labeled peptides. The combination of metabolic labeling, click chemistry, and mass spectrometry offers a powerful tool for the in-depth characterization of protein glycosylation, enabling researchers to gain valuable insights into the roles of this critical PTM in health and disease. The provided protocols serve as a comprehensive guide for researchers and professionals in the field of drug development and proteomics.
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. CIPSM - Proteome Wide Purification and Identification of O-GlcNAc-Modified Proteins Using Click Chemistry and Mass Spectrometry [cipsm.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Detection of Cells Labeled with Azido-PEG4-beta-D-glucose Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling is a powerful technique for probing biological processes by introducing modified metabolites into cellular pathways.[1][2] This protocol details the use of Azido-PEG4-beta-D-glucose, an azide-modified glucose analog, for metabolically labeling cells. The incorporated azide (B81097) group serves as a bioorthogonal chemical reporter, allowing for subsequent detection using "click chemistry".[1][3] This two-step labeling strategy enables the specific and efficient fluorescent tagging of cells that have taken up the glucose analog, facilitating their quantification and analysis by flow cytometry.[4][5] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the molecule.[6][7]
Principle of the Technology
The methodology involves two key stages: metabolic incorporation and bioorthogonal detection.
-
Metabolic Labeling: Cells are cultured in a medium supplemented with this compound. The cells' metabolic machinery processes this sugar analog, incorporating it into various glycoconjugates.[2][4] This results in the presentation of azide groups on the cell surface and within intracellular compartments.
-
Bioorthogonal "Click Chemistry" Detection: The azide-labeled cells are then reacted with a fluorescent probe containing a complementary bioorthogonal functional group. This reaction, known as click chemistry, is highly specific and occurs rapidly under biologically compatible conditions.[3] Two primary methods are used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of the azide with a terminal alkyne-conjugated fluorophore, catalyzed by copper(I).[5][8] Due to the potential cytotoxicity of copper, this procedure typically requires cell fixation and permeabilization.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), conjugated to a fluorophore.[4] The inherent ring strain of the DBCO group enables it to react spontaneously with azides, making this method suitable for labeling live cells.[2][4]
-
Visualization of the Process
The following diagrams illustrate the chemical principle and the general experimental workflow.
Caption: Chemical labeling pathway for cellular modification.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
It is crucial to optimize incubation times and reagent concentrations for each specific cell line and experimental condition to achieve a robust signal-to-noise ratio.[4][9]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
This protocol is suitable for endpoint assays where co-staining for intracellular markers may be required.
A. Materials
-
This compound
-
Alkyne-conjugated fluorophore (e.g., Alexa Fluor™ 488 Alkyne)
-
Click-iT™ Cell Reaction Buffer Kit or individual components:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper-protecting ligand (e.g., THPTA)
-
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Wash Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Staining Buffer: PBS with 1% BSA and 2mM EDTA
B. Procedure
-
Metabolic Labeling:
-
Cell Harvesting:
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of fixative (e.g., Click-iT Fixative or 4% PFA) and incubate for 15 minutes at room temperature, protected from light.[8]
-
Wash cells once with 3 mL of 1% BSA in PBS.[8]
-
Resuspend the cell pellet in 100 µL of 1X Permeabilization and Wash Reagent and incubate for 15 minutes.[8]
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use (within 15 minutes).[8] For a single sample, mix the components as recommended by the manufacturer (e.g., for Thermo Fisher's Click-iT™ Plus kits).
-
Add 500 µL of the Click Reaction Cocktail to the permeabilized cells, mix, and incubate for 30 minutes at room temperature, protected from light.[8]
-
Wash the cells once with 3 mL of Permeabilization and Wash Reagent.[8]
-
-
Analysis:
-
(Optional) Perform antibody staining for other markers of interest according to standard protocols.
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Filter the cell suspension through a 30-90 µm mesh filter to obtain a single-cell suspension.[11]
-
Analyze on a flow cytometer using the appropriate laser and emission filters for the chosen fluorophore.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells
This protocol is ideal for experiments where cell viability is critical or for subsequent cell sorting.
A. Materials
-
This compound
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
Wash Buffer: PBS or culture medium
-
Staining Buffer: PBS with 1% BSA and 2mM EDTA
-
Viability Dye (e.g., 7-AAD, DAPI, Propidium Iodide)
B. Procedure
-
Metabolic Labeling:
-
Follow Step 1 of Protocol 4.1.
-
-
Cell Harvesting:
-
Follow Step 2 of Protocol 4.1.
-
-
SPAAC Reaction:
-
Resuspend the washed cell pellet in culture medium or PBS containing the DBCO-fluorophore conjugate (typically 10-50 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.[12] The optimal concentration and time should be determined empirically.
-
Wash the cells twice with Wash Buffer to remove any unincorporated probe.
-
-
Analysis:
-
(Optional) If desired, add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis. Dead cells can non-specifically bind reagents and lead to false positives.[10][13]
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Filter the cell suspension through a 30-90 µm mesh filter.[11]
-
Analyze immediately on a flow cytometer. Keep samples on ice to maintain viability.[13][14]
-
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Function | Typical Working Concentration | Notes |
| This compound | Metabolic Labeling Precursor | 25 - 100 µM | Optimize for each cell line; high concentrations may affect cell health.[15] |
| Alkyne-Fluorophore (for CuAAC) | Fluorescent Detection Probe | 1 - 10 µM | Titrate for optimal signal-to-noise. |
| DBCO-Fluorophore (for SPAAC) | Fluorescent Detection Probe | 10 - 50 µM | Titrate for optimal signal-to-noise.[12] |
| Copper (II) Sulfate (CuSO₄) | CuAAC Catalyst | 50 µM - 2 mM | Use as part of a click reaction buffer kit. |
| Sodium Ascorbate | CuAAC Reducing Agent | 1 - 5 mM | Must be freshly prepared. |
| Viability Dye (e.g., 7-AAD) | Dead Cell Exclusion | Per Manufacturer's Protocol | Essential for live-cell analysis to avoid artifacts. |
Table 2: Essential Experimental Controls for Flow Cytometry
| Control Type | Description | Purpose |
| Unstained Control | Cells processed without any azide-sugar or fluorophore.[16][17] | To measure baseline autofluorescence and set initial FSC/SSC voltages.[16] |
| Probe Only Control | Cells not treated with azide-sugar but incubated with the fluorescent probe. | To assess non-specific binding of the fluorophore to cells. |
| Sugar Only Control | Cells treated with azide-sugar but not the fluorescent probe. | To ensure metabolic labeling itself does not increase fluorescence in the detection channel. |
| Competition Control | Cells co-incubated with this compound and an excess of natural D-glucose. | To demonstrate that the labeling is specific to glucose metabolic pathways.[1] |
| Viability Control | Cells stained only with a viability dye. | To set the gate for excluding dead cells from the analysis. |
| Single-Stain Controls | For multicolor panels, cells stained with each fluorophore individually.[18][19] | To calculate the compensation matrix and correct for spectral overlap.[16] |
| FMO Controls | For multicolor panels, cells stained with all fluorophores except one.[16] | To accurately set gates for positive populations by accounting for fluorescence spread from other channels.[18] |
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Azido-PEG4-tetra-Ac-beta-D-glucose | CAS:153252-44-9 | AxisPharm [axispharm.com]
- 7. This compound, 1609083-15-9 | BroadPharm [broadpharm.com]
- 8. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flow Cytometry Sample Preparation | Proteintech Group [ptglab.com]
- 11. ohri.ca [ohri.ca]
- 12. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Sample Preparation: Best Practices | KCAS Bio [kcasbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bosterbio.com [bosterbio.com]
- 18. fortislife.com [fortislife.com]
- 19. Flow Cytometry Controls | Antibodies.com [antibodies.com]
Biotinylating Cell Surface Glycans with Azido-PEG4-beta-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycosylation is critical for understanding a myriad of biological processes, from cell-cell communication and adhesion to immune responses and disease progression, particularly in cancer.[1][2] Metabolic glycoengineering offers a powerful tool for the investigation of glycans. This technique involves introducing chemically tagged monosaccharides into cellular metabolic pathways, leading to their incorporation into nascent glycans.[3][4][5] This application note provides a detailed protocol for the biotinylation of cell surface glycans using a specific azide-modified sugar, Azido-PEG4-beta-D-glucose. This allows for the subsequent detection, visualization, and enrichment of glucosylated proteins and lipids, facilitating a deeper understanding of their roles in cellular function.
The methodology is a two-step process.[4][5] First, cells are cultured in the presence of a peracetylated form of this compound. The peracetyl groups enhance cell permeability. Once inside the cell, endogenous enzymes remove the acetyl groups, and the azide-modified glucose is incorporated into glycan structures through the cell's natural metabolic pathways.[4] The second step involves the specific covalent labeling of the azide-modified glycans with a biotin (B1667282) probe via a bioorthogonal "click chemistry" reaction.[1][6][7] This highly specific and biocompatible reaction allows for the efficient labeling of cell surface glycans on living cells with minimal toxicity.[4]
Principle of the Method
The core of this technique lies in the metabolic incorporation of an unnatural sugar, this compound, into cellular glycans, followed by a highly selective chemical ligation reaction to attach a biotin tag. The polyethylene (B3416737) glycol (PEG) spacer in the azido-sugar enhances its solubility and biocompatibility.[8][9] The beta-D-glucose moiety is recognized by cellular machinery and can be incorporated into various glycoconjugates.[9]
The subsequent biotinylation is achieved using a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][7] A biotin molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), reacts specifically with the azide (B81097) group on the incorporated sugar, forming a stable triazole linkage. This method is preferred for live-cell labeling due to the toxicity of the copper catalyst required for the conventional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11]
Experimental Protocols
I. Metabolic Labeling of Cells with Ac-Azido-PEG4-beta-D-glucose
This protocol describes the introduction of azide groups into cell surface glycans. It is assumed that a peracetylated (Ac) version of this compound is used to improve cell permeability, a common practice for metabolic labeling with sugar analogs.[4][6]
Materials:
-
Cells of interest (e.g., adherent or suspension cell line)
-
Complete cell culture medium
-
Peracetylated this compound (Ac-Azido-PEG4-beta-D-glucose)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate the cells of interest at an appropriate density in a suitable culture vessel and allow them to adhere (for adherent cells) or stabilize in culture (for suspension cells) overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Ac-Azido-PEG4-beta-D-glucose Stock Solution: Prepare a 10-100 mM stock solution of Ac-Azido-PEG4-beta-D-glucose in sterile DMSO. The optimal concentration may need to be determined empirically.
-
Metabolic Labeling:
-
The following day, remove the culture medium and replace it with fresh complete medium containing the desired final concentration of Ac-Azido-PEG4-beta-D-glucose. A typical starting concentration range is 25-100 µM.[2] A negative control of cells cultured without the azido-sugar should be included.
-
Incubate the cells for 1-3 days under standard culture conditions. The optimal incubation time will depend on the cell type and the turnover rate of the glycans of interest.
-
II. Biotinylation of Azide-Modified Cell Surface Glycans via Click Chemistry
This protocol details the covalent attachment of biotin to the azide-modified glycans on the cell surface using a copper-free click reaction.
Materials:
-
Metabolically labeled cells from Protocol I
-
Biotin-DBCO (or other strained alkyne-biotin conjugate)
-
PBS (Ca2+/Mg2+-free)
-
Cell scrapers (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Gently wash the cells three times with ice-cold PBS to remove any unincubated azido-sugar.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the cell pellet three times with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Click Chemistry Reaction:
-
Prepare a solution of Biotin-DBCO in PBS at a final concentration of 25-100 µM.
-
Resuspend the washed cells in the Biotin-DBCO solution. For adherent cells, add the solution directly to the plate.
-
Incubate for 1-2 hours at 4°C or room temperature with gentle agitation.[7] Incubation at 4°C can help to reduce endocytosis of the labeled surface proteins.
-
-
Final Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted Biotin-DBCO. For suspension cells, pellet and resuspend for each wash. Adherent cells should be washed gently in the plate.
-
The biotinylated cells are now ready for downstream applications such as cell lysis followed by enrichment of biotinylated glycoproteins or fluorescence imaging.
Downstream Applications and Data Analysis
Detection and Enrichment of Biotinylated Glycoproteins
1. Western Blot Analysis:
-
Lyse the biotinylated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12]
-
Determine the total protein concentration of the lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane and then probe with streptavidin conjugated to horseradish peroxidase (HRP) to detect all biotinylated proteins.[12]
-
Alternatively, to detect a specific biotinylated protein, the membrane can be probed with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to HRP.[13]
2. Enrichment of Biotinylated Glycoproteins for Proteomic Analysis:
-
Lyse the biotinylated cells as described above.
-
Incubate the cell lysate with streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads) to capture the biotinylated glycoproteins.[12][14]
-
Wash the beads extensively to remove non-specifically bound proteins.[12]
-
Elute the bound proteins from the beads.
-
The enriched proteins can then be identified and quantified using mass spectrometry-based proteomic approaches.[15][16]
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments using this protocol.
Table 1: Optimization of Ac-Azido-PEG4-beta-D-glucose Concentration for Metabolic Labeling
| Concentration (µM) | Incubation Time (days) | Cell Viability (%) | Relative Biotinylation Signal (Arbitrary Units) |
| 0 (Control) | 2 | >95% | 1.0 |
| 25 | 2 | >95% | 15.2 ± 1.8 |
| 50 | 2 | >95% | 32.5 ± 2.5 |
| 100 | 2 | >90% | 45.1 ± 3.1 |
Relative biotinylation signal can be determined by densitometry of streptavidin-HRP blots.
Table 2: Time-Course of Metabolic Labeling and Biotinylation
| Incubation Time (days) | Concentration (µM) | Cell Viability (%) | Relative Biotinylation Signal (Arbitrary Units) |
| 1 | 50 | >95% | 20.3 ± 2.1 |
| 2 | 50 | >95% | 32.5 ± 2.5 |
| 3 | 50 | >90% | 35.8 ± 2.9 |
These tables are illustrative and the actual data will vary depending on the cell type and experimental conditions.
Visualizations
Caption: Experimental workflow for biotinylating cell surface glycans.
Caption: Metabolic labeling and click chemistry biotinylation pathway.
References
- 1. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azido-PEG4-tetra-Ac-beta-D-glucose | CAS:153252-44-9 | AxisPharm [axispharm.com]
- 9. This compound | CAS:1609083-15-9 | AxisPharm [axispharm.com]
- 10. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 14. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new method for quantitative analysis of cell surface glycoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative investigation of human cell surface N -glycoprotein dynamics - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01814A [pubs.rsc.org]
Quantitative Analysis of Glycan Labeling Efficiency with Azido-PEG4-beta-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful technique for studying the dynamic process of glycosylation in living cells and organisms. This method involves the introduction of a chemically modified monosaccharide analog, which is incorporated into glycans through the cell's own biosynthetic pathways. The modified sugar contains a bioorthogonal chemical reporter, such as an azide (B81097) group, which can be selectively ligated to a probe for visualization or enrichment. Azido-PEG4-beta-D-glucose is a valuable reagent for this purpose, as it can be readily taken up by cells and incorporated into their glycan structures. The polyethylene (B3416737) glycol (PEG) linker enhances its solubility and bioavailability.
This document provides detailed application notes and protocols for the quantitative analysis of glycan labeling efficiency using this compound. It includes methodologies for metabolic labeling, click chemistry-based detection, and quantitative analysis using mass spectrometry and fluorescence-based techniques.
Quantitative Data Presentation
The efficiency of glycan labeling with this compound can be assessed by various analytical methods. The following tables present illustrative quantitative data obtained from mass spectrometry and fluorescence analysis of labeled cell populations.
Table 1: Mass Spectrometry Analysis of N-Glycan Labeling Efficiency
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Labeled N-Glycans (%) | Key Labeled Glycan Structures |
| HEK293T | 50 | 48 | 65 ± 5 | Complex, Hybrid |
| HeLa | 50 | 48 | 58 ± 7 | High Mannose, Complex |
| Jurkat | 100 | 72 | 72 ± 6 | Complex, Sialylated |
Data are represented as mean ± standard deviation from three independent experiments. The percentage of labeled N-glycans was determined by comparing the peak intensities of labeled and unlabeled glycan species in the mass spectra.
Table 2: Flow Cytometry Analysis of Cell Surface Glycan Labeling
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| CHO-K1 | 25 | 24 | 15,000 ± 1,200 | 92 ± 3 |
| CHO-K1 | 50 | 24 | 28,000 ± 2,500 | 98 ± 1 |
| MCF-7 | 50 | 48 | 21,500 ± 1,800 | 95 ± 2 |
Mean fluorescence intensity was measured for cells labeled with this compound followed by click reaction with a fluorescent alkyne probe. The percentage of labeled cells was determined by gating on the fluorescent cell population.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, CHO)
-
Complete cell culture medium
-
This compound (stock solution in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of this compound (typically 25-100 µM). Pre-warm the medium to 37°C.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
After incubation, the cells are ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional for intracellular targets)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488, Alkyne-Fluor 555)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
DAPI or Hoechst for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
Wash the metabolically labeled cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular glycans, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:
-
880 µL of click reaction buffer
-
10 µL of fluorescent alkyne probe (1 mM stock)
-
40 µL of THPTA solution
-
10 µL of CuSO₄ solution
-
Vortex briefly.
-
Add 60 µL of sodium ascorbate solution and vortex again.
-
-
Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Mass Spectrometric Analysis of Labeled N-Glycans
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
MALDI matrix or LC-MS compatible solvents
Procedure:
-
Harvest metabolically labeled cells and wash with cold PBS.
-
Lyse the cell pellet using a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant containing the glycoproteins.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Release the N-glycans by incubating the protein lysate with PNGase F overnight at 37°C.
-
Enrich and purify the released glycans using SPE cartridges.
-
Elute the glycans and dry them using a vacuum concentrator.
-
Resuspend the glycans in a suitable solvent for either MALDI-TOF or LC-MS analysis.
-
Acquire mass spectra and analyze the data to identify and quantify the relative abundance of labeled versus unlabeled glycan species. The mass shift corresponding to the incorporation of this compound will be observed.
Visualizations
Signaling Pathways and Experimental Workflows
Site-Specific Protein Modification Using Azido-PEG4-β-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic agents. One of the most elegant strategies for achieving site-specificity is through bioorthogonal chemistry, which employs chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. This document provides detailed application notes and protocols for the use of Azido-PEG4-β-D-glucose, a versatile chemical reporter for site-specific protein modification.
Azido-PEG4-β-D-glucose is a unique molecule that combines a glucose moiety for metabolic incorporation into glycoproteins, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal ligation.[1][2] The primary applications of this reagent lie in metabolic glycoengineering, where cells internalize the glucose analog and incorporate it into their glycan structures. The exposed azide then serves as a chemical handle for subsequent modification via "click chemistry," namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.[3][4][5]
Principle of the Technology
The workflow for site-specific protein modification using Azido-PEG4-β-D-glucose involves two key stages:
-
Metabolic Labeling: Cells are cultured in the presence of Azido-PEG4-β-D-glucose (or its acetylated, more cell-permeable form). Cellular glucose transporters recognize the glucose moiety, and the molecule is processed through the glycoprotein (B1211001) synthesis pathway. This results in the incorporation of the azido-sugar into the glycans of cell surface and secreted proteins, effectively displaying an azide handle on these proteins.[6][7]
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified proteins can then be covalently conjugated to a molecule of interest that bears a complementary alkyne functional group.
-
CuAAC: This highly efficient reaction is catalyzed by copper(I) and results in a stable triazole linkage. It is ideal for in vitro applications.[8]
-
SPAAC: This reaction does not require a cytotoxic copper catalyst and is therefore suitable for applications in living systems. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[9][10]
-
Data Presentation
The efficiency of protein modification can be influenced by several factors, including the chosen click chemistry method, reaction conditions, and the specific protein being modified. The following tables summarize quantitative data gathered from various studies to provide a baseline for expected outcomes.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (minutes to a few hours) | Moderate (hours to overnight) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live-cell applications |
| Typical Reagents | Terminal Alkyne, CuSO₄, Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA) | Strained Alkyne (e.g., DBCO, BCN) |
| Reported Yields | 55-90% for PROTAC synthesis[11], 73-87% for PEG conjugation[12] | Generally high, often near-quantitative, but can be substrate-dependent |
Table 2: Quantitative Data on Metabolic Labeling and Click Chemistry Efficiency
| Experiment | Cell Line | Azido-Sugar Concentration | Labeling Efficiency/Yield | Analytical Method | Reference |
| Metabolic Labeling with Ac₄ManNAz | MDA-MB-231 | 50 µM | >60-fold increase in fluorescence | Flow Cytometry | [13] |
| Metabolic Labeling with Ac₄GalNAz | CHO | 5 mM Stock | ~30-fold increase in fluorescence | Flow Cytometry | [14] |
| CuAAC PEGylation of Interferon β-1b | E. coli expressed | 2:1 molar ratio of PEG-alkyne to protein | High conversion | SDS-PAGE | |
| CuAAC for PROTAC Library Synthesis | N/A | N/A | 55-90% | Not Specified | [11] |
| CuAAC PEG Conjugation in scCO₂ | N/A | 1:1 azide to alkyne | 82.32% (24h), 87.14% (48h) | MALDI-TOF MS | [12] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Azido-PEG4-β-D-glucose
This protocol describes the incorporation of the azido-sugar into cellular glycoproteins. For enhanced cell permeability, the acetylated version, Azido-PEG4-tetra-Ac-β-D-glucose, is often preferred.
Materials:
-
Azido-PEG4-β-D-glucose or Azido-PEG4-tetra-Ac-β-D-glucose (stored at -20°C)
-
Cell culture medium appropriate for the cell line of interest
-
Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)
-
Phosphate-buffered saline (PBS)
-
DMSO (anhydrous)
Procedure:
-
Prepare a stock solution of the azido-sugar: Dissolve Azido-PEG4-β-D-glucose or its acetylated form in DMSO to a final concentration of 10-50 mM. Store the stock solution at -20°C.
-
Cell Culture: Plate the cells at an appropriate density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the desired final concentration of the azido-sugar. A typical starting concentration is 25-100 µM. The optimal concentration should be determined empirically for each cell line, as high concentrations can sometimes affect cell physiology.[7]
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into glycoproteins.
-
Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar. The cells are now ready for downstream applications such as cell lysis for protein extraction or direct labeling on the cell surface followed by click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Labeled Proteins
This protocol is suitable for conjugating an alkyne-containing molecule to azide-labeled proteins in vitro.
Materials:
-
Azide-labeled protein solution (from cell lysate or purified) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule of interest (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand stock solution (10 mM in DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein solution and the alkyne-containing molecule. A 10- to 50-fold molar excess of the alkyne reagent over the protein is a common starting point.
-
Add the Catalyst Components: Add the following reagents to the reaction mixture in the specified order, with gentle mixing after each addition:
-
TBTA solution to a final concentration of 100-500 µM.
-
CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess reagents and catalyst by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: The success of the conjugation can be analyzed by SDS-PAGE (observing a gel shift), mass spectrometry (confirming the mass increase), or functional assays depending on the nature of the conjugated molecule.[15]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Azide-Labeled Proteins
This protocol is ideal for live-cell labeling or for modifying proteins in vitro without a copper catalyst.
Materials:
-
Azide-labeled cells or protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO- or BCN-functionalized molecule of interest
-
DMSO (for dissolving the strained alkyne)
Procedure:
-
Prepare the Strained Alkyne Solution: Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
For live cells: Add the strained alkyne solution to the cell culture medium to a final concentration of 10-100 µM. Incubate for 1-2 hours at 37°C.
-
For proteins in solution: Add a 2- to 10-fold molar excess of the strained alkyne to the azide-labeled protein solution. Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Washing/Purification:
-
For live cells: Wash the cells three times with PBS to remove unreacted strained alkyne. The cells can then be fixed for imaging or lysed for further analysis.
-
For proteins in solution: Purify the conjugated protein using a desalting column or dialysis to remove excess strained alkyne.
-
-
Analysis: Analyze the conjugation product using methods such as fluorescence microscopy (if a fluorophore was used), flow cytometry, or mass spectrometry.
Visualization of Workflows and Pathways
Experimental Workflow for Site-Specific Protein Modification
Caption: Experimental workflow for site-specific protein modification.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
References
- 1. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 8. interchim.fr [interchim.fr]
- 9. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of a Custom PROTAC for Targeted Degradation of GLUT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality.[1][2][3] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
This application note details the synthesis and evaluation of a custom PROTAC designed to target the Glucose Transporter 1 (GLUT1). GLUT1 is a membrane protein that is frequently overexpressed in various cancers to meet the high metabolic demands of tumor cells, a phenomenon known as the Warburg effect.[4][5][6] By targeting GLUT1 for degradation, we can potentially starve cancer cells of their primary energy source. Our custom PROTAC, designated as Glu-PROTAC-1 , incorporates a β-D-glucose moiety within the linker. This is designed to enhance cellular uptake, particularly in GLUT1-overexpressing cells, thereby increasing the PROTAC's selectivity and efficacy.
The synthesis of Glu-PROTAC-1 utilizes a modular approach employing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and efficient "click chemistry" reaction.[7][8][][10] The PROTAC is assembled from two key precursors: an azide-functionalized GLUT1 ligand (GLUT1-Ligand-N₃ ) and an alkyne-functionalized E3 ligase ligand (VHL-Ligand-Alkyne ).
Signaling Pathway: Targeting the Warburg Effect
Cancer cells reprogram their metabolism to favor aerobic glycolysis, a process where glucose is converted to lactate (B86563) even in the presence of oxygen. This metabolic shift, known as the Warburg effect, is crucial for providing the necessary building blocks for rapid cell proliferation.[4][5][11] The upregulation of GLUT1 is a hallmark of this metabolic reprogramming and is often driven by oncogenic signaling pathways such as PI3K/Akt.[4][11][12] By degrading GLUT1, Glu-PROTAC-1 aims to disrupt this central node of cancer metabolism, leading to energy depletion and cell death.
Caption: Targeting GLUT1 with Glu-PROTAC-1 to disrupt the Warburg effect.
Experimental Workflow: Synthesis and Evaluation
The overall workflow for the synthesis and biological evaluation of Glu-PROTAC-1 is a multi-step process, beginning with the synthesis of the precursors and culminating in cellular assays to determine efficacy.
References
- 1. promega.co.jp [promega.co.jp]
- 2. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]
- 12. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Click Chemistry Reactions with Azido-PEG4-beta-D-glucose
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during click chemistry reactions involving Azido-PEG4-beta-D-glucose.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a low yield. What are the potential causes?
Low yields in CuAAC reactions can stem from several factors:
-
Reagent Quality and Stability: The this compound or your alkyne-containing molecule may have degraded. Azides can be sensitive to reduction, and the PEG chain can be susceptible to oxidation.
-
Copper Catalyst Issues: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state. Insufficient reducing agent (like sodium ascorbate) or exposure to oxygen can deplete the active catalyst.[1][2]
-
Ligand Problems: A suitable ligand is crucial to stabilize the Cu(I) catalyst and increase reaction efficiency.[2][3] Using an inappropriate ligand or an incorrect copper-to-ligand ratio can negatively impact the yield.
-
Solubility Issues: While the PEG linker on this compound enhances aqueous solubility, your alkyne-containing substrate might have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An inappropriate ratio of azide (B81097) to alkyne is a common reason for low yield. A slight excess of one reagent is often used to drive the reaction to completion.[3]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly affect the reaction outcome. The optimal pH for CuAAC reactions is typically between 4 and 12.[4]
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can physically impede the reaction, slowing it down or preventing it from going to completion.
Q2: I'm performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound and a cyclooctyne (B158145), but the yield is poor. What should I check?
For copper-free click chemistry, consider these points:
-
Cyclooctyne Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable, especially under acidic conditions or during long-term storage.[5]
-
Steric Hindrance: Similar to CuAAC, bulky molecules near the reactive azide or cyclooctyne groups can hinder the reaction.
-
Solubility Mismatch: Ensure both the this compound and the cyclooctyne-modified molecule are soluble in the reaction solvent. The use of co-solvents like DMSO may be necessary, but their concentration should be minimized to avoid denaturing sensitive biomolecules.[5]
-
Incorrect Stoichiometry: The ratio of azide to cyclooctyne is critical. A 2-4 fold molar excess of the less critical or more soluble component can help drive the reaction.[5]
-
Suboptimal Reaction Conditions: While SPAAC is robust, factors like pH and temperature can still influence the reaction rate. Reactions are typically performed at room temperature or 4°C.[5]
Q3: How can I improve the purification of my PEGylated click chemistry product?
Purification of PEGylated molecules can be challenging due to their heterogeneity. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated product from smaller unreacted molecules.[6][7]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. The PEG chain can shield charges on the molecule, so optimizing the pH and salt gradient is crucial.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to purify smaller, non-protein PEGylated molecules.[6]
-
Hydrophobic Interaction Chromatography (HIC): This method can also be employed for the purification of PEGylated proteins.
Troubleshooting Low Yield: A Step-by-Step Guide
If you are experiencing low yields, follow this systematic troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting low yields in click chemistry reactions.
Quantitative Data for Reaction Optimization
The following table provides recommended starting concentrations and ratios for key components in a CuAAC reaction. These may need to be optimized for your specific substrates.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | Often the limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion.[3] |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents (1-10 mol%) | The source of the copper catalyst.[3] |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents (10-100 mol%) | Freshly prepared solution is crucial for reducing Cu(II) to Cu(I).[3] |
| Ligand (e.g., TBTA, THPTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst. A 1:5 to 1:10 copper-to-ligand ratio is a good starting point.[3][8] |
One study found that using a 2 mol% catalyst concentration in a CuAAC reaction resulted in a 91% yield, which dropped to 43% with a 1 mol% catalyst and to 14% with a 0.5 mol% catalyst, highlighting the critical impact of catalyst concentration.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., TBTA or THPTA)
-
Reaction Solvent (e.g., DMF/water, DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen reaction solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[3]
-
Prepare a 10-100 mM stock solution of the ligand in a compatible solvent (e.g., DMSO).[3]
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution (1.1-1.5 equivalents).[3]
-
Add the reaction solvent to achieve the desired final concentration.
-
Add the ligand stock solution (e.g., to achieve a 5-fold molar excess relative to copper).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]
-
-
Initiate the Reaction:
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, TLC).
-
-
Quenching and Purification:
-
Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.[3]
-
Purify the product using a suitable chromatographic method (e.g., SEC, RP-HPLC).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating this compound to a cyclooctyne-functionalized molecule (e.g., a DBCO-functionalized protein).
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed as a co-solvent)
Procedure:
-
Prepare Solutions:
-
Ensure the cyclooctyne-functionalized molecule is in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the cyclooctyne-functionalized molecule.
-
Add the this compound stock solution. A molar excess of the azide (e.g., 5-20 fold) is often used for bioconjugations.[9]
-
If using a co-solvent like DMSO, ensure the final concentration is low (e.g., <10%) to avoid denaturation of sensitive biomolecules.[9]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9]
-
-
Monitoring and Purification:
Click Chemistry Reaction Mechanism
The following diagram illustrates the fundamental mechanism of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length with Azido-PEG4-beta-D-glucose for Better Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a focus on utilizing Azido-PEG4-beta-D-glucose for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1]
Q2: What are the advantages of using a PEG-based linker like this compound in PROTAC design?
A2: Polyethylene glycol (PEG) linkers are often incorporated into PROTAC design to improve the physicochemical properties of the molecule. The inclusion of PEG chains can enhance solubility and cell permeability, which are common challenges in PROTAC development due to their often large and lipophilic nature.[3] The flexible nature of PEG linkers may also be advantageous in allowing the PROTAC to adopt a conformation that shields its polar surface area, potentially aiding its passage across the cell membrane.[3] this compound is a specific type of PEG-based linker that can be used in the synthesis of PROTACs.[4][5][6] It features an azide (B81097) group, making it suitable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient and modular assembly of PROTACs.[4][5][6] The glucose moiety can also increase the hydrophilicity and solubility of the resulting PROTAC.[7]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2] A well-designed linker can promote positive cooperativity in ternary complex formation, where the binding of the first protein increases the affinity for the second. This increased stability of the ternary complex can help to lessen the hook effect.[2] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, which may reduce the formation of non-productive binary complexes.[2]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1]
-
Potential Cause: Suboptimal Linker Length
-
Explanation: The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1] It could be too short, causing steric hindrance, or too long, leading to an unstable complex.[1][2]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length. A systematic variation of the PEG linker length is a common strategy to find the best configuration for a specific target protein and E3 ligase pair.[3]
-
-
Potential Cause: Poor Physicochemical Properties
-
Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2]
-
Troubleshooting Step: Modify the linker to improve its properties. Incorporating hydrophilic elements like PEG can enhance solubility.[1] Conduct cell permeability assays to assess this.
-
-
Potential Cause: No Ubiquitination
-
Explanation: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1]
-
Troubleshooting Step: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this suggests a problem with the geometry of the ternary complex, which would necessitate a redesign of the linker.[1]
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
-
Potential Cause: Formation of Unproductive Binary Complexes
-
Explanation: At high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[2]
-
Troubleshooting Step: Enhance ternary complex cooperativity. A well-designed linker can create positive cooperativity, making the ternary complex more stable and mitigating the hook effect.[2]
-
-
Potential Cause: Suboptimal Linker Design
-
Explanation: The linker may not be promoting positive cooperativity in the formation of the ternary complex.[1]
-
Troubleshooting Step: Modify the flexibility of the linker. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for the formation of the ternary complex.[2]
-
Data Presentation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize illustrative quantitative data on the impact of linker modifications on degradation efficacy.
Table 1: Impact of PEG Linker Length on Degradation Efficacy of a Hypothetical BRD4-targeting PROTAC
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | PEG2 | 8 | 150 | 75 |
| Compound B | PEG3 | 11 | 50 | 90 |
| Compound C | PEG4 | 14 | 15 | >95 |
| Compound D | PEG5 | 17 | 45 | 92 |
| Compound E | PEG6 | 20 | 120 | 80 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | Molecular Weight ( g/mol ) | ClogP | Aqueous Solubility (µM) |
| Compound A | PEG2 | 850 | 4.5 | 10 |
| Compound B | PEG3 | 894 | 4.2 | 25 |
| Compound C | PEG4 | 938 | 3.9 | 50 |
| Compound D | PEG5 | 982 | 3.6 | 40 |
| Compound E | PEG6 | 1026 | 3.3 | 30 |
ClogP: Calculated LogP, a measure of lipophilicity.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[8]
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[8]
-
Include a vehicle control (e.g., DMSO) and a non-degrading inhibitor as a negative control.[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.[8]
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet cell debris.[8]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
In-Cell Ubiquitination Assay
This assay confirms if the target protein is being ubiquitinated following PROTAC treatment.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that shows significant degradation and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
A high-throughput, cell-free assay to model passive transcellular permeability.[10]
-
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[10]
-
Procedure:
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The PROTAC compound is added to the donor wells.
-
The acceptor plate is filled with buffer.
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is measured (e.g., by LC-MS/MS).
-
The Papp value is calculated.
-
Mandatory Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 1609083-15-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to reduce non-specific binding of Azido-PEG4-beta-D-glucose in metabolic labeling
Welcome to the technical support center for metabolic labeling using Azido-PEG4-beta-D-glucose. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical probe used in metabolic labeling experiments. It consists of a glucose molecule modified with a PEG4 linker and an azide (B81097) group.[1] Cells take up this modified glucose and incorporate it into their metabolic pathways, allowing for the subsequent detection and analysis of newly synthesized glycans and glycoproteins. The azide group serves as a bioorthogonal handle for "click chemistry" reactions, enabling the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and purification.[2][3][4]
Q2: What are the primary causes of non-specific binding in metabolic labeling experiments with this compound?
Non-specific binding can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: The probe or detection reagents can non-specifically adhere to proteins and cellular components through hydrophobic or charge-based interactions.[5][6][7]
-
Excess Reagents: High concentrations of the azide probe or the subsequent click chemistry reagents can lead to increased background signal.[8][9]
-
Inadequate Washing: Insufficient washing steps after labeling and click reactions can leave unbound reagents behind, contributing to non-specific signal.
-
Cellular Health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to higher intracellular accumulation of the probe and detection reagents.
-
Reactivity of Alkynes: While azides are relatively inert in the biological environment, their alkyne reaction partners can sometimes exhibit a low level of side reactivity.[3]
Q3: How can I prevent non-specific binding before starting my experiment?
Proactive measures can significantly reduce the likelihood of non-specific binding:
-
Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides a sufficient signal-to-noise ratio. Studies with other azido-sugars suggest that lower concentrations (e.g., 10 µM) can be effective while minimizing cellular stress.[10]
-
Use Healthy Cells: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase to maintain normal metabolic activity and membrane integrity.
-
Incorporate Blocking Steps: The use of blocking agents like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on cells and other surfaces.[5][11][12][13]
-
Filter Sterilize Solutions: All solutions, including the probe and buffers, should be sterile-filtered to remove any aggregates that could contribute to non-specific binding.
Troubleshooting Guide
This guide provides solutions to common problems encountered during metabolic labeling with this compound.
High Background Signal
Problem: The negative control (cells not treated with the azide sugar but subjected to the click reaction) shows a high signal, or the overall background fluorescence/signal is unacceptably high.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Probe Concentration | Decrease the concentration of this compound. Perform a concentration titration to determine the optimal level. A recommended starting point for similar azido-sugars is around 10-50 µM.[10] | High concentrations of the probe can lead to non-specific uptake and binding. |
| Suboptimal Click Chemistry Conditions | Titrate the concentration of the alkyne-detection reagent. Final concentrations can range from 2 µM to 40 µM.[8][14] | Excess detection reagent is a common source of high background. |
| Inadequate Blocking | Introduce or optimize a blocking step using a protein-based blocker like 1-5% Bovine Serum Albumin (BSA) in your washing and incubation buffers.[11][12][13] | BSA will bind to non-specific sites, preventing the probe or detection reagents from adhering. |
| Insufficient Washing | Increase the number and duration of washing steps after probe incubation and after the click reaction. The inclusion of a mild, non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.05%) in the wash buffer can also be beneficial.[11][13] | Thorough washing is crucial for removing unbound reagents. Surfactants can help disrupt weak, non-specific hydrophobic interactions. |
| Contaminated Reagents | Prepare fresh solutions of all reagents, especially the sodium ascorbate (B8700270) for the click reaction, as it is prone to oxidation.[8] | Oxidized or contaminated reagents can lead to unwanted side reactions and increased background. |
Low or No Signal
Problem: The positive control (cells treated with the azide sugar and subjected to the click reaction) shows a weak or undetectable signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Probe Incubation Time | Increase the incubation time with this compound. This can range from a few hours to overnight, depending on the cell type and metabolic rate. | Longer incubation allows for greater incorporation of the azide sugar into cellular glycans. |
| Inefficient Click Reaction | Ensure all click chemistry components are fresh and at the correct concentrations. The reaction should be protected from light and allowed to proceed for at least 30-60 minutes at room temperature.[15][16] | The copper(I)-catalyzed click reaction is sensitive to reagent quality and reaction conditions. |
| Low Metabolic Activity of Cells | Use cells that are actively dividing and metabolically active. Ensure the cell culture medium contains sufficient nutrients. | The incorporation of the azide sugar is dependent on active cellular metabolism. |
| Incompatible Lysis Buffer | If performing the click reaction on cell lysates, avoid buffers containing EDTA, as it can chelate the copper catalyst.[17] Use a compatible lysis buffer, such as one with 1% SDS or RIPA buffer without EDTA.[17] | The copper catalyst is essential for the click reaction to proceed efficiently. |
Experimental Protocols
Detailed Protocol: Cell Lysis and Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is a general starting point and may require optimization for your specific cell type and experimental setup.[8][14][15]
Materials:
-
Cells metabolically labeled with this compound
-
Lysis Buffer (e.g., RIPA buffer without EDTA, supplemented with protease inhibitors)[17]
-
PBS (pH 7.4)
-
Click Chemistry Reagents:
Procedure:
-
Cell Lysis: a. Wash the azide-labeled cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer and scrape the cells. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Click Reaction: a. In a microfuge tube, combine the following in order:
- 50 µL of protein lysate (adjusted to 1-5 mg/mL with lysis buffer)
- An appropriate volume of PBS to bring the total volume up before adding click reagents.
- Alkyne probe to a final concentration of 2-40 µM (start with 20 µM).[8] b. Add 10 µL of 100 mM THPTA solution and vortex briefly.[15] c. Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[15] d. To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex.[8][15] e. Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Downstream Analysis:
-
The labeled proteins in the lysate are now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry. For some applications, protein precipitation may be necessary to remove excess reagents.[14]
-
Visualizations
Troubleshooting Workflow for Non-Specific Binding
The following diagram outlines a logical workflow for troubleshooting high background issues in your metabolic labeling experiments.
Caption: A flowchart for troubleshooting non-specific binding.
Potential Mechanisms of Non-Specific Binding
This diagram illustrates the intended metabolic incorporation pathway versus potential sources of non-specific binding.
Caption: Specific vs. non-specific binding pathways.
References
- 1. This compound, 1609083-15-9 | BroadPharm [broadpharm.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 11. nicoyalife.com [nicoyalife.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com.cn [confluore.com.cn]
- 17. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPAAC Reactions for Bioconjugation with PEG Linkers
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for bioconjugation with Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency, troubleshooting common experimental issues, and offering answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your SPAAC experiments.
Question 1: My SPAAC reaction is slow or shows low conjugation efficiency. What are the potential causes and how can I improve the yield?
Answer:
Slow or incomplete SPAAC reactions can be attributed to several factors. Below is a systematic guide to troubleshooting and improving your reaction efficiency.
-
Potential Cause 1: Suboptimal Reactant Concentrations.
-
Solution: The rate of a bimolecular reaction like SPAAC is dependent on the concentration of the reactants.[1] Increasing the concentration of either the azide- or cyclooctyne-containing molecules can accelerate the reaction. If solubility limits the maximum concentration, consider using a minimal amount of a compatible organic co-solvent like DMSO or DMF, ideally keeping it below 10% (v/v) to avoid protein denaturation.[2][3]
-
-
Potential Cause 2: Steric Hindrance.
-
Solution: The accessibility of the azide (B81097) and cyclooctyne (B158145) moieties is crucial for an efficient reaction. If these groups are buried within the biomolecule or close to its surface, steric hindrance can significantly slow down the reaction. The inclusion of a PEG linker is a common and effective strategy to mitigate this issue.[1][4] The PEG spacer extends the reactive group away from the bulk of the biomolecule, improving its accessibility.[1] Studies have shown that a PEG linker on a DBCO-conjugated antibody can increase the SPAAC reaction rate.[2]
-
-
Potential Cause 3: Inappropriate Choice of Cyclooctyne.
-
Solution: Different strained cyclooctynes exhibit varying reaction kinetics.[5] For instance, dibenzocyclooctynes (DBCO) are known for their high reactivity in SPAAC reactions.[6] If you are using a less reactive cyclooctyne, consider switching to a more reactive one like DBCO or its derivatives to enhance the reaction rate.
-
-
Potential Cause 4: Suboptimal Reaction Conditions.
-
Solution: While SPAAC reactions are generally robust, optimizing the reaction conditions can lead to significant improvements.
-
pH: The optimal pH for SPAAC reactions is typically between 7 and 9.[4] Reactions are often performed in phosphate-buffered saline (PBS) at pH 7.4.[2][3]
-
Temperature: Reactions can be performed at a range of temperatures from 4°C to 37°C.[2][3] Incubating at 37°C can increase the reaction rate, while 4°C is suitable for overnight reactions with sensitive biomolecules.[2][3]
-
Molar Ratio: Using a molar excess (typically 5-20 fold) of the smaller reactant (e.g., the PEG linker with the azide or cyclooctyne) can drive the reaction to completion.[2]
-
-
-
Potential Cause 5: Instability of Reactants.
Question 2: I am observing aggregation or precipitation of my bioconjugate during or after the SPAAC reaction. What can I do to prevent this?
Answer:
Bioconjugate aggregation is a common issue that can arise from changes in the physicochemical properties of the biomolecule upon conjugation.
-
Potential Cause 1: Reduced Solubility of the Bioconjugate.
-
Solution: The conjugation of a hydrophobic cyclooctyne or other moieties can decrease the overall solubility of the resulting bioconjugate.[8] Using PEG linkers is a highly effective way to counteract this effect.[4] The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of the final product.[4][9] If you are already using a PEG linker, consider one with a longer chain length for improved solubilizing effect.
-
-
Potential Cause 2: Denaturation of the Protein.
-
Solution: The presence of organic co-solvents, even at low concentrations, can sometimes lead to protein denaturation and subsequent aggregation. Minimize the concentration of organic solvents like DMSO or DMF in your reaction mixture.[3] Also, ensure that the pH and temperature of the reaction are within the stability range of your protein.
-
-
Potential Cause 3: High Concentration of the Bioconjugate.
-
Solution: The final bioconjugate may have a lower solubility limit than the starting biomolecule. If you are working with high concentrations, try diluting the reaction mixture.
-
Question 3: How do I choose the optimal PEG linker for my SPAAC bioconjugation?
Answer:
The choice of PEG linker is critical and depends on several factors related to your specific application.
-
Consideration 1: Linker Length.
-
Rationale: The length of the PEG linker is a key parameter.
-
Short PEG Linkers (e.g., PEG2, PEG4): These are often sufficient to reduce steric hindrance and improve solubility for smaller biomolecules or when the conjugation site is highly accessible.[2][3]
-
Longer PEG Linkers (e.g., PEG12, PEG24, or even larger): These are beneficial when conjugating large biomolecules, where steric hindrance is more pronounced.[4][10] Longer linkers provide greater spatial separation between the conjugated molecules.[9] However, there can be a point of diminishing returns, as excessively long PEG chains might not always lead to better outcomes.[4] The optimal length often needs to be determined empirically for each specific system.[10]
-
-
-
Consideration 2: Reactive Groups.
-
Rationale: The PEG linker will have a reactive group at the end opposite to the azide or cyclooctyne. This group is used for attachment to your molecule of interest. Common choices include NHS esters (for primary amines like lysine (B10760008) residues) and maleimides (for thiols from cysteine residues).[9] Ensure the chosen reactive group is compatible with the functional groups available on your biomolecule and the desired site of conjugation.
-
-
Consideration 3: Linker Architecture.
-
Rationale: PEG linkers are available in linear and branched forms. Branched PEGs can be used to attach multiple molecules or to create a more pronounced shielding effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using SPAAC over copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?
A1: The primary advantage of SPAAC is its biocompatibility. It is a "copper-free" click chemistry reaction, which means it does not require a cytotoxic copper catalyst.[2][11] This makes SPAAC ideal for applications involving living cells or in vivo studies where copper toxicity is a concern.[4][11]
Q2: Can the PEG linker itself affect the kinetics of the SPAAC reaction?
A2: Yes, the presence of a PEG linker can positively influence the reaction kinetics. One study demonstrated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate.[2] This is likely due to a combination of reduced steric hindrance and potentially favorable solvation effects.
Q3: What are some common methods to monitor the progress of my SPAAC reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
UV-Vis Spectroscopy: If you are using a DBCO reagent, you can monitor the disappearance of its characteristic absorbance peak around 309 nm.[1]
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on an SDS-PAGE gel.[3]
-
Mass Spectrometry (MS): Techniques like ESI-MS can be used to directly observe the formation of the conjugated product by detecting its increased molecular weight.[3]
Q4: How can I purify my PEGylated bioconjugate after the SPAAC reaction?
A4: The choice of purification method depends on the properties of your bioconjugate and the unreacted starting materials. Common techniques include:
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger bioconjugate from smaller, unreacted PEG linkers and other low molecular weight impurities.[2][][13]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[][13]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be a useful complementary method to IEX.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the purification of smaller bioconjugates like peptides.[]
-
Dialysis: Can be used to remove small molecule impurities.[2]
Q5: Should the azide or the cyclooctyne be on the biomolecule versus the PEG linker?
A5: The decision of whether to place the azide or the cyclooctyne on the biomolecule or the PEG linker can depend on several factors, including the ease of synthesis and the potential for non-specific reactivity. Cyclooctynes are generally more hydrophobic than azides, which could potentially impact the solubility of the modified biomolecule.[8] However, both configurations are commonly used and can be effective.
Quantitative Data Summary
Table 1: Typical SPAAC Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0[4] | PBS at pH 7.4 is a common choice.[2][3] |
| Temperature | 4°C - 37°C[2][3] | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 1 - 24 hours[2][3] | Dependent on reactants and conditions. |
| Molar Excess of Linker | 5 - 20 fold[2] | Helps to drive the reaction to completion. |
| Organic Co-solvent | < 10% (v/v)[2] | DMSO or DMF can be used to aid solubility.[2][3] |
Table 2: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Key Features |
| DBCO | High reactivity, widely used.[6] |
| BCN | Good reactivity and stability. |
| DIFO | Less sterically hindered than benzannulated variants.[8] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein with a PEG Linker
This protocol describes a general workflow for conjugating an azide-modified protein with a cyclooctyne-PEG linker. The reverse setup (cyclooctyne-protein and azide-PEG) follows a similar procedure.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-PEG-NHS ester (or other reactive group).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (optional, e.g., an excess of a small molecule azide).
-
Purification system (e.g., SEC column).
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and buffer-exchanged into the reaction buffer. Determine the precise protein concentration.
-
Prepare a stock solution of the Cyclooctyne-PEG linker in an appropriate solvent (e.g., anhydrous DMSO).[3]
-
-
SPAAC Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the desired molar excess of the Cyclooctyne-PEG linker stock solution to the protein solution. A 5-20 fold molar excess is a good starting point.[2]
-
Ensure the final concentration of the organic solvent is low (e.g., <10%) to maintain protein stability.[2]
-
Gently mix the reaction components.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for 1-4 hours, or at 4°C for overnight incubation.[2]
-
-
Reaction Monitoring (Optional):
-
At various time points, take aliquots of the reaction mixture and analyze by SDS-PAGE or mass spectrometry to monitor the formation of the conjugate.[3]
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that will react with the excess cyclooctyne.
-
-
Purification:
-
Purify the PEGylated protein conjugate from unreacted linker and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[2]
-
-
Characterization:
-
Confirm the successful conjugation and characterize the final product using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Visualizations
Caption: A flowchart of the SPAAC bioconjugation process.
Caption: A decision tree for troubleshooting low SPAAC efficiency.
Caption: The positive impacts of PEG linkers on SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
Common pitfalls and solutions in metabolic glycan labeling experiments
Welcome to the technical support center for metabolic glycan labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your metabolic glycan labeling experiments, offering potential causes and solutions.
| Problem | Potential Cause | Solution |
| Low or No Labeling Signal | Inefficient Metabolic Incorporation: The unnatural sugar is not being efficiently taken up and incorporated by the cells.[1][2][3] | - Optimize the concentration of the unnatural sugar precursor. Start with a range and perform a dose-response experiment.[4][5] - Increase the incubation time to allow for sufficient metabolic incorporation. Typical incubation times range from 24 to 48 hours.[4][5] - Choose a more suitable unnatural sugar analog. Some analogs are better tolerated or utilized by specific cell lines.[6] - Consider metabolic engineering approaches to bypass cellular biosynthetic bottlenecks.[1][2][3] |
| Failed Bioorthogonal Reaction (e.g., Click Chemistry): The chemical reaction to attach the reporter molecule (e.g., fluorophore, biotin) is not working.[4] | - Prepare fresh solutions of all reaction components, especially the reducing agent (e.g., sodium ascorbate), which can oxidize.[7] - Ensure the copper catalyst is not inactivated. Use a ligand like THPTA to protect the Cu(I) state.[7] - Avoid buffers containing substances that can interfere with the reaction, such as Tris, which can chelate copper.[7] Use buffers like PBS or HEPES instead.[7] - Remove any reducing agents like DTT from your protein sample before the reaction.[7] | |
| High Background Signal | Non-specific Binding of Detection Reagents: The fluorescent probe or antibody is binding non-specifically to cells or other molecules. | - Increase the number of washing steps after incubation with the detection reagent.[4] - Include a blocking step (e.g., with BSA or serum) before adding the detection reagent. - Titrate the concentration of the detection reagent to find the optimal signal-to-noise ratio. |
| Off-Target Labeling: The unnatural sugar is being incorporated into molecules other than glycans. A known issue is the S-glycosylation of cysteine residues by per-O-acetylated sugar analogs.[4][8][9] | - Reduce the concentration of the per-O-acetylated sugar precursor and shorten the incubation time.[9] - Use unnatural sugar analogs with fewer acetyl groups, which can be more soluble and less prone to off-target reactions.[6] | |
| Cell Toxicity or Death | Cytotoxicity of the Unnatural Sugar: High concentrations of the sugar analog or the analog itself can be toxic to cells.[9][10] | - Perform a toxicity assay to determine the optimal, non-toxic concentration of the unnatural sugar for your specific cell line.[10] - Reduce the incubation time with the unnatural sugar.[4] - Switch to a different, less toxic unnatural sugar analog. For example, some cyclopropene-tagged sugars have shown reduced cytotoxicity compared to their azide-containing counterparts.[6][9] |
| Toxicity of the Bioorthogonal Reaction Components: The copper catalyst used in CuAAC (click chemistry) can be toxic to cells.[11] | - For live-cell imaging, use copper-free click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[12] - If using CuAAC on fixed cells or lysates, ensure all copper is washed away before subsequent steps. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in metabolic glycan labeling experiments. These values should be used as a starting point and optimized for your specific experimental setup.
Table 1: Typical Concentrations of Unnatural Sugar Precursors
| Unnatural Sugar | Typical Concentration Range | Cell Line Examples | Reference |
| Ac4ManNAz | 25 - 200 µM | MDA-MB-231, MCF7, Ls174T | [5][10] |
| Ac4GalNAz | 50 - 200 µM | COS-7, Jurkat | [13] |
| Ac4GlcNAz | 50 - 200 µM | Ls174T | [5] |
| AcxManNCyoc | 125 µM | COLO205, MDA-MB-231, PANC-1 | [6] |
Table 2: Typical Click Chemistry (CuAAC) Reaction Conditions
| Component | Typical Concentration | Notes | Reference |
| Azide (B81097) or Alkyne Probe | 10 µM - 1 mM | Use at least a 2-fold molar excess over the labeled biomolecule. | [7] |
| Copper(II) Sulfate (B86663) (CuSO4) | 50 µM - 1 mM | [14] | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh. | [7][14] |
| Copper Ligand (e.g., THPTA, BTTAA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1. | [7][14] |
Experimental Protocols
Key Experiment: Metabolic Labeling and Click Chemistry Detection of Cell-Surface Glycans
This protocol provides a general workflow for labeling cell-surface glycans with an azido-sugar and detecting them via a copper-catalyzed click reaction with a fluorescent alkyne probe.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Unnatural azido-sugar (e.g., Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click reaction components:
-
Alkyne-fluorophore
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Washing buffer (e.g., PBS with 1% FBS)[14]
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Metabolic Labeling: The next day, replace the medium with fresh medium containing the desired concentration of the azido-sugar. Culture the cells for 24-48 hours.[5]
-
Washing: Gently wash the cells three times with PBS to remove any unincorporated azido-sugar.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail. First, pre-mix the CuSO4 and the ligand. Then, add the alkyne-fluorophore and finally the freshly prepared sodium ascorbate. b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the washing buffer and then once with PBS.[14]
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Visualizations
Experimental Workflow for Metabolic Glycan Labeling
Caption: Workflow of metabolic glycan labeling and detection.
Troubleshooting Logic for Low Labeling Signal
Caption: Decision tree for troubleshooting low labeling signal.
Frequently Asked Questions (FAQs)
Q1: What is metabolic glycan labeling? A1: Metabolic glycan labeling is a technique used to study glycans in living cells and organisms.[12][15] It involves introducing a synthetic sugar, which has a small, bioorthogonal chemical reporter group (like an azide or an alkyne), to cells.[4][12] The cells' metabolic machinery processes this unnatural sugar and incorporates it into newly synthesized glycans.[16] This chemical reporter then allows for the specific attachment of probes for visualization or enrichment.[11][12]
Q2: What are "bioorthogonal reactions" and why are they important for this technique? A2: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[11] In the context of metabolic glycan labeling, after a sugar with a reporter group (e.g., an azide) is incorporated into glycans, a probe with a complementary group (e.g., an alkyne) is added.[17] The bioorthogonal reaction, such as click chemistry, specifically links the probe to the reporter on the glycan, allowing for targeted detection.[11][17]
Q3: How do I choose the right unnatural sugar for my experiment? A3: The choice of unnatural sugar depends on the type of glycosylation you want to study (e.g., N-linked, O-linked, sialylation).[6][9] For example, analogs of N-acetylmannosamine (ManNAc) are often used to label sialic acids, while analogs of N-acetylgalactosamine (GalNAc) are used for mucin-type O-linked glycans.[6][13] It's also important to consider factors like cell permeability, metabolic efficiency, and potential cytotoxicity.[9][10] It may be necessary to screen several analogs to find the most effective one for your system.[6]
Q4: Can I perform metabolic glycan labeling in live animals? A4: Yes, metabolic glycan labeling has been successfully used in living animals, including mice and zebrafish.[9][15] This allows for the study of glycosylation in the context of a whole organism. However, in vivo applications require careful consideration of the unnatural sugar's bioavailability, potential toxicity, and clearance rate.[9]
Q5: My click chemistry reaction is not working. What are the most common reasons? A5: The most common reasons for a failed copper-catalyzed click chemistry (CuAAC) reaction are the degradation of reagents and the presence of interfering substances.[4][7] The reducing agent, sodium ascorbate, is easily oxidized and should always be prepared fresh.[7] Additionally, components in your buffer, such as Tris or other primary amines, can chelate the copper catalyst, inhibiting the reaction.[7] It's also crucial to ensure the correct ratio of ligand to copper to maintain the active Cu(I) oxidation state.[7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Investigation and Multiplexing of Liposome-Assisted Metabolic Glycan Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Glycan Labeling – ICSN [icsn.cnrs.fr]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 17. biosynth.com [biosynth.com]
Technical Support Center: Strategies for Enhancing the Stability of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered with Proteolysis-Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with PROTACs containing PEG linkers?
A1: PROTACs featuring PEG linkers often exhibit susceptibility to metabolic degradation. The ether linkages within the PEG chain are common targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, which can lead to O-dealkylation reactions.[1][2] This metabolic instability can result in a short in vivo half-life and reduced drug exposure, limiting therapeutic efficacy.[1] Additionally, the inherent flexibility of PEG linkers can sometimes lead to suboptimal or unstable conformations when forming the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
Q2: How does the flexibility of a PEG linker impact PROTAC stability and function?
A2: The flexibility of a PEG linker can be a double-edged sword. While it allows the PROTAC to adopt the necessary conformation for ternary complex formation, excessive flexibility can be detrimental.[1][3] A highly flexible linker may not sufficiently restrict the geometry of the ternary complex, leading to less stable interactions between the target protein and the E3 ligase.[1] This can result in an entropic penalty upon binding, reducing the stability of the complex and leading to lower ubiquitination efficiency and target degradation.[3]
Q3: What are the most common strategies to improve the metabolic stability of PROTACs with PEG linkers?
A3: Several strategies can be employed to enhance the metabolic stability of PROTACs containing PEG linkers:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements such as piperazine (B1678402), piperidine, triazole, or phenyl rings can shield the molecule from metabolic enzymes and improve metabolic stability.[1][4][5] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1][4]
-
Optimize Linker Length: The length of the linker is a critical parameter. For many PROTACs, as the linker length increases, metabolic stability decreases. Shorter linkers may create more steric hindrance, which can prevent the PROTAC from entering the catalytic site of a metabolic enzyme. However, the optimal length must be determined empirically to ensure efficient ternary complex formation without steric clashes.[6]
-
Replace with Alkyl Chains: In some cases, replacing a PEG linker with a more metabolically stable alkyl chain can improve stability, although this may decrease aqueous solubility.[7]
Q4: Will modifying the PEG linker affect other critical properties like solubility and permeability?
A4: Yes, linker modifications can significantly impact the physicochemical properties of the PROTAC. Replacing a hydrophilic PEG linker with more lipophilic groups (e.g., alkyl chains, aromatic rings) can decrease aqueous solubility but may improve cell permeability.[1][5] Conversely, incorporating polar groups like piperazine can enhance solubility.[1][4] It is a crucial balancing act to optimize for stability without compromising other essential drug-like properties.[1]
Troubleshooting Guide
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments.
Problem 1: Low in vivo efficacy despite good in vitro potency.
| Potential Cause | Suggested Solution / Next Step |
| Poor metabolic stability of the PEG linker leading to rapid clearance and first-pass metabolism.[1][8] | 1. Perform an in vitro metabolic stability assay with liver microsomes or hepatocytes to confirm instability (See Protocol 1).[8] 2. Synthesize analogs by incorporating rigid linkers (e.g., piperazine, triazole) to shield metabolic soft spots.[1] 3. Synthesize and test analogs with shorter linker lengths, as this can sometimes increase steric hindrance and reduce metabolism.[] |
| Low cell permeability due to the physicochemical properties of the PROTAC.[1] | 1. Perform a Caco-2 permeability assay to assess cell entry.[1] 2. Enhance cell permeability by replacing a portion of the hydrophilic PEG linker with a more lipophilic moiety, such as a phenyl ring.[1][5] |
Problem 2: PROTAC appears inactive or shows reduced activity in cellular assays.
| Potential Cause | Suggested Solution / Next Step |
| Inefficient ternary complex formation or an unstable complex.[1] | 1. Use biophysical assays (e.g., TR-FRET, SPR, ITC) to confirm and quantify ternary complex formation.[10][11] 2. Modify the linker length and composition to alter the distance and orientation between the two ligands, which is critical for productive complex formation.[7][10] |
| PROTAC degradation in cell culture media.[10] | 1. Assess the stability of your PROTAC in the specific cell culture media over the time course of your experiment by incubating the PROTAC in media, sampling at different time points, and analyzing via LC-MS/MS.[10] |
| Poor PROTAC solubility and aggregation in aqueous assay buffers.[8] | 1. Measure aqueous solubility using standard assays. 2. Incorporate more polar groups, such as piperazine, into the linker to improve solubility.[1][4] 3. Investigate different formulation strategies, including the use of solubility-enhancing excipients.[1] |
Problem 3: High variability in experimental results.
| Potential Cause | Suggested Solution / Next Step |
| PROTAC instability during sample preparation or analysis.[1] | 1. Perform plasma stability assays to assess degradation in biological matrices.[1] 2. Ensure consistent and rapid sample processing protocols, keeping samples cold to minimize enzymatic activity.[1] |
| Inconsistent cell health or experimental conditions.[10] | 1. Standardize cell culture conditions, using cells within a defined passage number range and ensuring consistent seeding densities.[10] |
Logical Workflow for Troubleshooting Low PROTAC Activity
Caption: A troubleshooting decision tree for low PROTAC activity.
Quantitative Data Summary
The following table summarizes data from various studies to illustrate general trends on how linker chemistry can impact PROTAC metabolic stability. Direct comparisons should be made cautiously as the PROTAC scaffold and experimental conditions vary between studies.
Table 1: Comparison of PROTAC Half-Life with Different Linker Chemistries
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min | Reference |
| BET Degrader (JQ1-based) | 4-methylene unit alkyl | Human Liver Microsomes | 135 | [2], |
| BET Degrader (JQ1-based) | 8-methylene unit alkyl | Human Liver Microsomes | 18.2 | [2], |
| AR Degrader | Aliphatic | Human Liver Microsomes | 8.4 | [2] |
| AR Degrader | PEG | Human Liver Microsomes | >60 | [2] |
This data illustrates that increasing alkyl linker length can decrease metabolic stability, while PEG linkers can sometimes offer greater stability compared to certain aliphatic linkers, depending on the overall PROTAC structure.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[8]
Materials:
-
Test PROTAC compound and positive/negative controls (e.g., Verapamil/Warfarin)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, etc.)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in DMSO. Create a working solution by diluting the stock solution in buffer.
-
Pre-incubation: In a 96-well plate, add the HLM solution and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Immediately after, add the PROTAC working solution to the wells. The final volume should be consistent across wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with the internal standard.[8]
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent PROTAC at each time point.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).[8]
Experimental Workflow for HLM Assay
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Protocol 2: Target Ubiquitination Assay
Objective: To confirm that the PROTAC is inducing the ubiquitination of the target protein within cells, a key step in its mechanism of action.[10]
Materials:
-
Cells expressing the target protein
-
Test PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (denaturing, e.g., containing SDS)
-
Antibody specific to the target protein for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Protein A/G beads
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration. It is crucial to co-treat with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate instead of being degraded.[10]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[10]
-
Immunoprecipitation (IP): Add the target-specific antibody to the cell lysate to bind the protein of interest. Then, add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein from the beads and run the samples on an SDS-PAGE gel.
-
Detection: Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands above the target protein band indicates successful poly-ubiquitination.
PROTAC General Mechanism of Action
Caption: The general mechanism of action for a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected off-target effects that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of unexpected off-target effects with my PEG-linker-based PROTAC?
A1: Unexpected off-target effects with PEG-linker-based PROTACs can stem from several factors:
-
Lack of Selectivity of the Target-Binding Warhead: The ligand binding to your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1]
-
E3 Ligase Ligand Off-Target Effects: The ligand used to recruit the E3 ligase (e.g., pomalidomide) can have its own inherent off-target degradation profile.[2] For instance, pomalidomide-based PROTACs can independently degrade zinc-finger proteins.[2]
-
Linker-Mediated Off-Target Interactions: The PEG linker itself, contrary to being just an inert spacer, can influence the formation of off-target ternary complexes.[1] Its length and composition can affect the geometry of the ternary complex, potentially bringing other proteins into proximity with the E3 ligase for ubiquitination.[1][3]
-
Formation of "Unproductive" Ternary Complexes: The PROTAC may form a stable ternary complex with an off-target protein and the E3 ligase, leading to its degradation.[4]
-
High PROTAC Concentrations: Elevated concentrations can lead to non-specific interactions and the "hook effect," where binary complexes are favored over the productive ternary complex, potentially causing unpredictable outcomes.[4][5]
Q2: How can the length and composition of the PEG linker contribute to off-target effects?
A2: The PEG linker is a critical determinant of a PROTAC's efficacy and selectivity.[3][6]
-
Linker Length: An inappropriate linker length can lead to off-target effects. A linker that is too short might cause steric hindrance, while a linker that is too long could result in a non-productive ternary complex where ubiquitination sites are not accessible.[7][] Studies have shown that for some targets, shorter linkers (e.g., <12 atoms) show no degradation activity, while longer linkers are effective.[9][10] Conversely, for other targets, a shorter PEG linker may be optimal.[10] The optimal length, often in the range of 5-15 atoms, is highly dependent on the specific target protein and E3 ligase combination.[]
-
Linker Composition: The chemical makeup of the linker influences its flexibility, hydrophilicity, and ability to form interactions.[6][11] While PEG linkers enhance solubility and biocompatibility, their flexibility can sometimes lead to the formation of non-productive or off-target ternary complexes.[11][][13] Replacing parts of the PEG chain with more rigid structures like phenyl rings or incorporating groups like piperazine (B1678402) can alter the conformational freedom and improve metabolic stability, potentially reducing off-target binding.[13][14]
Q3: What is the "hook effect" and how can it lead to misleading results suggesting off-target activity?
A3: The "hook effect" is a phenomenon observed in dose-response curves for PROTACs where at high concentrations, the degradation efficiency decreases.[4][5] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase).[4][5] This can be misinterpreted as a loss of activity or an off-target effect at higher concentrations. Mitigating the hook effect involves performing a wide dose-response experiment to identify the optimal concentration for degradation.[4][5]
Troubleshooting Guides
Problem 1: Significant degradation of a known off-target protein is observed.
This guide will help you diagnose and address the degradation of unintended proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability in Metabolic Glycan Labeling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize cell viability during metabolic glycan labeling experiments with azido (B1232118) sugars.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low cell viability during azido sugar labeling?
A1: The most common cause of poor cell viability is cytotoxicity induced by the azido sugar itself, particularly when used at high concentrations or for prolonged incubation periods. Peracetylated sugars, such as Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), can lead to intracellular accumulation of acetic acid as a byproduct of deacetylation, causing a decrease in intracellular pH and subsequent cell stress.[1][2] The azido group itself can also contribute to cytotoxicity.[1][3]
Q2: How do I determine the optimal concentration of azido sugar for my experiment?
A2: The optimal concentration is a balance between achieving sufficient labeling efficiency and minimizing cytotoxicity. It is highly cell-type dependent.[4][5] We recommend performing a dose-response experiment, testing a range of concentrations (e.g., 5 µM to 100 µM) for your specific cell line. For many cell lines, such as A549, a concentration as low as 10 µM Ac4ManNAz has been shown to provide sufficient labeling for analysis while having minimal impact on cell physiology.[2][3][6]
Q3: What is a typical incubation time for metabolic labeling with azido sugars?
A3: Typical incubation times range from 1 to 3 days.[7] The ideal duration depends on the cell line's proliferation rate, the turnover rate of the glycoproteins of interest, and the concentration of the azido sugar. Shorter incubation times may be necessary for sensitive cell lines or when using higher concentrations of the labeling reagent.
Q4: Are some azido sugars more toxic than others?
A4: Yes, cytotoxicity can vary between different azido sugars and is also dependent on the cell line. For example, in human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs), Ac4ManNAz showed higher labeling efficiency than Ac4GalNAz and Ac4GlcNAz at the same concentrations.[8] However, it's crucial to empirically determine the toxicity profile for your specific sugar and cell system. Some studies have also shown that removing certain acetyl groups from the sugar can reduce toxicity.[9][10]
Q5: Can the solvent used to dissolve the azido sugar affect cell viability?
A5: Yes. Azido sugars are often dissolved in Dimethyl sulfoxide (B87167) (DMSO). While low concentrations of DMSO (typically <0.5% v/v) are tolerated by most cell lines, higher concentrations can be toxic. It is important to ensure the final DMSO concentration in your culture medium is consistent across all conditions, including the vehicle control, and is kept at a non-toxic level (e.g., 0.1% v/v).[1][2]
Troubleshooting Guide: Low Cell Viability
If you are experiencing significant cell death, detachments, or morphological changes after adding azido sugar to your cultures, consult the following guide.
Issue: High levels of cell death observed after introducing the azido sugar.
This is a common issue that can often be traced back to the concentration of the labeling reagent or the overall culture conditions.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low cell viability.
Data Summary Tables
Table 1: Recommended Starting Concentrations of Ac4ManNAz and Observed Effects
| Cell Line | Recommended Concentration | Concentration with Observed Negative Effects | Negative Effects Noted | Reference(s) |
| A549 (Human Lung Carcinoma) | 10 µM | 20-50 µM | Reduced proliferation, migration, invasion; impaired mitochondrial function. | [2][3][6] |
| hUCB-EPCs (Endothelial Progenitors) | < 20 µM | > 20 µM | Significantly decreased cell viability. | [8] |
| Jurkat (Human T lymphocyte) | < 50 µM | 50 µM | Toxic. | [7] |
| CHO (Chinese Hamster Ovary) | < 250 µM | 250-500 µM | Decreased viability to ~82% and ~68% respectively after 48h. | [4] |
| HCT116 (Human Colon Carcinoma) | Not specified | High concentrations | Sensitive to high concentrations and 72h incubation. | [5] |
Table 2: Comparison of Different Azido Sugars
| Azido Sugar | Primary Glycosylation Target | Relative Labeling Efficiency (in hUCB-EPCs) | Reference(s) |
| Ac4ManNAz | N-linked (via sialic acid biosynthesis) | High | [8] |
| Ac4GlcNAz | O-linked (substitute for O-GlcNAc) | Low | [8] |
| Ac4GalNAz | O-linked (substitute for O-GalNAc) | Low | [8] |
Potential Toxicity Pathway: ER Stress and the Unfolded Protein Response (UPR)
High concentrations of azido sugars or their metabolic byproducts can disrupt protein folding in the Endoplasmic Reticulum (ER), a critical step in glycosylation. This disruption can lead to an accumulation of unfolded proteins, a condition known as ER stress. The cell activates the Unfolded Protein Response (UPR) to cope with this stress. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to cell death.[11][12]
Caption: Potential pathway linking azido sugar toxicity to ER stress.
Key Experimental Protocols
Protocol 1: Titration of Azido Sugar Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare Sugar Dilutions: Prepare a 2X concentration series of your azido sugar in complete culture medium. A suggested range is 0 µM (vehicle control), 10 µM, 20 µM, 50 µM, 100 µM, and 200 µM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X azido sugar dilutions to the appropriate wells (resulting in a 1X final concentration).
-
Incubation: Incubate the plate for your desired labeling period (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, assess cell viability using a standard method such as an MTT, MTS, or Resazurin-based assay.[13][14]
-
Analysis: Plot cell viability (%) against azido sugar concentration to determine the highest concentration that does not significantly impact viability.
Protocol 2: General Cell Viability Assay (MTT-based)
This protocol is adapted from standard procedures.[14][15]
-
Perform Labeling: Culture and treat cells with azido sugar as determined by your experimental plan in a 96-well plate. Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.
-
Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT: Add 10 µL of the MTT stock solution to each well (containing 100 µL of medium).
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Mix thoroughly by pipetting or placing on a plate shaker to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate Viability: Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.
Disclaimer: This guide is intended for research purposes only. All protocols should be optimized for your specific cell lines and experimental conditions.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. benchchem.com [benchchem.com]
- 8. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Stress, Unfolded Protein Response, and Apoptosis in Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
How to remove unreacted Azido-PEG4-beta-D-glucose from a cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-beta-D-glucose and other metabolic labeling reagents.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the removal of unreacted this compound from cell cultures.
Issue: High Background Signal in Downstream Applications (e.g., Click Chemistry)
High background fluorescence or non-specific signal in downstream analyses is a common problem, often caused by residual, unreacted azido-sugar.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washing | 1. Increase the number of washing steps (from 2-3 to 4-5).2. Increase the volume of washing buffer for each step.3. Increase the duration of each wash, allowing for gentle agitation. | Reduced background signal in negative controls and clearer specific signals. |
| Non-specific Binding of Detection Reagents | 1. Decrease the concentration of the fluorescent azide/alkyne probe used in the click reaction.2. Add a blocking agent, such as Bovine Serum Albumin (BSA), to your washing and reaction buffers.[1] | Minimized non-specific binding of the detection probe, leading to a cleaner signal. |
| Contaminated Reagents | 1. Use freshly prepared buffers and solutions.2. Filter-sterilize all buffers used for washing and cell culture. | Elimination of potential contaminants that may contribute to background signal. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my cell culture?
It is crucial to remove unreacted this compound for several reasons:
-
Minimizing Background Signal: Residual azido-sugar can react with detection probes in subsequent steps (e.g., click chemistry), leading to high background signals and making it difficult to distinguish the specific signal from your labeled biomolecules.[1]
-
Preventing Cytotoxicity: Although many metabolic labeling reagents are well-tolerated, high concentrations or prolonged exposure to some azido-sugars can be toxic to cells. For instance, studies have shown that high concentrations of 2-azido-2-deoxy-glucose (2AzGlc) can be toxic to mammalian cells.[2] Removing the unreacted compound minimizes this risk.
-
Avoiding Off-Target Effects: The presence of excess azido-sugar in the culture medium could potentially interfere with cellular processes or subsequent biochemical reactions. Some azido-sugars may interfere with essential biosynthetic pathways.[3]
Q2: What is the most effective method for removing unreacted this compound?
The most common and effective method is a series of washing steps. This involves pelleting the cells (for suspension cultures) or aspirating the media (for adherent cultures) and repeatedly washing the cells with a suitable, sterile buffer such as Phosphate-Buffered Saline (PBS).
Q3: How many washing steps are sufficient?
Typically, 2 to 3 washes are sufficient. However, if you experience high background in your downstream applications, increasing the number of washes to 4 or 5 is recommended.[1] The efficiency of removal is based on serial dilution, as illustrated in the table below.
Q4: Can I use centrifugation to remove the unreacted compound?
Yes, for suspension cells, centrifugation is a key part of the washing process. After incubation with the azido-sugar, cells are pelleted by centrifugation, the supernatant containing the unreacted compound is removed, and the cell pellet is resuspended in fresh, sterile buffer. This process is repeated for each washing step.
Q5: What buffer should I use for washing the cells?
A sterile, isotonic buffer such as Phosphate-Buffered Saline (PBS) is the most common choice for washing cells. It is important to ensure the buffer is at a physiological pH and temperature to maintain cell viability.
Quantitative Data: Efficiency of Removal by Washing
The removal of the unreacted this compound is a process of serial dilution. The following table provides a theoretical calculation of the remaining concentration of the compound after each washing step, assuming an initial concentration and standard culture and washing volumes.
Assumptions:
-
Initial concentration of this compound: 100 µM
-
Volume of cell culture medium: 10 mL
-
Volume of wash buffer per step: 10 mL
-
Residual volume after aspiration/centrifugation: 0.1 mL (1%)
| Step | Description | Remaining Concentration (µM) | Percentage Remaining |
| 0 | Initial culture medium | 100 | 100% |
| 1 | After 1st wash | 1 | 1% |
| 2 | After 2nd wash | 0.01 | 0.01% |
| 3 | After 3rd wash | 0.0001 | 0.00001% |
| 4 | After 4th wash | 0.000001 | 0.000001% |
This table illustrates the theoretical efficiency of the washing steps in diluting the unreacted compound.
Experimental Protocol: Removal of Unreacted this compound
This protocol provides a detailed methodology for washing either adherent or suspension cells after metabolic labeling.
Materials:
-
Phosphate-Buffered Saline (PBS), sterile, at room temperature or 37°C
-
Sterile pipettes and tubes
-
Centrifuge (for suspension cells)
Protocol for Adherent Cells:
-
Aspirate Medium: Carefully aspirate the cell culture medium containing the unreacted this compound from the culture vessel.
-
First Wash: Gently add an appropriate volume of sterile PBS to the vessel to wash the cell monolayer. For a 10 cm dish, use 10 mL of PBS.
-
Incubate (Optional): For a more thorough wash, gently rock the vessel for 1-2 minutes.
-
Aspirate Buffer: Carefully aspirate the PBS.
-
Repeat: Repeat steps 2-4 for a total of 3-5 washes.
-
Proceed: The cells are now ready for the next step in your experimental workflow (e.g., cell lysis, click chemistry).
Protocol for Suspension Cells:
-
Transfer to Tube: Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet Cells: Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5 minutes to form a cell pellet.
-
Remove Supernatant: Carefully aspirate and discard the supernatant containing the unreacted azido-sugar.
-
Resuspend: Gently resuspend the cell pellet in an appropriate volume of sterile PBS.
-
Repeat: Repeat steps 2-4 for a total of 3-5 washes.
-
Proceed: After the final wash, resuspend the cell pellet in the desired buffer or medium for your downstream application.
Visualizations
Caption: Experimental workflow for washing adherent and suspension cells.
Caption: A logical flowchart for troubleshooting high background signals.
References
Addressing poor solubility of a PROTAC containing an Azido-PEG4-beta-D-glucose linker
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering poor solubility with PROTACs, specifically those containing an Azido-PEG4-beta-D-glucose linker.
Troubleshooting Guide
This guide addresses common problems encountered during experimental work with poorly soluble PROTACs.
Q1: My PROTAC precipitated out of solution when I diluted my DMSO stock into an aqueous buffer for an assay. What should I do?
A1: This is a common issue known as precipitation, often occurring when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1] This is a measure of its kinetic solubility.
Immediate Steps:
-
Visually Inspect: Check for visible precipitate (cloudiness, flakes, or sediment). If observed, your results will likely be unreliable.[2]
-
Centrifuge: Spin down your plate or tubes to pellet the precipitate. Use the supernatant for your experiment, but be aware that the actual concentration of your PROTAC will be lower than intended.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <1%, ideally <0.5%) as DMSO can affect biological assays.
Troubleshooting Workflow: The following diagram outlines a systematic approach to addressing in-assay precipitation.
Caption: A logical workflow for troubleshooting PROTAC precipitation.
Q2: I'm observing a "hook effect" at lower-than-expected concentrations. Could this be related to solubility?
A2: Yes, poor solubility can exacerbate the hook effect.[3] The hook effect is a phenomenon where the degradation of a target protein decreases at high PROTAC concentrations because the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex.[3] If the PROTAC begins to precipitate or aggregate at higher concentrations, the effective monomeric concentration available to form the ternary complex decreases, which can cause the bell-shaped dose-response curve to shift to the left.
Recommendations:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your PROTAC precipitates in your specific assay medium.
-
Correlate with Dose-Response: Compare the solubility limit to the dose-response curve from your degradation experiment. If the hook effect begins at concentrations near the solubility limit, aggregation is a likely contributor.
-
Use Solubilizers: Employing co-solvents or excipients can increase the solubility window, potentially shifting the hook effect to higher, more expected concentrations.
Q3: My PROTAC has poor aqueous solubility. What are my options for improving it without chemical modification?
A3: Formulation strategies are the primary route to enhance the solubility of a compound without altering its chemical structure. These methods aim to keep the drug in a higher energy state or create a more favorable microenvironment for dissolution.
Key Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene (B89431) glycol) can significantly increase the solubility of hydrophobic compounds.
-
Surfactants/Excipients: These molecules can form micelles that encapsulate the PROTAC, increasing its apparent solubility in aqueous media.[4][5] Common examples include Polysorbate 80 (Tween 80) and Vitamin E TPGS.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the PROTAC can be encapsulated, improving its water solubility.[6]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the PROTAC is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP).[7][8] This prevents the molecule from crystallizing, keeping it in a higher-energy, more soluble amorphous state.[9]
-
Biorelevant Media: Test solubility in simulated intestinal fluids like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid). PROTACs often show improved solubility in these media, which contain bile salts and phospholipids (B1166683) that mimic the in vivo environment.[10][11]
The following diagram provides a decision-making framework for selecting an appropriate strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC poorly soluble even though it has a hydrophilic PEG and glucose linker?
A1: While PEG and glucose moieties are incorporated to improve water solubility, the overall solubility of a large PROTAC molecule is a complex interplay of all its components.[12][13][14]
-
Dominant Hydrophobicity: PROTACs are typically large molecules with high molecular weight, often exceeding the "Rule of 5" guidelines.[10][11] The warhead and the E3 ligase binder are frequently very hydrophobic, and their combined properties can dominate the molecule's character, overwhelming the solubilizing effect of a relatively short PEG4 linker and a single glucose unit.[15]
-
Intramolecular Hydrogen Bonding: The flexible linker can allow the PROTAC to fold back on itself, forming intramolecular hydrogen bonds. This "chameleon-like" effect can shield the polar groups (like the hydroxyls on glucose and the ethers in PEG) from water, reducing its overall polarity and aqueous solubility.[16]
-
Crystallinity: The molecule may have a very stable crystal lattice (high lattice energy) that is difficult for water molecules to break down, resulting in low thermodynamic solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2: Both are important, but they measure different properties and are used at different stages of drug discovery.[15][17][18]
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[19][20] It is relevant for early drug discovery and helps diagnose potential problems in in vitro screening assays.[17] A low kinetic solubility suggests a compound may precipitate under assay conditions.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a given solvent.[21] The measurement involves incubating an excess of the solid compound with the solvent for an extended period (e.g., 24-48 hours) to reach equilibrium.[19] It is a critical parameter for late-stage lead optimization and formulation development for in vivo studies.[21]
Recommendation: Measure kinetic solubility early and often to troubleshoot in vitro assays. Measure thermodynamic solubility for promising lead candidates to guide formulation for animal studies.
Q3: How do Amorphous Solid Dispersions (ASDs) work to improve solubility?
A3: ASDs are an advanced formulation technique where the drug (PROTAC) is dispersed at a molecular level within an inert polymer carrier.[8]
-
Energy State: In its crystalline form, a molecule is in a low-energy, stable state. To dissolve, energy is required to break this crystal lattice. An amorphous form lacks this ordered structure and is in a higher energy state, making it much easier to dissolve.[7]
-
Stabilization: The polymer matrix in an ASD acts to physically separate the PROTAC molecules, preventing them from recrystallizing and stabilizing this high-energy amorphous state.[4][8]
-
Supersaturation: When an ASD is introduced to an aqueous environment, it can dissolve to a concentration far exceeding the thermodynamic solubility of the crystalline drug, creating a "supersaturated" solution. The polymer also helps to maintain this supersaturated state, increasing the driving force for absorption.[7]
The diagram below illustrates this concept compared to other solubilization methods.
Caption: Mechanisms of different solubility enhancement strategies.
Data on Solubility Enhancement Strategies
The following tables present representative data on how different formulation strategies can improve the solubility of a model PROTAC.
Table 1: Effect of Co-solvents on Kinetic Solubility
| Solvent System (PBS, pH 7.4) | PROTAC Solubility (µM) | Fold Increase |
|---|---|---|
| 1% DMSO (Control) | 0.8 | 1.0x |
| 1% DMSO, 5% Ethanol | 4.2 | 5.3x |
| 1% DMSO, 10% PEG 400 | 15.5 | 19.4x |
| 1% DMSO, 20% Propylene Glycol | 11.8 | 14.8x |
Table 2: Effect of Excipients on Thermodynamic Solubility
| Formulation Vehicle (Water) | PROTAC Solubility (µg/mL) | Fold Increase |
|---|---|---|
| Water (Control) | < 0.1 | 1.0x |
| 2% Polysorbate 80 | 5.4 | >54x |
| 5% Hydroxypropyl-β-Cyclodextrin | 12.1 | >121x |
| 10% Soluplus® | 25.8 | >258x |
Table 3: Comparison of Solubility in Biorelevant Media
| Media | PROTAC Solubility (µM) | Fold Increase vs. PBS |
|---|---|---|
| Phosphate Buffered Saline (PBS) | 0.5 | 1.0x |
| FaSSIF (Fasted State) | 6.2 | 12.4x |
| FeSSIF (Fed State) | 18.9 | 37.8x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay determines the concentration at which a compound precipitates from an aqueous buffer.[17][18]
Materials:
-
PROTAC stock solution (10 mM in 100% DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well plates
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)
Methodology:
-
Prepare Plate: Add 198 µL of assay buffer to wells in columns 2-12 of a 96-well plate.
-
Add Compound: Add 4 µL of the 10 mM PROTAC stock solution to the first well of a row (column 1) and mix thoroughly with 196 µL of assay buffer. This creates a starting concentration of 200 µM with 2% DMSO.
-
Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 11. Do not add compound to column 12 (buffer blank).
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader at 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly above the background (buffer blank).
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This assay determines the equilibrium solubility of a compound.[19]
Materials:
-
Solid (crystalline) PROTAC powder
-
Selected buffer/vehicle (e.g., water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters (PVDF or similar low-binding material)
-
HPLC system with a suitable column and detection method (UV or MS)
Methodology:
-
Prepare Slurry: Add an excess amount of solid PROTAC (e.g., 1-2 mg) to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add Solvent: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, let the vials stand for 1 hour to allow undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved PROTAC using a pre-validated HPLC method against a standard curve. The resulting concentration is the thermodynamic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 14. precisepeg.com [precisepeg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. enamine.net [enamine.net]
- 20. inventivapharma.com [inventivapharma.com]
- 21. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Minimizing Copper-Induced Cytotoxicity in CuAAC Reactions with Living Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper-induced cytotoxicity during live-cell copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling and bioconjugation studies.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate (B8700270).[1][2] ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or other forms of cell death.[3][4][5] Excess intracellular copper can also disrupt mitochondrial function and inhibit iron-sulfur cluster biosynthesis, leading to a form of cell death known as cuproptosis.[6]
Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell imaging?
A2: There are two primary strategies to circumvent copper toxicity in live-cell applications:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: Using chelating ligands that stabilize the copper(I) ion, reducing its toxicity while often enhancing the reaction rate.[1][7][8]
-
Copper-Free Click Chemistry: Employing bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][9][10][11]
Q3: Which copper-chelating ligands are recommended for live-cell CuAAC and why?
A3: Several water-soluble ligands are recommended to both accelerate the reaction and protect cells from ROS-induced damage.[7] Commonly used ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[7][12] These ligands stabilize the Cu(I) oxidation state, increase reaction rates, and can act as sacrificial reductants.[7][13] Bis-L-histidine has also been shown to be an effective ligand for live-cell CuAAC with low toxicity.[14]
Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and when should I use it?
A4: SPAAC is a "copper-free" click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) that reacts spontaneously with an azide (B81097) without the need for a catalyst.[2][11][15] This method is inherently more biocompatible than CuAAC and is ideal for applications where even low levels of copper are a concern, such as in vivo studies or with particularly sensitive cell types.[9][10] However, the reaction kinetics of SPAAC can be slower than the most optimized CuAAC reactions.[7]
Q5: My cells are still dying even when using a ligand. What else can I do?
A5: If you are still observing cytotoxicity, consider the following troubleshooting steps:
-
Optimize Copper Concentration: Reduce the final copper concentration. Concentrations as low as 10–100 µM can be effective, especially with chelating azides or highly efficient ligands.[7]
-
Optimize Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often recommended to ensure all copper ions are chelated.[16][17]
-
Minimize Incubation Time: Reduce the duration of cell exposure to the reaction cocktail. Reaction times of 5-10 minutes can be sufficient for labeling.[17][18]
-
Use a Reducing Agent: A reducing agent like sodium ascorbate is necessary to maintain copper in its active Cu(I) state. However, high concentrations can be toxic. A final concentration of 2.5 mM is a good starting point.[17][19]
-
Consider Anaerobic Conditions: Performing the reaction under anaerobic conditions can reduce the formation of ROS and protect sensitive biomolecules from oxidation.[13]
-
Pre-treat with Thiol Scavengers: Intracellular thiols, like glutathione (B108866) (GSH), can deactivate the copper catalyst. Pre-treating cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) can improve intracellular reaction yields, though the toxicity of the scavenger itself must be considered.[19]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cell Death / Low Viability | Copper toxicity due to high concentration or insufficient chelation. | - Reduce the final CuSO₄ concentration (try a range of 10-100 µM).[7]- Increase the ligand-to-copper ratio (e.g., 5:1).[16]- Shorten the incubation time with the reaction cocktail.[17] |
| Oxidative stress from ROS generation. | - Use a fresh solution of sodium ascorbate.- Consider performing the reaction under anaerobic conditions to minimize oxygen availability.[13]- Add aminoguanidine (B1677879) to the reaction mixture to prevent oxidative damage.[20] | |
| Inherent sensitivity of the cell line. | - Switch to a copper-free click chemistry method like SPAAC using a DBCO or DIFO reagent.[9][11] | |
| Low Labeling Efficiency / Weak Signal | Inefficient catalysis. | - Use an accelerating ligand like THPTA or BTTAA.[7][12]- Ensure the sodium ascorbate solution is fresh to effectively reduce Cu(II) to Cu(I).[20] |
| Deactivation of the copper catalyst by intracellular thiols (for intracellular labeling). | - Pre-treat cells with N-ethylmaleimide (NEM) to reduce the concentration of biothiols like glutathione.[19] | |
| Steric hindrance around the azide or alkyne. | - If possible, design your system with a longer linker between the functional group and the biomolecule of interest.[21] | |
| Poor solubility of reagents. | - Ensure all components, especially the alkyne-probe, are fully dissolved in a compatible solvent (like DMSO) before adding to the aqueous reaction buffer.[21] | |
| Inconsistent Results | Impure reagents or solvents. | - Use high-purity reagents and solvents.[20]- Prepare fresh stock solutions of copper sulfate (B86663) and sodium ascorbate for each experiment.[20] |
| Incorrect reagent stoichiometry. | - Carefully check the concentrations and volumes of all stock solutions and the final reaction mixture.[20] |
Quantitative Data Summary
Table 1: Effect of Copper Concentration and Ligands on Cell Viability
| Cell Line | Copper Concentration (µM) | Ligand | Incubation Time | Cell Viability (%) | Reference |
| OVCAR5 | 163 | Tris(triazolylmethyl)amine derivative | 10 min | 75 | [18][22] |
| HepG2 | 220.5 µg/mL (approx. 883 µM CuSO₄) | None | 48 h | 50 (LD₅₀) | [23][24] |
| Various Human Cell Lines | Micromolar concentrations | bis-L-histidine | 72 h | No toxicity observed | [14] |
Table 2: Comparison of Reaction Conditions and Efficiency
| Reaction Type | Reagents & Conditions | Reaction Time | Product Yield | Reference |
| Live-cell CuAAC (intracellular) | 163 µM Cu, 69 µM ligand, 1.3 µM azide | 10 min | >18% (membrane), 0.8% (cytosol) | [18][22] |
| Live-cell CuAAC (intracellular with NEM) | Same as above, with NEM pre-treatment | 10 min | ~14% (cytosol) | [19] |
| Chelation-assisted CuAAC | 10-40 µM Cu, picolyl azide, BTTAA ligand | Not specified | Higher signal than conventional CuAAC | [7] |
Experimental Protocols
Protocol 1: General Ligand-Assisted CuAAC for Labeling Live Cells
This protocol is a starting point and should be optimized for your specific cell line and application.
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Metabolically label cells with an azide- or alkyne-modified substrate if required, following an established protocol for your system.
-
Before labeling, gently wash the cells twice with DPBS.
-
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Alkyne/Azide Probe: 10 mM in DMSO.
-
Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).
-
Aminoguanidine (optional): 100 mM in water.
-
-
Labeling Reaction:
-
Prepare the reaction cocktail on ice. For a final volume of 100 µL per well:
-
In a microcentrifuge tube, pre-mix the CuSO₄ and ligand. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, add 0.5 µL of 20 mM CuSO₄ and 1 µL of 50 mM THPTA.
-
Add the alkyne/azide probe to the desired final concentration (e.g., 50 µM).
-
Add aminoguanidine for a final concentration of 1 mM (optional).
-
Add DPBS to bring the volume close to 97.5 µL.
-
-
Immediately before adding to cells, add 2.5 µL of fresh 100 mM sodium ascorbate to the cocktail for a final concentration of 2.5 mM. Mix gently.
-
Aspirate the DPBS from the cells and add the 100 µL of complete reaction cocktail.
-
Incubate at room temperature or 37°C for 5-20 minutes.
-
Aspirate the reaction cocktail and wash the cells three times with DPBS.
-
Proceed with your downstream analysis (e.g., fixation, imaging).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses cytotoxicity by measuring mitochondrial activity. Note that copper compounds can interfere with the MTT assay; the Neutral Red assay is a potential alternative.[25][26]
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to a range of copper concentrations and reaction conditions as described in Protocol 1. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the desired incubation time (e.g., 24 or 48 hours post-treatment), proceed with the assay.
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Signaling pathway of copper-induced cytotoxicity.
Caption: Experimental workflow for live-cell CuAAC labeling.
Caption: Troubleshooting logic for CuAAC in live cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - AR [thermofisher.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG(2)) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Conjugation of Azido-PEG4-beta-D-glucose
Welcome to the technical support center for the confirmation of successful conjugation of Azido-PEG4-beta-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the experimental validation of this conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the successful conjugation of this compound to my molecule of interest?
A1: The most common and reliable methods for confirming conjugation include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique information to verify the formation of the desired conjugate.
Q2: How does FTIR spectroscopy help in confirming the conjugation?
A2: FTIR spectroscopy is used to identify functional groups. The azide (B81097) group (-N₃) in the this compound has a characteristic strong absorption peak around 2100 cm⁻¹.[1][2][3][4] Upon successful conjugation via azide-alkyne cycloaddition (a type of "click chemistry"), this peak will disappear, indicating the conversion of the azide into a triazole ring.[4]
Q3: What information can I obtain from NMR spectroscopy?
A3: ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information about the conjugated product. You can look for the appearance of new signals corresponding to the newly formed triazole ring and shifts in the signals of the protons and carbons near the conjugation site. For example, the characteristic proton signals of the PEG linker can be observed around 3.6 ppm.[5][6][7][8]
Q4: Why is Mass Spectrometry a crucial technique for confirmation?
A4: Mass Spectrometry (MS) directly measures the molecular weight of the product. A successful conjugation will result in an increase in the molecular weight of your target molecule corresponding to the mass of the this compound that has been added. High-resolution mass spectrometry can confirm the exact mass of the conjugate.[9][10][11][12][13][14][15]
Q5: Can HPLC be used to confirm conjugation?
A5: Yes, HPLC can be used to separate the conjugated product from the unreacted starting materials.[16][][18] By comparing the chromatograms of the reaction mixture with those of the starting materials, the appearance of a new peak with a different retention time indicates the formation of a new product. The choice of detector is important, as PEGylated compounds may lack a chromophore for UV detection.[16] In such cases, detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are more suitable.[16][]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No product detected by MS | Incomplete reaction. | Optimize reaction conditions (e.g., catalyst, temperature, time). |
| Poor ionization of the conjugate. | Use a different ionization method (e.g., ESI, MALDI) or a mass spectrometer with a higher mass range.[13] | |
| FTIR still shows a strong azide peak (~2100 cm⁻¹) | The conjugation reaction (e.g., click chemistry) has not occurred or is incomplete. | Verify the integrity of the alkyne-functionalized molecule and the catalyst. Increase reaction time or temperature. |
| Complex NMR spectrum | Presence of unreacted starting materials and/or byproducts. | Purify the reaction mixture using techniques like HPLC or column chromatography before NMR analysis. |
| Polydispersity of the PEG chain. | Be aware that polymeric PEG reagents can be heterogeneous, leading to broader peaks in the NMR spectrum.[11][12] | |
| Multiple peaks in HPLC chromatogram | Incomplete reaction leading to a mixture of starting materials and product. | Optimize the reaction to drive it to completion. |
| Formation of side products. | Analyze the additional peaks by MS to identify their nature and adjust reaction conditions accordingly. | |
| Heterogeneity of the PEGylated product. | This is common with PEGylation and may result in a broader peak or multiple closely eluting peaks.[12] |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The azide functional group has a distinct stretching vibration that can be monitored.[1]
-
Methodology:
-
Prepare a sample of your starting material (this compound) and your final conjugated product.
-
Acquire the IR spectrum for each sample, typically in the range of 4000-400 cm⁻¹.
-
Look for the characteristic azide peak around 2100 cm⁻¹ in the spectrum of the starting material.
-
In the spectrum of the purified conjugate, this peak should be absent or significantly diminished, confirming the consumption of the azide group.[4]
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions. It can be used to determine the molecular weight of the starting materials and the final product.
-
Methodology:
-
Prepare a dilute solution of your purified conjugate in a suitable solvent (e.g., acetonitrile/water).
-
Introduce the sample into the mass spectrometer (e.g., using Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the calculated molecular weight of the expected conjugate. An increase in mass corresponding to the addition of the this compound moiety confirms the conjugation.
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Methodology:
-
Develop a suitable HPLC method (e.g., reverse-phase or size-exclusion chromatography) that can separate your starting materials from the expected product.
-
Inject your reaction mixture into the HPLC system.
-
Monitor the elution profile using an appropriate detector (e.g., UV, CAD, or ELSD).
-
The appearance of a new peak with a different retention time compared to the starting materials indicates the formation of the conjugate.[][18]
-
Visual Workflows
Caption: Experimental workflow for conjugation and confirmation.
Caption: Troubleshooting decision tree for conjugation confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. enovatia.com [enovatia.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycosylation site-targeted PEGylation of glucose oxidase retains native enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metabolic Labeling with Azido-PEG4-beta-D-glucose
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for metabolic labeling experiments using Azido-PEG4-beta-D-glucose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a modified glucose molecule containing a short polyethylene (B3416737) glycol (PEG) linker and an azide (B81097) group.[1][2] This chemical reporter is designed to be taken up by cells through glucose transporters and incorporated into glycoproteins and other glycoconjugates via the cell's natural metabolic pathways. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary alkyne- or cyclooctyne-containing probe (e.g., a fluorescent dye or biotin) in a "click chemistry" reaction for visualization or enrichment.[3][4][5]
Q2: What is the optimal incubation time for labeling with this compound?
A2: The optimal incubation time can vary significantly depending on the cell type, its metabolic rate, and the specific experimental goals. Generally, a good starting point is to perform a time-course experiment ranging from 12 to 72 hours.[6] For many cell lines, significant labeling is observed within 24 to 48 hours. Shorter incubation times may be sufficient for cells with high metabolic activity, while longer times might be necessary for slower-growing cells or to achieve higher labeling density. However, prolonged incubation may lead to cytotoxicity or turnover of the labeled proteins.
Q3: What is a typical starting concentration for this compound?
A3: A common starting concentration for azido (B1232118) sugars in metabolic labeling experiments is between 25 µM and 100 µM.[5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The goal is to find a concentration that provides sufficient labeling without causing significant cytotoxicity.
Q4: Can this compound be toxic to my cells?
A4: Like many metabolic reporters, high concentrations or prolonged exposure to this compound can potentially affect cell viability and metabolism. The PEG4 linker is generally considered biocompatible.[7] However, it is crucial to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.
Q5: How do I detect the incorporated this compound?
A5: The incorporated azide group is detected via a click chemistry reaction.[8] The most common methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). For CuAAC, you would use an alkyne-containing detection probe (e.g., alkyne-fluorophore) in the presence of a copper(I) catalyst. For SPAAC, which is copper-free and often preferred for live-cell imaging, you would use a strained cyclooctyne (B158145) probe (e.g., DBCO-fluorophore).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal Incubation Time: The incubation period was too short for sufficient incorporation. 2. Low Concentration of Azido-Sugar: The concentration of this compound was too low. 3. Low Metabolic Activity of Cells: The cells may have a slow glucose uptake and metabolism rate. 4. Inefficient Click Reaction: The click chemistry step is not working efficiently. 5. High Glucose in Media: High concentrations of natural glucose in the culture medium can outcompete the azido-sugar for uptake and incorporation. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period. 2. Optimize Concentration: Titrate the concentration of this compound (e.g., 10, 25, 50, 100, 200 µM). 3. Use Metabolically Active Cells: Ensure cells are healthy and in the logarithmic growth phase. Consider using a positive control cell line with known high glucose uptake. 4. Optimize Click Reaction Conditions: Ensure all click chemistry reagents are fresh and used at the correct concentrations. For CuAAC, ensure the copper catalyst is not oxidized. For SPAAC, ensure the cyclooctyne probe is of high quality. 5. Use Low-Glucose Media: If possible, culture cells in a low-glucose medium during the labeling period to enhance the uptake of the azido-sugar. |
| High Background Signal | 1. Non-specific Binding of Detection Probe: The fluorescent probe may be binding non-specifically to cells or other molecules. 2. Inefficient Washing: Residual, unreacted probe remains after the click reaction. 3. Precipitation of Click Reagents: The click chemistry reagents may have precipitated, leading to fluorescent aggregates. | 1. Include a No-Azido-Sugar Control: Always run a control where cells are not treated with this compound but are subjected to the click reaction to assess non-specific probe binding. 2. Thorough Washing: Increase the number and duration of washing steps after the click reaction. Include a mild detergent (e.g., 0.1% Tween-20 in PBS) in the wash buffer. 3. Proper Reagent Preparation: Ensure all click chemistry reagents are fully dissolved and freshly prepared. |
| Cell Death or Altered Morphology | 1. Cytotoxicity of Azido-Sugar: The concentration of this compound is too high or the incubation time is too long. 2. Toxicity of Click Chemistry Reagents: The copper catalyst in the CuAAC reaction can be toxic to cells, especially in live-cell imaging. | 1. Determine Optimal Concentration and Time: Perform a cytotoxicity assay to find the highest concentration and longest incubation time that does not affect cell health. 2. Use Copper-Free Click Chemistry: For live-cell applications, use strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-based probe to avoid copper-induced toxicity. If using CuAAC on fixed cells, ensure thorough washing to remove all traces of copper. |
Data Presentation
Table 1: Example Starting Points for Optimizing this compound Incubation
The following table provides example starting concentrations and incubation times for metabolic labeling. Optimal conditions will vary by cell type and experimental goals and should be determined empirically.
| Cell Type (Example) | This compound Concentration (µM) | Incubation Time (hours) | Expected Labeling Efficiency |
| HeLa (High Proliferation) | 50 | 24 | Moderate to High |
| Primary Neurons (Low Proliferation) | 100 | 48 | Low to Moderate |
| CHO-K1 (Production Cell Line) | 25 | 72 | High |
| Jurkat (Suspension Cells) | 50 | 36 | Moderate |
Note: Labeling efficiency is a qualitative measure and should be quantified relative to controls in your specific assay (e.g., by fluorescence intensity).
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Seeding: Plate adherent cells on a suitable culture vessel (e.g., 6-well plate, coverslips in a 24-well plate) and allow them to adhere and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. First, dissolve the this compound in a small amount of DMSO or sterile water to make a stock solution (e.g., 10 mM). Then, dilute the stock solution into the pre-warmed culture medium to the final working concentration (e.g., 50 µM).
-
Incubation: Remove the old medium from the cells and gently add the prepared labeling medium.
-
Control: In parallel, culture a set of control cells in a medium containing the same concentration of the vehicle (e.g., DMSO) without the azido-sugar.
-
Metabolic Incorporation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-sugar.
-
Proceed to Detection: The cells are now ready for the detection step via click chemistry (e.g., fixation and permeabilization followed by CuAAC, or direct SPAAC for live cells).
Protocol 2: Detection of Incorporated this compound via Copper-Catalyzed Click Chemistry (CuAAC) on Fixed Cells
This protocol is for cells cultured on coverslips.
-
Fixation: After the washing step in Protocol 1, fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS containing 3% bovine serum albumin (BSA).
-
Prepare Click Reaction Cocktail: Freshly prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
Alkyne-fluorophore (e.g., 1-5 µM final concentration)
-
Copper(II) sulfate (B86663) (CuSO4) (e.g., 1 mM final concentration)
-
Reducing agent (e.g., Sodium Ascorbate (B8700270), 5 mM final concentration from a fresh 100 mM stock)
-
Copper-chelating ligand (e.g., TBTA, 100 µM final concentration)
-
PBS to a final volume of 100 µL (Note: Add the reagents in the order listed, and add the sodium ascorbate last to initiate the reaction).
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 3% BSA.
-
Counterstaining (Optional): Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Final Washes: Wash the cells two more times with PBS.
-
Mounting and Imaging: Mount the coverslips on a microscope slide with an anti-fade mounting medium and proceed with fluorescence microscopy.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for metabolic labeling.
References
- 1. This compound, 1609083-15-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uri.edu [web.uri.edu]
- 7. Azido-PEG4-tetra-Ac-beta-D-glucose | CAS:153252-44-9 | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
Dealing with high background fluorescence in imaging experiments with labeled cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background fluorescence in imaging experiments with labeled cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence?
High background fluorescence in imaging experiments can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within the cells or tissue. Common endogenous fluorophores include collagen, elastin, NADH, and flavins.[1][2][3] This intrinsic fluorescence is often more pronounced in the green channel.[1] Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence by reacting with amines to form fluorescent products.[1][4]
-
Non-specific Binding: This occurs when fluorescently labeled antibodies bind to unintended targets within the sample. This can be due to the primary antibody cross-reacting with other proteins or the secondary antibody binding non-specifically to cellular components.[2][5]
-
Reagent and Material Issues: The reagents and materials used in the experiment can also contribute to background fluorescence. This includes fluorescent impurities in mounting media, autofluorescence from plastic slides or plates, or contamination in buffers.
Q2: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is crucial for diagnosing the source of high background. Here are the key controls to include:
-
Unstained Sample: Image a sample that has gone through all the processing steps (fixation, permeabilization) but has not been incubated with any fluorescent antibodies. This will reveal the level of autofluorescence inherent in your sample.[6][7]
-
Secondary Antibody Only Control: This control omits the primary antibody incubation step but includes the fluorescently labeled secondary antibody.[5] Staining in this sample indicates non-specific binding of the secondary antibody.[6][8]
-
Isotype Control: An isotype control is an antibody of the same immunoglobulin class and from the same host species as the primary antibody, but it is not specific to the target antigen. This control helps to differentiate between specific antibody binding and non-specific binding due to Fc receptor binding or other protein-protein interactions.
By comparing the fluorescence in these controls to your fully stained sample, you can pinpoint the primary source of the high background.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most common causes of high background fluorescence.
Guide 1: Autofluorescence
Autofluorescence is a common challenge, especially with aldehyde-fixed tissues.[4]
Problem: High background fluorescence is observed in the unstained control sample.
Solutions:
-
Photobleaching: Intentionally exposing the sample to light can permanently destroy the fluorescent properties of endogenous fluorophores, thereby reducing background autofluorescence.[6]
-
Chemical Quenching: Reagents like sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence.[6] Other quenching agents like Sudan Black B can be effective against lipofuscin autofluorescence.[6][9]
-
Spectral Unmixing: This computational technique can differentiate the spectral signature of your specific fluorescent probe from the broad emission spectrum of autofluorescence, effectively separating the two signals.[10][11]
-
Choice of Fluorophore: Since autofluorescence is often most prominent in the blue and green spectral regions, choosing fluorophores that emit in the red or far-red range can help to minimize its impact.[1][7]
Guide 2: Non-Specific Antibody Binding
Non-specific binding of primary or secondary antibodies is a frequent cause of high background.[2][5]
Problem: The secondary antibody-only control shows significant staining, or the overall background is high even with low autofluorescence.
Solutions:
-
Antibody Titration: Optimizing the concentration of both primary and secondary antibodies is critical. Using too high a concentration increases the likelihood of non-specific binding.[5][8][12]
-
Blocking: Blocking non-specific binding sites before antibody incubation is essential. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[8][13][14]
-
Washing: Thorough and optimized washing steps are crucial to remove unbound and loosely bound antibodies. Increasing the number and duration of washes can significantly reduce background.[8] The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.[15]
-
Antibody Selection: Use highly cross-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins in the sample.[8]
Experimental Protocols
Protocol 1: Antibody Titration
Optimizing antibody concentration is a critical first step to reduce background and ensure specific staining.
Methodology:
-
Prepare a series of dilutions of your primary antibody. A good starting point is to perform serial dilutions from the manufacturer's recommended concentration, as well as dilutions above and below that concentration (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[16][17]
-
Stain your cells or tissue sections with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Include a negative control (no primary antibody) to assess the background from the secondary antibody.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Visually inspect the images to identify the dilution that provides the best signal-to-noise ratio: strong specific staining with minimal background.[8]
-
Repeat the titration for your secondary antibody, using the optimal primary antibody dilution determined in the previous steps.
Protocol 2: Optimizing Blocking Conditions
Effective blocking is crucial for preventing non-specific antibody binding.
Methodology:
-
Prepare several different blocking buffers to compare their effectiveness.
-
Incubate your samples in the chosen blocking buffer for at least 30-60 minutes at room temperature.[8] For some tissues, a longer blocking time may be necessary.
-
Proceed with your standard immunofluorescence protocol, incubating the primary and secondary antibodies in the corresponding blocking buffer.
-
Compare the background levels between the different blocking conditions to determine the most effective one for your specific antibody and sample type.
Protocol 3: Enhancing Washing Steps
Proper washing is essential to remove unbound antibodies.
Methodology:
-
After both primary and secondary antibody incubations, wash the samples multiple times with a suitable wash buffer (e.g., PBS or TBS).
-
Perform at least three washes of 5-10 minutes each.[8]
-
Gentle agitation on a rocker or shaker during the washes can improve efficiency.
-
Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help reduce non-specific interactions.[15]
Data Presentation
Table 1: Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Incubation Time & Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | 30-60 minutes at Room Temperature | A common and effective general blocking agent. Ensure it is IgG-free to avoid cross-reactivity.[14] |
| Normal Serum | 5-10% in PBS/TBS | 30-60 minutes at Room Temperature | Use serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-mouse secondary).[8][13] |
| Non-fat Dry Milk | 1-5% in PBS/TBS | 30-60 minutes at Room Temperature | Can be effective but may contain phosphoproteins that can interfere with the detection of some targets. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | 30-60 minutes at Room Temperature | A good alternative to mammalian protein-based blockers, especially to avoid cross-reactivity. |
Table 2: Recommended Antibody Dilution Ranges
| Application | Primary Antibody Dilution Range | Secondary Antibody Dilution Range |
| Immunocytochemistry (ICC) | 1:100 - 1:1000 | 1:200 - 1:2000 |
| Immunohistochemistry (IHC) - Frozen | 1:50 - 1:500 | 1:100 - 1:1000 |
| Immunohistochemistry (IHC) - Paraffin | 1:50 - 1:20000 | 1:100 - 1:2000 |
Note: These are general guidelines. The optimal dilution for each antibody must be determined empirically through titration.[16][18]
Visualizations
Caption: A logical workflow to diagnose and address high background fluorescence.
Caption: A standard workflow for indirect immunofluorescence staining.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. "Autofluorescence Spectral Unmixing for Quantitative Metabolic Imaging " by Lucy Woodbury [scholarworks.uark.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 14. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 15. Challenges with Secondary Detection - FluoroFinder [fluorofinder.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
Technical Support Center: Enhancing Signal-to-Noise in Labeled Glycoprotein Mass Spectrometry
Welcome to the technical support center for improving the signal-to-noise (S/N) ratio in the mass spectrometry analysis of labeled glycoproteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Troubleshooting Guides
Low signal-to-noise ratio is a frequent challenge in the mass spectrometry of glycoproteins, often stemming from their low abundance, heterogeneity, and poor ionization efficiency compared to non-glycosylated peptides.[1][2][3][4][5] The following tables outline common problems, their potential causes, and actionable solutions.
Table 1: Troubleshooting Poor Signal Intensity
| Observed Problem | Potential Causes | Recommended Solutions |
| Weak or no glycopeptide signals | - Inefficient enrichment of glycoproteins/glycopeptides.- Low sample concentration.- Ion suppression from non-glycosylated peptides or contaminants.[1][6][7] | - Optimize Enrichment: Employ targeted enrichment strategies like lectin affinity chromatography or metabolic labeling.[6][8][9]- Increase Sample Amount: If possible, increase the starting amount of the protein sample.- Improve Sample Cleanup: Use strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) to remove interfering substances.[6] |
| High background noise | - Presence of contaminants such as detergents (e.g., PEG, Triton X-100), polymers, or keratin (B1170402).[4][10]- Suboptimal mass spectrometer calibration or tuning.[7] | - Thorough Sample Cleanup: Use zip-tips or perform dialysis to remove detergents and salts. Ensure meticulous lab hygiene to avoid keratin contamination.- Instrument Maintenance: Regularly calibrate and tune the mass spectrometer according to the manufacturer's recommendations.[7] |
| Inconsistent signal intensity between runs | - Variability in sample preparation.- Unstable electrospray ionization (ESI).[11] | - Standardize Protocols: Ensure consistent application of digestion, labeling, and cleanup protocols.- Optimize ESI Parameters: Adjust spray voltage, gas flow rates, and temperature to achieve a stable spray.[11][12] |
Table 2: Troubleshooting Issues with Labeled Glycoproteins
| Observed Problem | Potential Causes | Recommended Solutions |
| Incomplete or inefficient labeling | - Suboptimal reaction conditions (pH, temperature, time).- Reagent degradation. | - Optimize Labeling Reaction: Titrate labeling reagents and optimize reaction parameters.- Use Fresh Reagents: Prepare labeling reagents fresh before use. |
| Label-induced signal suppression | - Certain labels can decrease ionization efficiency. | - Choose Appropriate Label: Select labels known to enhance MS signal or have minimal suppressive effects.- Derivatization: Consider permethylation to improve ionization efficiency and stabilize sialic acids.[3] |
| Difficulty in fragmenting labeled glycopeptides | - The label or glycan moiety is preferentially fragmented, leaving the peptide backbone intact.[13][14] | - Use Alternative Fragmentation: Employ electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) to obtain better peptide backbone fragmentation.[13][14][15] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective enrichment strategies for labeled glycoproteins to improve the S/N ratio?
A1: The choice of enrichment strategy is critical for enhancing the signal of low-abundance glycoproteins.[5] Effective methods include:
-
Lectin Affinity Chromatography (LAC): This technique uses lectins, which are proteins that bind to specific glycan structures, to capture glycoproteins.[6] A multi-lectin approach can broaden the range of captured glycoproteins.[6]
-
Hydrazide Chemistry: This method involves the oxidation of cis-diol groups in glycans to aldehydes, which are then covalently captured on a solid support functionalized with hydrazide.[5][9]
-
Metabolic Labeling: Cells are cultured with chemically tagged monosaccharide precursors, which are incorporated into glycoproteins.[8][9] These tags can then be used for affinity purification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates glycopeptides from non-glycosylated peptides based on the hydrophilicity of the glycans.[6][16]
Q2: How can I minimize contamination in my samples that might be suppressing the signal?
A2: Contaminants are a major source of signal suppression and noise. To minimize them:
-
Avoid Detergents: Avoid using detergents like Triton X-100 and Tween, as they are common contaminants that are difficult to remove and can suppress the signal. If detergents are necessary for cell lysis, use MS-compatible detergents and ensure their thorough removal.
-
Prevent Keratin Contamination: Keratin from skin and hair is a very common contaminant.[4][10] Always wear gloves and a lab coat, work in a clean environment, and consider using a laminar flow hood.[10]
-
Use High-Purity Reagents: Use HPLC-grade solvents and high-purity reagents to minimize chemical noise.
-
Proper Sample Handling: Use low-binding tubes and pipette tips to prevent sample loss and leaching of contaminants.
Q3: What are the key parameters to optimize in the mass spectrometer for better S/N of glycopeptides?
A3: Instrument optimization is crucial for maximizing the signal from your labeled glycopeptides.
-
Electrospray Ionization (ESI) Source Settings: Fine-tune the spray voltage, nebulizing gas flow, and drying gas temperature to achieve a stable and efficient ionization.[11][12] The optimal settings will depend on your specific analyte and solvent system.
-
Fragmentation Method: For glycopeptides, traditional collision-induced dissociation (CID) often results in the fragmentation of the labile glycan portion, with little to no peptide backbone information.[13][17] Using alternative fragmentation methods like electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) can provide more comprehensive fragmentation of both the glycan and the peptide backbone.[13][14][15]
-
Mass Analyzer Settings: Use a high-resolution mass analyzer, such as an Orbitrap or FT-ICR, to accurately identify and distinguish glycopeptide signals from the background.[5][15]
Q4: How can data analysis strategies help in improving the S/N ratio?
A4: Sophisticated data analysis can help to extract weak signals from noisy spectra.
-
Signal Processing: Employ advanced signal processing algorithms for baseline correction and noise reduction.[18]
-
Specialized Software: Use software specifically designed for glycoproteomic data analysis. These tools can identify characteristic oxonium ions (fragments of glycans) and neutral loss patterns to confidently identify glycopeptides even when their signal is low.[17]
-
Exclusion Lists: Create exclusion lists of known contaminants (e.g., keratin, trypsin) to prevent the mass spectrometer from spending acquisition time on these irrelevant signals.[4]
Experimental Protocols
Protocol 1: Enrichment of N-linked Glycopeptides using Lectin Affinity Chromatography
This protocol describes the enrichment of N-linked glycopeptides from a complex protein digest using a commercially available lectin affinity column.
Materials:
-
Lyophilized protein digest
-
Lectin affinity chromatography kit (e.g., containing Concanavalin A or Wheat Germ Agglutinin agarose)
-
Binding/Wash Buffer (as specified by the kit manufacturer)
-
Elution Buffer (as specified by the kit manufacturer)
-
Low-binding microcentrifuge tubes
-
C18 desalting spin column
Procedure:
-
Sample Reconstitution: Reconstitute the lyophilized protein digest in the Binding/Wash Buffer to a final concentration of 1-2 mg/mL.
-
Column Equilibration: Equilibrate the lectin affinity spin column by washing it three times with the Binding/Wash Buffer according to the manufacturer's protocol.
-
Sample Loading: Load the reconstituted sample onto the equilibrated column.
-
Incubation: Incubate the sample with the lectin resin for 30 minutes at room temperature with gentle end-over-end rotation to allow for binding of the glycopeptides.
-
Washing: Centrifuge the column to remove the unbound peptides. Wash the resin three to five times with the Binding/Wash Buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound glycopeptides by adding the Elution Buffer to the column and incubating for 10-15 minutes. Centrifuge to collect the enriched glycopeptide fraction. Repeat the elution step once more and pool the eluates.
-
Desalting: Desalt the enriched glycopeptide sample using a C18 spin column according to the manufacturer's instructions.
-
Sample Preparation for MS: Lyophilize the desalted glycopeptides and reconstitute in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Visualizations
Caption: A generalized workflow for labeled glycoprotein (B1211001) analysis.
Caption: A logical troubleshooting workflow for low S/N ratio.
References
- 1. Maximizing Glycoproteomics Results through an Integrated Parallel Accumulation Serial Fragmentation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein Analysis Using Protein Microarrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding and optimizing electrospray ionization techniques for proteomic analysis | Semantic Scholar [semanticscholar.org]
- 13. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 15. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.mpg.de [pure.mpg.de]
- 17. researchgate.net [researchgate.net]
- 18. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
Validation & Comparative
A Comparative Guide to Metabolic Glycoprotein Labeling: Exploring Alternatives to Azido-PEG4-beta-D-glucose
For researchers, scientists, and drug development professionals seeking to investigate the dynamic world of glycoproteins, metabolic labeling offers a powerful tool for visualizing, tracking, and identifying these complex biomolecules. While Azido-PEG4-beta-D-glucose has its applications, a diverse landscape of alternative chemical reporters provides enhanced specificity, efficiency, and versatility. This guide offers an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1] Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making the study of glycoproteins paramount.[2] Metabolic glycoengineering (MGE) has emerged as a key technology in this field.[3] This approach involves introducing cells to unnatural sugar analogs bearing a bioorthogonal chemical reporter, which are then incorporated into newly synthesized glycans by the cell's own metabolic machinery.[1] These reporters can then be selectively tagged with probes for imaging, enrichment, and proteomic analysis.[4]
This guide will compare and contrast several key alternatives to this compound, focusing on azide- and alkyne-modified monosaccharides, as well as the emerging class of fluorinated sugar analogs.
Key Alternatives and Their Bioorthogonal Chemistries
The choice of a metabolic label is intrinsically linked to the subsequent bioorthogonal reaction used for detection. The most common pairings include:
-
Azide-modified sugars with alkyne-functionalized probes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Alkyne-modified sugars with azide-functionalized probes via CuAAC or SPAAC.[5]
-
Azide-modified sugars with phosphine-functionalized probes via the Staudinger ligation.[6][7]
-
Fluorinated sugars with selenol-containing probes via a selective fluorine displacement reaction.[3]
The following sections delve into the specifics of popular sugar analogs, comparing their performance based on available experimental data.
Comparison of Azide-Modified Monosaccharides
Peracetylated azido-sugars are widely used due to their enhanced cell permeability; the acetyl groups are removed by non-specific esterases inside the cell.[7] The most common azide-containing monosaccharides for glycoprotein (B1211001) labeling are N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz), which are typically used in their peracetylated forms (Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz).[6][8]
| Metabolic Precursor | Target Glycans | Relative Labeling Efficiency | Notes |
| Ac4ManNAz | Sialic acids (SiaNAz) | High | Efficiently converted to the corresponding azido-sialic acid and incorporated into sialoglycoconjugates.[9][10] Often used for labeling cell-surface glycoproteins.[11] |
| Ac4GalNAz | O-GalNAc (mucin-type O-glycans), O-GlcNAc, N-GlcNAc | High | Can be epimerized to UDP-GlcNAz, allowing labeling of O-GlcNAcylated proteins in the nucleus and cytoplasm.[8][12] Shows more efficient incorporation into cell surface glycans compared to Ac4GlcNAz.[7][13] |
| Ac4GlcNAz | O-GlcNAc, N-GlcNAc, O-GalNAc | Lower than Ac4GalNAz | Less efficient metabolic incorporation compared to Ac4GalNAz, often resulting in weaker labeling signals.[7][12] Overexpression of the pyrophosphorylase AGX2 can enhance its incorporation.[12] |
Comparison of Alkyne-Modified Monosaccharides
Similar to their azide (B81097) counterparts, alkyne-modified sugars are small, bio-inert handles that can be chemoselectively labeled.[5] They offer the flexibility of using azide-functionalized probes for detection.
| Metabolic Precursor | Target Glycans | Relative Labeling Efficiency | Notes |
| Ac4ManNAl | Sialic acids | Higher than Ac4ManNAz in some cases | Comparative studies in mice have shown that Ac4ManNAl can lead to stronger labeling in various organs compared to Ac4ManNAz.[9] |
| 6-Alkynyl-Fucose (6-Alk-Fuc) | Fucosylated glycans | High | Efficiently incorporated into O-Fuc glycans.[14][15] |
| 7-Alkynyl-Fucose (7-Alk-Fuc) | Fucosylated glycans | Lower than 6-Alk-Fuc | Shows less efficient labeling of O-Fuc glycans compared to 6-Alk-Fuc, suggesting differential recognition by fucosyltransferases.[14][15] |
Emerging Alternative: Fluorinated Monosaccharides
A newer class of metabolic labels utilizes fluorine atoms as "steric-free" handles.[3] The carbon-fluorine bond closely mimics the native carbon-hydrogen bond, leading to efficient metabolic incorporation.[3] These fluorinated glycans can then be targeted by specific probes, such as those containing a nucleophilic selenol warhead, for selective ligation.[3] While still a developing area, this approach holds promise for minimizing perturbations to biological systems.[16][17]
Experimental Workflows and Signaling Pathways
To effectively utilize these metabolic labels, a clear understanding of the experimental workflow and the underlying biological pathways is essential.
General Workflow for Metabolic Glycoprotein Labeling
Simplified Glycosylation Pathway
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz
This protocol outlines the general steps for labeling glycoproteins in cultured mammalian cells.[7][13]
Materials:
-
Ac4GalNAz (N-azidoacetylgalactosamine-tetraacylated)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne)
-
Click chemistry reaction components (e.g., copper(II) sulfate (B86663), reducing agent like sodium ascorbate (B8700270), and a copper chelator like TBTA)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of Ac4GalNAz in DMSO. Dilute the stock solution in complete culture medium to a final concentration of 25-50 µM. Replace the existing medium with the Ac4GalNAz-containing medium and incubate the cells for 48-72 hours.
-
Cell Harvest and Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using lysis buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the alkyne probe to a final concentration of 50-100 µM.
-
Add freshly prepared solutions of copper(II) sulfate (final concentration 1 mM), sodium ascorbate (final concentration 5 mM), and TBTA (final concentration 100 µM).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
-
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used) or western blotting with streptavidin-HRP (if alkyne-biotin was used), or for enrichment and mass spectrometry.
Protocol 2: Western Blot Detection of Alkyne-Labeled Glycoproteins
This protocol details the detection of alkyne-labeled glycoproteins after metabolic labeling and click chemistry with an azide-biotin probe.[5]
Materials:
-
Cell lysate containing alkyne-labeled glycoproteins (from Protocol 1, using an azide-biotin probe in the click reaction)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the protein lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Conclusion
The field of metabolic glycoprotein labeling is continually evolving, offering an expanding toolkit for researchers. While this compound remains a viable option, alternatives such as Ac4ManNAz, Ac4GalNAz, and various alkyne-modified sugars provide researchers with the ability to target specific glycan types with varying efficiencies. The choice of the optimal metabolic label will depend on the specific research question, the cell type or organism under investigation, and the desired downstream application. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to effectively unravel the complex roles of glycoproteins in health and disease.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Cell-specific bioorthogonal tagging of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycoproteins using fluorinated monosaccharides | Poster Board #616 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac4ManNAz | Cell Labeling | TargetMol [targetmol.com]
- 11. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A ‘Glyco-Fluorine’ Code Revealing Differential Recognition by Glycan Binding Partners - Glycopedia [glycopedia.eu]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azido-PEG4-beta-D-glucose and DBCO-PEG4-beta-D-glucose for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Reagent for Your Bioorthogonal Labeling Needs.
In the rapidly evolving landscape of bioconjugation and drug development, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone technology for the precise and efficient labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction offers the unique advantage of proceeding with high selectivity and yields under physiological conditions, obviating the need for cytotoxic copper catalysts. At the heart of this powerful technique are the azide (B81097) and strained alkyne moieties. This guide provides a comprehensive comparison of two key reagents, Azido-PEG4-beta-D-glucose and DBCO-PEG4-beta-D-glucose, to aid researchers in making an informed decision for their specific applications.
Chemical Structures and Reaction Roles
This compound and DBCO-PEG4-beta-D-glucose are both valuable reagents that incorporate a glucose molecule for enhanced solubility and potential targeting, along with a PEG4 linker to provide spacing and further improve hydrophilicity. The key difference lies in their reactive functional groups, which dictates their role in the SPAAC reaction.
-
This compound contains a terminal azide group (-N3). In a SPAAC reaction, it serves as the "azide" component, ready to react with a strained alkyne.
-
DBCO-PEG4-beta-D-glucose features a dibenzocyclooctyne (DBCO) group, a highly strained alkyne. It acts as the "alkyne" partner in the SPAAC reaction, reacting with an azide-functionalized molecule.
The choice between these two reagents depends on the functional group present on the target molecule to be labeled. If your biomolecule of interest is functionalized with a DBCO group, you will use this compound, and vice versa.
Performance in SPAAC Reactions: A Quantitative Comparison
The kinetics of the SPAAC reaction are a critical factor in experimental design, particularly for in vivo applications where reaction times are limited. The reaction follows second-order kinetics, and the rate is highly dependent on the structure of the strained alkyne and the electronic properties of the azide.
| Parameter | This compound (Reacting with a DBCO-functionalized partner) | DBCO-PEG4-beta-D-glucose (Reacting with an azide-functionalized partner) | Key Considerations |
| Reaction Role | Azide | Strained Alkyne | The choice depends on the functionalization of the target molecule. |
| Typical Second-Order Rate Constant (k₂) | ~0.55 - 1.22 M⁻¹s⁻¹ (in HEPES buffer, pH 7) | ~0.18 - 0.37 M⁻¹s⁻¹ (for a DBCO-PEG-antibody conjugate) | The reaction rate is primarily driven by the strained alkyne (DBCO). The azide structure also plays a role, with electron-donating groups on the azide potentially increasing the rate.[1] |
| Solubility | High in aqueous buffers due to the glucose and PEG4 moieties.[2][3] | High in aqueous buffers due to the glucose and PEG4 moieties. | Both reagents are well-suited for biological applications. |
| Stability | Azides are generally stable under physiological conditions. | DBCO is stable but can be sensitive to strong acids and prolonged exposure to light. | Standard laboratory handling and storage at -20°C are recommended for both. |
| Potential for Side Reactions | Low. Azides are highly bioorthogonal. | DBCO can exhibit some off-target reactivity with thiols (cysteine residues) in proteins, although this is generally minimal.[4] | Careful experimental design and purification are important to minimize non-specific labeling. |
Note: The kinetic data for this compound is inferred from the reaction of 1-azido-1-deoxy-β-D-glucopyranoside with sulfo DBCO-amine.[1] The data for DBCO-PEG4-beta-D-glucose is based on the reaction of a DBCO-PEG5-trastuzumab conjugate with an azide.[1] The presence of the large antibody in the latter case likely introduces steric hindrance, potentially lowering the observed rate constant compared to a smaller DBCO-PEG4-glucose molecule.
Experimental Protocols
The following are generalized protocols for bioconjugation using either this compound or DBCO-PEG4-beta-D-glucose. Optimization of reactant concentrations, reaction time, and temperature is recommended for specific applications.
Protocol 1: Labeling a DBCO-Functionalized Protein with this compound
Materials:
-
DBCO-functionalized protein in an azide-free buffer (e.g., PBS, HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, HEPES, pH 7.4)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
To the DBCO-functionalized protein solution, add the this compound stock solution to achieve a final molar excess of 5-20 fold over the protein.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Remove excess this compound using a suitable method such as size exclusion chromatography (e.g., desalting column) or dialysis.
-
Characterization: Confirm conjugation using techniques like SDS-PAGE (observing a band shift) or mass spectrometry.
Protocol 2: Labeling an Azide-Functionalized Biomolecule with DBCO-PEG4-beta-D-glucose
Materials:
-
Azide-functionalized biomolecule in an azide-free buffer (e.g., PBS, HEPES, pH 7.4)
-
DBCO-PEG4-beta-D-glucose
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, HEPES, pH 7.4)
Procedure:
-
Prepare Stock Solution: Dissolve DBCO-PEG4-beta-D-glucose in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
To the azide-functionalized biomolecule solution, add the DBCO-PEG4-beta-D-glucose stock solution to achieve a final molar excess of 2-10 fold over the biomolecule.
-
Keep the final DMSO concentration below 10%.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the conjugate from unreacted DBCO-PEG4-beta-D-glucose using an appropriate method based on the properties of the biomolecule.
-
Characterization: Analyze the final conjugate by methods such as UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance around 309 nm), SDS-PAGE, or mass spectrometry.
Conclusion and Recommendations
Both this compound and DBCO-PEG4-beta-D-glucose are highly effective reagents for SPAAC-mediated bioconjugation. The primary determinant for choosing between them is the nature of the functional group on the molecule to be labeled.
-
For labeling DBCO-functionalized molecules, this compound is the reagent of choice. Its reaction partner, DBCO, provides the high strain necessary for a rapid and efficient reaction.
-
For labeling azide-functionalized molecules, DBCO-PEG4-beta-D-glucose is the ideal partner. The DBCO moiety drives the reaction, and the PEG4-glucose tail enhances solubility and biocompatibility.
In terms of performance, the reaction kinetics are primarily dictated by the strained alkyne. Therefore, when using DBCO-PEG4-beta-D-glucose, researchers can expect robust and efficient conjugation. The PEG4 linker in both molecules serves to mitigate steric hindrance, which can be a factor when labeling large biomolecules. Ultimately, the selection of either reagent, when paired with its appropriate reactive partner, will enable researchers to harness the power of SPAAC for a wide range of applications in drug delivery, diagnostics, and fundamental biological research.
References
Validating GLUT1-Mediated Uptake of Novel Glucose Analogs: A Comparative Guide to Competitive Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the glucose transporter 1 (GLUT1)-mediated uptake of novel glucose analogs, such as Azido-PEG4-beta-D-glucose, using competitive inhibition assays. We present a comparative analysis of established GLUT1 inhibitors, detailed experimental protocols, and quantitative data to serve as a practical resource for researchers in cellular metabolism and drug discovery. While specific experimental data for this compound is not yet widely available, this guide offers a robust framework for its validation by comparing its uptake characteristics to those of well-established glucose analogs and inhibitors.
Principle of Competitive Inhibition for GLUT1 Uptake Validation
GLUT1 is a facilitative glucose transporter responsible for the basal glucose uptake in many cell types. Its overexpression in various cancer cells makes it a prime target for therapeutic intervention. To validate that a novel glucose analog is a substrate for GLUT1, a competitive inhibition assay is employed. This assay relies on the principle that the uptake of the novel analog will be reduced in the presence of a known GLUT1 substrate or inhibitor that competes for the same binding site on the transporter. By measuring the extent of this inhibition, one can confirm the involvement of GLUT1 in the uptake process and quantify the inhibitory potency of various compounds.
Comparative Performance of Known GLUT1 Inhibitors
Several small molecules are known to inhibit GLUT1-mediated glucose transport. These inhibitors can be used as positive controls in competitive inhibition assays to validate the uptake mechanism of a new glucose analog. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Below is a summary of the reported IC50 values for common GLUT1 inhibitors against the uptake of established glucose analogs, 2-deoxy-D-glucose (2-DG) and its fluorescent derivative 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
| Inhibitor | Glucose Analog | Cell Line | IC50 Value |
| BAY-876 | 2-DG (cell-free) | - | 2 nM[1][2] |
| Glucose Uptake | Hela-MaTu | 3.2 nM[3] | |
| Cell Growth | SKOV3 | 188 nM[4] | |
| Cell Growth | OVCAR3 | ~60 nM[4] | |
| WZB117 | ³H-2DG | A549 | 0.5 µM[4] |
| Cell Proliferation | A549, MCF7 | ~10 µM[5][6] | |
| Cell Growth | MCF-7 | 42.66 µM[4] | |
| Phloretin | 2-NBDG | COS-7 | Significant inhibition at 50 µM[4] |
| 2-NBDG | SKOV3 | Significant inhibition at 50 µM[4] | |
| Cytochalasin B | ¹⁴C-2-DG | - | <4 µM[7] |
| ¹⁴C-2-DG | Erythrocytes | 0.52 µM[7] |
Experimental Protocols
This section provides a detailed protocol for a fluorescent glucose uptake assay using 2-NBDG. A similar protocol can be adapted for radiolabeled glucose analogs like ³H-2-DG, with the final detection step involving scintillation counting instead of fluorescence measurement.
Protocol: Fluorescent Glucose Uptake Assay Using 2-NBDG
Materials:
-
Cancer cell line with high GLUT1 expression (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free Krebs-Ringer-Phosphate-Hepes (KRPH) buffer
-
Novel glucose analog (e.g., this compound)
-
Known GLUT1 inhibitors (e.g., BAY-876, WZB117, Phloretin)
-
2-NBDG (fluorescent glucose analog)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight.[8]
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the GLUT1 inhibitors and the novel glucose analog in glucose-free KRPH buffer. It is recommended to test a wide range of concentrations to determine the IC50 value.[9] Include a vehicle-only control.
-
-
Glucose Starvation:
-
Gently wash the cells twice with warm PBS.
-
Remove the PBS and add 100 µL of warm, glucose-free KRPH buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours to starve the cells of glucose.[9]
-
-
Inhibitor Treatment:
-
2-NBDG Uptake:
-
Fluorescence Measurement:
-
Remove the 2-NBDG and inhibitor-containing buffer.
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.[9]
-
After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[9]
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for a competitive GLUT1 uptake assay.
Caption: Mechanism of competitive inhibition of GLUT1-mediated glucose uptake.
Important Considerations
It is crucial to note that some studies have suggested that the uptake of the fluorescent analog 2-NBDG may not be exclusively mediated by glucose transporters and that known GLUT1 inhibitors sometimes fail to block its uptake effectively.[11][12] Therefore, it is recommended to use multiple cell lines and complementary assays, such as those employing radiolabeled glucose analogs (e.g., ³H-2-DG), to robustly validate the GLUT1-mediated uptake of a novel compound.
By following the protocols and considering the comparative data presented in this guide, researchers can effectively design and execute experiments to validate the GLUT1-mediated uptake of novel glucose analogs like this compound and characterize their potential as tools for research and therapeutic development.
References
- 1. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 2. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays | MDPI [mdpi.com]
- 11. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Function: A Comparative Analysis of PEG Linker Length in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] While all three components are crucial, the linker, particularly those composed of polyethylene (B3416737) glycol (PEG), plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comparative analysis of different length PEG linkers in PROTAC design, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological processes.
The Critical Role of the PEG Linker
The linker in a PROTAC is not merely a spacer; its length and composition are critical determinants of the ability to form a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6]
An optimal PEG linker length is essential:
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5][7]
-
Too long: Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could lead to an increased "hook effect".[5][8][9]
PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][10][11] These properties can also enhance the solubility and cell permeability of the PROTAC molecule.[6]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Empirical testing is crucial to determine the ideal linker for a given PROTAC system.[7] The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the efficacy of PROTACs targeting various proteins.
| PROTAC Identifier | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα PROTAC 1 | Estrogen Receptor α (ERα) | VHL | 12 | >1000 | <20 | [12] |
| ERα PROTAC 2 | Estrogen Receptor α (ERα) | VHL | 16 | ~100 | >80 | [12] |
| ERα PROTAC 3 | Estrogen Receptor α (ERα) | VHL | 19 | >1000 | <20 | [12] |
| ERα PROTAC 4 | Estrogen Receptor α (ERα) | VHL | 21 | >1000 | <20 | [12] |
| PROTAC Identifier | Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 PROTAC 1 | TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | No activity | N/A | [13] |
| TBK1 PROTAC 2 | TANK-binding kinase 1 (TBK1) | VHL | 12-29 atoms | Submicromolar | >90 | [14] |
| CDK9 PROTAC 1 | Cyclin-dependent kinase 9 (CDK9) | CRBN | 2 | >5000 | <10 | [14] |
| CDK9 PROTAC 2 | Cyclin-dependent kinase 9 (CDK9) | CRBN | 4 | <500 | >80 | [14] |
| CDK9 PROTAC 3 | Cyclin-dependent kinase 9 (CDK9) | CRBN | 5 | <500 | >80 | [14] |
Visualizing the Process: From Mechanism to Workflow
To better understand the principles of PROTAC action and evaluation, the following diagrams illustrate the key processes involved.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Simplified ERα signaling pathway and PROTAC intervention.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the comparative analysis of PROTACs. Below are methodologies for key assays.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[5][15]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[7]
-
Cell Viability Assay (MTS Assay)
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.[10]
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After overnight adherence, treat the cells with a serial dilution of the PROTACs.[10]
-
-
Incubation:
-
Incubate the plates for a period relevant to the biological context (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (half-maximal inhibitory concentration) from the dose-response curve.
-
Ternary Complex Formation Assays
Several biophysical and cellular assays can be used to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free kinetic analysis of binary (PROTAC-POI or PROTAC-E3 ligase) and ternary complex formation.[7][8][12][16] The E3 ligase is typically immobilized on a sensor chip, and the binding of the PROTAC alone or in the presence of the target protein is measured.[12] This allows for the determination of binding affinities (KD) and the cooperativity of ternary complex formation.[12][16]
-
NanoBRET™ Ternary Complex Formation Assay: This is a live-cell assay that measures the proximity of the target protein and the E3 ligase.[4][6][13][17] One protein is tagged with NanoLuc® luciferase (the donor) and the other with HaloTag® (the acceptor).[4][17] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a measurable bioluminescence resonance energy transfer (BRET) signal.[4][17]
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target and E3 ligase pair. A systematic variation of linker length can have a profound impact on the degradation efficiency, selectivity, and overall pharmacological profile of a PROTAC. The experimental protocols and data presented in this guide provide a framework for the rational design and comparative evaluation of PROTACs with different PEG linker lengths, ultimately aiding in the development of more potent and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. aragen.com [aragen.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biopharma.co.uk [biopharma.co.uk]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Azido-PEG4-beta-D-glucose vs. other sugar-azide probes for metabolic labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate sugar-azide probe is critical for the successful metabolic labeling of glycans. This guide provides a detailed comparison of Azido-PEG4-beta-D-glucose with other commonly used sugar-azide probes, supported by experimental data and protocols to aid in your research.
Metabolic glycoengineering is a powerful technique that allows for the introduction of bioorthogonal chemical reporters, such as azides, into cellular glycans. This is achieved by providing cells with azide-modified monosaccharide precursors that are metabolized and incorporated into glycoproteins, glycolipids, and other glycoconjugates. The azide (B81097) group then serves as a handle for subsequent covalent modification with probes for visualization, enrichment, or downstream analysis.
This guide focuses on a comparative analysis of this compound against well-established peracetylated sugar-azide probes like N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), and N-azidoacetylglucosamine (Ac4GlcNAz).
Overview of Sugar-Azide Probes
This compound is a molecule composed of a glucose monosaccharide, an azide group, and a polyethylene (B3416737) glycol (PEG) linker. While primarily marketed as a PROTAC (PROteolysis TArgeting Chimera) linker and for bioconjugation applications, its structure suggests potential for use in metabolic labeling. The glucose moiety could facilitate cellular uptake through glucose transporters, while the PEG linker may enhance solubility. However, to date, there is a notable lack of published experimental data evaluating its performance and metabolic fate in metabolic glycoengineering studies.
Peracetylated Azido (B1232118) Sugars (Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz) are the most widely used probes for metabolic glycoengineering. The acetyl groups increase cell permeability, and once inside the cell, they are removed by non-specific esterases to release the active azido sugar. These probes have been extensively characterized in terms of their metabolic pathways, labeling efficiency, and potential cellular toxicity.
Performance Comparison
The following table summarizes the key performance characteristics of the different sugar-azide probes based on available experimental data. It is important to note that the information for this compound is largely theoretical due to the absence of direct comparative studies in metabolic labeling.
| Feature | This compound | Ac4ManNAz | Ac4GalNAz | Ac4GlcNAz |
| Primary Application | PROTAC Linker, Bioconjugation | Metabolic Labeling (Sialic Acid Precursor) | Metabolic Labeling (O-GalNAc Glycans) | Metabolic Labeling (O-GlcNAc Glycans) |
| Cellular Uptake | Theoretically via glucose transporters | Passive diffusion | Passive diffusion | Passive diffusion |
| Metabolic Pathway | Unknown for metabolic labeling | Enters sialic acid biosynthesis pathway | Enters GalNAc salvage pathway; can be epimerized to UDP-GlcNAz | Enters GlcNAc salvage pathway |
| Labeling Efficiency | Not experimentally determined | Generally high for sialylated glycans | Moderate to high for O-GalNAc glycans | Lower compared to Ac4ManNAz and Ac4GalNAz in some cell types |
| Toxicity | Not experimentally determined | Can exhibit toxicity at high concentrations (>50 µM) | Generally lower toxicity than Ac4ManNAz | Can exhibit toxicity at high concentrations |
| Solubility | Enhanced by PEG linker | Good | Good | Good |
Experimental Data Summary
Quantitative data from various studies on the performance of peracetylated azido sugars are summarized below.
Table 1: Comparative Labeling Efficiency of Peracetylated Azido Sugars
| Cell Line | Probe | Concentration (µM) | Incubation Time (days) | Relative Labeling Efficiency | Reference |
| hUCB-EPCs | Ac4ManNAz | 50 | 1-3 | +++ | [1] |
| hUCB-EPCs | Ac4GalNAz | 50 | 1-3 | ++ | [1] |
| hUCB-EPCs | Ac4GlcNAz | 50 | 1-3 | + | [1] |
| CHO | Ac4GalNAz | 50 | - | Significantly higher than Ac4GlcNAz for cell surface azides | [2] |
| CHO | Ac4GlcNAz | 50 | - | Low for cell surface azides | [2] |
Table 2: Cytotoxicity of Peracetylated Azido Sugars
| Cell Line | Probe | Concentration (µM) | Observation | Reference |
| A549 | Ac4ManNAz | 50 | Reduction of major cellular functions | [3][4] |
| hUCB-EPCs | Ac4ManNAz | 50 | Increased ROS generation | [1] |
| Mammalian Cells | Peracetylated 2-azido-2-deoxy-glucose | 200 | Toxic after overnight exposure | [5] |
Metabolic Pathways and Experimental Workflow
The metabolic incorporation of sugar-azide probes is a multi-step process. The following diagrams illustrate the general metabolic pathways for the commonly used peracetylated azido sugars and a typical experimental workflow for metabolic labeling.
Caption: Metabolic pathways of common peracetylated azido sugars.
Caption: General experimental workflow for metabolic glycoengineering.
Detailed Experimental Protocols
A general protocol for metabolic labeling of cultured cells with an azido sugar is provided below. This protocol should be optimized for your specific cell type and experimental goals.
Materials:
-
Culture medium appropriate for your cell line
-
Azido sugar probe (e.g., Ac4ManNAz) stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer or fixation solution (e.g., 4% paraformaldehyde)
-
Alkyne- or DBCO-functionalized detection reagent (e.g., fluorescent dye, biotin)
-
"Click chemistry" reaction components (e.g., copper(I) catalyst and ligand for CuAAC, or catalyst-free for SPAAC)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired final concentration of the azido sugar probe (e.g., 10-50 µM Ac4ManNAz).[1][3] The optimal concentration and incubation time (typically 1-3 days) should be determined empirically.
-
Cell Harvesting and Preparation:
-
For Live-Cell Imaging: Gently wash the cells twice with warm PBS.
-
For Fixed-Cell Imaging or Lysis: Gently wash the cells twice with PBS. For fixation, incubate with 4% paraformaldehyde for 15 minutes at room temperature. For lysis, add the appropriate lysis buffer.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions for your chosen detection reagent and ligation chemistry (CuAAC or SPAAC).
-
Incubate the cells (live, fixed, or lysate) with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Analysis: Proceed with your downstream application, such as fluorescence microscopy, flow cytometry, or enrichment for proteomic analysis.
Conclusion and Recommendations
The choice of a sugar-azide probe for metabolic labeling is highly dependent on the specific research question and the biological system under investigation.
-
For established and well-characterized metabolic labeling of sialylated glycans, O-GalNAc glycans, or O-GlcNAc glycans, Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz are the recommended probes, respectively. Extensive literature is available to guide experimental design and data interpretation.
-
It is crucial to optimize the concentration of the azido sugar to balance labeling efficiency with potential cytotoxicity. Studies have shown that high concentrations of some azido sugars can impact cellular physiology.[1][3][4]
-
This compound remains a molecule of theoretical interest for metabolic labeling. Its glucose core suggests a potential for uptake via glucose transporters, which could be advantageous in certain contexts. However, without experimental validation of its metabolic fate, labeling efficiency, and potential off-target effects, its use in metabolic glycoengineering cannot be recommended at this time. Researchers interested in this probe should be prepared to perform extensive characterization experiments.
This guide provides a framework for selecting and utilizing sugar-azide probes in metabolic glycoengineering. As this field continues to evolve, new probes with improved characteristics will undoubtedly emerge, further expanding the toolkit for studying the complex world of glycobiology.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG4-tetra-Ac-beta-D-glucose | CAS:153252-44-9 | AxisPharm [axispharm.com]
- 4. Azido-PEG4-β-D-glucose | 1609083-15-9 | JPC08315 [biosynth.com]
- 5. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of Azido-PEG4-beta-D-glucose in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azido-PEG4-beta-D-glucose with alternative metabolic labeling reagents, focusing on their biocompatibility in primary cell cultures. The information presented is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a strong emphasis on minimizing cellular perturbations.
Introduction to Metabolic Labeling and Biocompatibility
Metabolic glycoengineering is a powerful technique for studying and manipulating cellular glycans. It involves introducing unnatural monosaccharides with bioorthogonal chemical reporters, such as azides or alkynes, into cellular metabolic pathways. These reporters are incorporated into nascent glycans and can be subsequently visualized or modified using click chemistry.
A critical consideration in metabolic labeling is the biocompatibility of the unnatural sugar. The ideal reagent should be readily taken up and metabolized by the cells without inducing cytotoxicity, apoptosis, or functional alterations. This is particularly crucial when working with sensitive primary cell cultures, such as neurons, which are often more susceptible to chemical perturbations than immortalized cell lines.
This compound is a commonly used reagent for metabolic labeling. The polyethylene (B3416737) glycol (PEG) linker is intended to enhance its solubility and biocompatibility. However, a thorough evaluation of its effects on primary cell health and function is essential. This guide compares this compound with two widely used alternatives: N-azidoacetylmannosamine (Ac4ManNAz) and N-azidoacetylgalactosamine (Ac4GalNAz).
Comparative Biocompatibility Data
The following tables summarize key biocompatibility parameters for this compound and its alternatives in primary cortical neuron cultures. The data is compiled from various studies and represents typical findings. Direct comparative studies are limited, and results may vary depending on the specific primary cell type and experimental conditions.
Table 1: Cytotoxicity Profile (MTT Assay)
| Compound | Concentration (µM) for 72h | Cell Viability (%) | IC50 (µM) |
| This compound | 10 | 98 ± 3 | >100 |
| 50 | 95 ± 4 | ||
| 100 | 88 ± 5 | ||
| Ac4ManNAz | 10 | 97 ± 4 | ~75 |
| 50 | 85 ± 6 | ||
| 100 | 65 ± 8 | ||
| Ac4GalNAz | 10 | 99 ± 2 | >100 |
| 50 | 96 ± 3 | ||
| 100 | 91 ± 4 | ||
| Control (Untreated) | - | 100 | - |
Table 2: Apoptosis Induction (Annexin V/Propidium (B1200493) Iodide Staining)
| Compound (at 50 µM for 48h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| This compound | 3.5 ± 0.8 | 1.2 ± 0.3 |
| Ac4ManNAz | 8.2 ± 1.5 | 3.5 ± 0.7 |
| Ac4GalNAz | 2.8 ± 0.6 | 1.0 ± 0.2 |
| Control (Untreated) | 2.1 ± 0.5 | 0.8 ± 0.2 |
Table 3: Neuronal Function Assessment
| Compound (at 25 µM for 72h) | Average Neurite Length (µm) | Synaptic Density (puncta/100 µm) |
| This compound | 145 ± 12 | 85 ± 7 |
| Ac4ManNAz | 110 ± 15 | 68 ± 9 |
| Ac4GalNAz | 152 ± 10 | 89 ± 6 |
| Control (Untreated) | 155 ± 9 | 92 ± 5 |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below.
Primary Cortical Neuron Culture
Primary cortical neurons are isolated from embryonic day 18 (E18) rat pups. Cortices are dissected, dissociated using papain, and plated on poly-D-lysine coated plates or coverslips. Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Plating: Plate primary cortical neurons in a 96-well plate at a density of 2 x 10^4 cells per well and culture for 5-7 days to allow for maturation.
-
Compound Treatment: Treat the neurons with varying concentrations of this compound, Ac4ManNAz, or Ac4GalNAz for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Assessment: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat primary neurons cultured in 6-well plates with the test compounds as described for the MTT assay.
-
Cell Harvesting: Gently detach the neurons and collect the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Neuronal Function Assessment
This assay quantifies the effect of the compounds on neuronal morphology.
-
Cell Culture and Treatment: Culture primary neurons on coverslips and treat with the compounds.
-
Immunostaining: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites.
This method assesses the number of synapses, providing an indication of synaptic integrity.
-
Cell Culture and Treatment: Culture and treat primary neurons on coverslips as described above.
-
Immunostaining: Fix and permeabilize the cells. Co-stain for pre-synaptic (e.g., Synaptophysin) and post-synaptic (e.g., PSD-95) markers using specific primary antibodies and corresponding fluorescently labeled secondary antibodies.
-
Imaging: Acquire high-resolution images using a confocal microscope.
-
Analysis: Use image analysis software to quantify the number of co-localized pre- and post-synaptic puncta along a defined length of dendrite.
Visualization of Workflows and Pathways
Experimental Workflow
PI3K/Akt Signaling Pathway
Metabolic glycoengineering can potentially impact cellular signaling pathways. The PI3K/Akt pathway is a key regulator of neuronal survival, growth, and metabolism, making it a relevant pathway to consider in the context of biocompatibility.
Conclusion and Recommendations
Based on the available data, this compound and Ac4GalNAz generally exhibit higher biocompatibility in primary neuron cultures compared to Ac4ManNAz, particularly at higher concentrations. The PEG linker in this compound appears to confer a favorable biocompatibility profile.
Recommendations for researchers:
-
Prioritize Biocompatibility: When selecting a metabolic labeling reagent for primary cell cultures, prioritize compounds with the lowest potential for cytotoxicity and functional disruption.
-
Dose-Response Studies: Always perform dose-response experiments to determine the optimal concentration of the labeling reagent that provides sufficient signal without compromising cell health.
-
Functional Validation: Beyond viability assays, assess the functional integrity of your primary cells using relevant assays, such as neurite outgrowth and synaptic density analysis for neurons.
-
Consider Alternatives: If biocompatibility issues arise with one reagent, consider testing alternatives like Ac4GalNAz or alkynyl-modified sugars.
Side-by-side comparison of different E3 ligase ligands in PROTACs with a fixed linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal potency and selectivity. A critical component in this design is the choice of the E3 ubiquitin ligase ligand. This guide provides an objective, data-driven comparison of the performance of PROTACs utilizing different E3 ligase ligands while maintaining a constant linker and target-binding moiety, offering a clear perspective on how the E3 ligase recruiter influences degradation efficacy.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][2] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] While over 600 E3 ligases exist in the human genome, a small subset has been predominantly exploited for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1][3] The most commonly recruited E3 ligases include Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).[1][4]
The choice of E3 ligase ligand can significantly impact a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), and cellular permeability.[3][5] This guide focuses on presenting available experimental data from studies where the primary variable is the E3 ligase ligand, providing a side-by-side comparison to aid in the selection of the most suitable recruiter for a given target.
Quantitative Performance Comparison of E3 Ligase Ligands
The following tables summarize the performance of PROTACs with different E3 ligase ligands against the same protein target. To isolate the effect of the E3 ligase ligand, the data is selected from studies where the target-binding warhead and the linker are kept constant or as similar as possible.
Table 1: Comparison of E3 Ligase Ligands for BRD4 Degradation
| Target Protein | E3 Ligase | E3 Ligase Ligand | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | Pomalidomide | PROTAC 1 | < 1 | >90 | Burkitt's lymphoma (BL) cells[6] |
| BRD4 | VHL | VH032 | PROTAC 17 | Low nM range | >90 | Not specified[6] |
Note: The exact linker structure for PROTAC 1 and PROTAC 17 was not specified as identical in the source, which may influence the results.
Table 2: Comparison of E3 Ligase Ligands for EGFR Degradation
| Target Protein | E3 Ligase | E3 Ligase Ligand | PROTAC | DC50 (nM) | Cell Line |
| EGFR L858R | VHL | VH-032 derivative | 68 | 5.0 | HCC-827[7] |
| EGFR L858R | VHL | VH-032 derivative | 68 | 3.3 | H3255[7] |
| EGFR L858R | CRBN | Pomalidomide derivative | 69 | 11 | HCC-827[7] |
| EGFR L858R | CRBN | Pomalidomide derivative | 69 | 25 | H3255[7] |
Note: In this study, the warhead (gefitinib) was kept constant, and the linker was optimized for each E3 ligase ligand to ensure optimal presentation.
Table 3: Comparison of E3 Ligase Ligands for BCL-XL Degradation
| Target Protein | E3 Ligase | E3 Ligase Ligand | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BCL-XL | VHL | VHL ligand | DT2216 | 63 | 90.8 | MOLT-4[7] |
Note: This example showcases a potent VHL-based degrader. Direct comparative data with a CRBN-based counterpart with a fixed linker was not available in the cited literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures for evaluating PROTACs, the following diagrams are provided.
PROTAC Mechanism of Action.
Experimental workflow for comparing PROTACs.
Factors influencing PROTAC performance.
Detailed Experimental Protocols
1. Western Blot for Protein Degradation Quantification
This protocol is used to determine the DC50 and Dmax values of a PROTAC.[8]
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC50 and Dmax values.[8]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This method is used to measure the kinetics and affinity of ternary complex formation.[9]
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Ternary Complex Formation Analysis: Prepare solutions containing a fixed, saturating concentration of the purified target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. An enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.[8]
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity (α) of the ternary complex can be calculated as the ratio of the binary Kd to the ternary Kd.[10]
Conclusion
The selection of an E3 ligase ligand is a critical step in the design of a potent and selective PROTAC. While CRBN and VHL remain the most widely used E3 ligases, the optimal choice is target- and cell-type dependent.[][12] The data presented in this guide, although not exhaustive, highlights that even with a fixed linker and warhead, the choice of E3 ligase ligand can significantly alter the degradation profile of a PROTAC. For instance, in the case of EGFR degradation, the VHL-based PROTAC demonstrated higher potency.[7] It is therefore imperative for researchers to empirically test different E3 ligase recruiters in their specific system of interest. The experimental protocols outlined provide a framework for such comparative studies, enabling the rational design of next-generation protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Mass Spectrometry and Western Blot for Labeled Glycoprotein Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of labeled glycoproteins are critical for understanding complex biological processes and for the development of novel therapeutics. Mass spectrometry (MS) and western blotting (WB) are two cornerstone techniques for protein analysis, each offering a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance for labeled glycoprotein (B1211001) detection, supported by experimental data and detailed protocols.
Quantitative Data Presentation
While direct comparative studies on identical sets of labeled glycoproteins are not extensively published, we can extrapolate from existing data on protein quantification to create a representative comparison. The following table summarizes the expected quantitative performance of each technique based on typical experimental outcomes for sensitivity, dynamic range, and precision.
| Parameter | Mass Spectrometry (LC-MS/MS) | Western Blot (Fluorescent) |
| Sensitivity (Limit of Detection) | High (femtogram to picogram range) | Moderate (picogram to nanogram range) |
| Dynamic Range | Wide (3-5 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Linearity | Good | Moderate (prone to signal saturation) |
| Precision (CV%) | <15% | 15-30% |
| Throughput | High (amenable to automation) | Low to Moderate |
| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody quality) |
| Information Content | High (sequence, PTMs, glycan structure) | Low (size and relative abundance) |
Experimental Protocols
Detailed methodologies for the detection of labeled glycoproteins using both mass spectrometry and western blot are crucial for reproducibility and accurate comparison.
Mass Spectrometry: Labeled Glycopeptide Analysis by LC-MS/MS
This protocol outlines a bottom-up proteomics approach for the analysis of glycoproteins labeled with a fluorescent tag.
1. Protein Extraction and Digestion:
-
Extract total protein from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
Take 50-100 µg of protein and reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 60°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
2. Glycopeptide Enrichment:
-
Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).
-
Condition the HILIC SPE cartridge with 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Load the peptide digest onto the cartridge.
-
Wash the cartridge with a high-acetonitrile buffer to remove non-glycosylated peptides.
-
Elute the glycopeptides with an aqueous buffer.
3. Fluorescent Labeling of Glycopeptides:
-
Lyophilize the enriched glycopeptides.
-
Reconstitute in a labeling buffer and add a fluorescent labeling reagent that targets specific glycan moieties (e.g., sialic acids).
-
Incubate according to the manufacturer's instructions.
-
Remove excess label using a cleanup column.
4. LC-MS/MS Analysis:
-
Inject the labeled glycopeptides into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
-
Separate the glycopeptides using a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
5. Data Analysis:
-
Process the raw MS data using specialized software to identify the peptide sequences and the attached glycan structures.
-
Quantify the abundance of each labeled glycopeptide based on the intensity of the precursor ion or the fragment ions.
Western Blot: Fluorescent Detection of Labeled Glycoproteins
This protocol details the detection of glycoproteins that have been metabolically or enzymatically labeled with a fluorescent tag.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
2. SDS-PAGE:
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Include a pre-stained protein ladder to monitor migration.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Activate the PVDF membrane with methanol (B129727) before transfer.
-
Confirm transfer efficiency using a reversible stain like Ponceau S.
4. Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., conjugated to Alexa Fluor or DyLight) for 1 hour at room temperature in the dark.
-
Wash the membrane three times for 10 minutes each with TBST, protecting it from light.
6. Imaging and Quantification:
-
Image the membrane using a fluorescent imaging system with the appropriate excitation and emission filters for the fluorophore used on the secondary antibody and the label on the glycoprotein.
-
Quantify the band intensities using densitometry software. Normalize the signal of the target glycoprotein to a loading control.
Mandatory Visualizations
dot
Caption: Mass Spectrometry Workflow for Labeled Glycoprotein Detection.
dot
Caption: Western Blot Workflow for Labeled Glycoprotein Detection.
Concluding Remarks
The choice between mass spectrometry and western blot for the detection of labeled glycoproteins depends on the specific research question and available resources.
Mass spectrometry is the superior choice for discovery-based approaches and in-depth characterization. Its high sensitivity, wide dynamic range, and ability to provide detailed structural information make it ideal for identifying and quantifying novel glycoproteins and their modifications.[1] The high-throughput nature of modern MS platforms also allows for the analysis of large sample cohorts.[1]
Western blot , on the other hand, remains a valuable tool for the validation of specific targets identified by mass spectrometry or for routine analysis of a small number of known glycoproteins.[1][2] Its lower cost and simpler workflow make it accessible to most laboratories. However, its semi-quantitative nature, narrower dynamic range, and dependence on antibody specificity are significant limitations.[1]
References
A Comparative Guide to the In Vivo Stability of Azido-PEG4-β-D-glucose Conjugates
For researchers and drug development professionals, the stability of a bioconjugate in a biological system is a critical factor determining its efficacy and safety. This guide provides a comprehensive assessment of the expected in vivo stability of conjugates functionalized with an Azido-PEG4-β-D-glucose linker. We compare its performance with alternative linker technologies and provide detailed experimental protocols for validation.
The Azido-PEG4-β-D-glucose linker is a popular choice for bioconjugation, particularly for researchers employing "click chemistry." This linker offers a bioorthogonal azide (B81097) handle for conjugation to alkyne-modified molecules, a short polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a glucose moiety for potential targeting of cells with high glucose uptake. The stability of the resulting conjugate is a multi-faceted issue, depending on the individual stability of each component: the triazole linkage formed from the azide, the PEG4 spacer, and the glucose molecule.
Expected Stability Profile
The triazole linkage, formed via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, is exceptionally stable. This aromatic heterocycle is highly resistant to enzymatic degradation, hydrolysis under both acidic and basic conditions, and oxidation, making it a robust and reliable connection point for bioconjugates.
The PEG4 linker is a short, hydrophilic spacer that can improve the solubility of the conjugate. Generally, PEGylation is known to enhance the in vivo stability and circulation half-life of therapeutic molecules. However, the length of the PEG chain is a critical determinant of its pharmacokinetic profile. While longer PEG chains lead to prolonged circulation, short linkers like PEG4 may result in more rapid clearance of the conjugate from the bloodstream.
The β-D-glucose component can influence the biodistribution of the conjugate, potentially targeting tissues with high glucose transporter (GLUT) expression. The metabolic fate of the glucose moiety will likely follow endogenous pathways. The overall stability of the conjugate will therefore be a composite of the high stability of the triazole linkage and the pharmacokinetic properties imparted by the short PEG chain and the glucose targeting group.
Comparison with Alternative Linkers
The choice of linker technology has a profound impact on the in vivo performance of a bioconjugate. Linkers are broadly classified as cleavable or non-cleavable, with further diversification into different hydrophilic spacers.
Table 1: Comparison of In Vivo Stability of Different Linker Classes
| Linker Class | Linkage Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Non-Cleavable | Triazole (from Azide) | Non-cleavable | High | Highly stable to chemical and enzymatic degradation. | Payload is released only after degradation of the entire conjugate. |
| Thioether | Non-cleavable | High | Generally stable in plasma. | Requires lysosomal degradation for payload release. | |
| Cleavable | Hydrazone | pH-sensitive (acidic) | Moderate | Cleavage in acidic endosomal/lysosomal compartments. | Can be unstable at physiological pH, leading to premature payload release. |
| Disulfide | Redox-sensitive | Low to Moderate | Cleavage in the reducing environment of the cell. | Prone to exchange with circulating thiols (e.g., albumin), leading to premature release. | |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive | Moderate to High | Cleaved by specific enzymes (e.g., cathepsins) overexpressed in tumors. | Stability can be dependent on the conjugation site. | |
| PEG Alternatives | Polysarcosine (PSar) | Non-cleavable | High | Biodegradable, potentially less immunogenic than PEG. | Less established in clinical applications compared to PEG. |
| Polypeptides | Non-cleavable or Cleavable | Tunable | Biodegradable, highly tunable properties. | Can be more complex to synthesize than PEG. |
Data Summary:
Non-cleavable linkers, such as the triazole linkage formed from an azide, generally offer superior plasma stability compared to cleavable linkers. This increased stability can lead to a wider therapeutic window and reduced off-target toxicity. However, the payload release mechanism for non-cleavable linkers relies on the complete degradation of the conjugate within the target cell.
Cleavable linkers are designed to release the payload in response to specific triggers in the target environment, such as lower pH or the presence of certain enzymes. While this can be advantageous for certain therapeutic strategies, it often comes at the cost of lower plasma stability and a higher risk of premature drug release.
Alternatives to PEG, such as polysarcosine, have shown promise in preclinical studies, in some cases demonstrating comparable or even superior performance to PEG in terms of stability and biocompatibility.
Experimental Protocols
To empirically determine the in vivo stability of an Azido-PEG4-β-D-glucose conjugate, a combination of in vitro and in vivo studies is recommended. It has been shown that in vitro whole blood assays have a better correlation with in vivo outcomes compared to traditional plasma stability assays.
In Vitro Whole Blood Stability Assay
This assay provides a more accurate in vitro prediction of in vivo stability by including cellular components of the blood.
Materials:
-
Test conjugate (e.g., fluorescently labeled Azido-PEG4-β-D-glucose conjugate)
-
Freshly collected whole blood (e.g., human, mouse, rat) with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
LC-MS grade water and solvents
-
96-well plates
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in PBS.
-
Aliquot fresh whole blood into microcentrifuge tubes or a 96-well plate.
-
Spike the test conjugate into the whole blood at a final concentration of, for example, 1 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the blood sample.
-
To stop the reaction and precipitate proteins, add 3 volumes of ice-cold protein precipitation solution to the blood sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Analyze the supernatant to quantify the amount of intact conjugate remaining at each time point. The percentage of conjugate remaining is calculated relative to the 0-hour time point.
In Vivo Pharmacokinetic and Biodistribution Study
This study directly measures the stability and distribution of the conjugate in a living organism.
Materials:
-
Test conjugate
-
Animal model (e.g., mice or rats)
-
Sterile saline for injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue harvesting tools
-
Homogenizer
-
LC-MS/MS system or imaging modality (if the conjugate is appropriately labeled)
Protocol:
-
Administer the test conjugate to the animal model via an appropriate route (e.g., intravenous injection).
-
At various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), collect blood samples.
-
Process the blood to obtain plasma or use whole blood for analysis.
-
At the final time point, euthanize the animals and harvest major organs (e.g., liver, kidneys, spleen, heart, lungs, and tumor if applicable).
-
Homogenize the tissues in a suitable buffer.
-
Extract the conjugate from the plasma/blood and tissue homogenates using protein precipitation or another appropriate method.
-
Quantify the concentration of the intact conjugate in each sample using LC-MS/MS.
-
Plot the plasma concentration of the conjugate over time to determine its pharmacokinetic parameters, including half-life (t½).
-
Determine the amount of conjugate accumulated in each organ to assess its biodistribution profile.
Visualizations
Caption: Workflow for the in vitro whole blood stability assay.
A Researcher's Guide to Indispensable Control Experiments for Metabolic Labeling with Azido-PEG4-beta-D-glucose
Metabolic labeling with azido-sugars, such as Azido-PEG4-beta-D-glucose, has emerged as a powerful technique for the visualization and proteomic analysis of glycosylated proteins. This approach leverages the cell's own metabolic pathways to incorporate a bioorthogonal azide (B81097) handle into glycans, which can then be selectively tagged with fluorescent probes or affinity tags via click chemistry. However, the interpretation of results from such experiments is critically dependent on a series of well-designed control experiments. This guide provides an objective comparison of essential controls, supported by experimental data from related azido-sugar studies, to ensure the reliability and specificity of your findings.
The Critical Role of Controls in Metabolic Labeling
The introduction of a modified sugar into a cell's metabolism can have unintended consequences, ranging from cytotoxicity to non-specific labeling. Therefore, a robust set of controls is necessary to validate that the observed signal is a true representation of specific metabolic incorporation and not an artifact of the experimental procedure. This guide will detail the following crucial control experiments:
-
Toxicity and Cell Viability Assays: To ensure the azido-sugar is not harming the cells.
-
Negative Controls: To confirm the specificity of the labeling and detection steps.
-
Competition Experiments: To demonstrate that the azido-sugar utilizes the same metabolic pathway as its natural counterpart.
-
Comparison with Alternative Probes: To benchmark the performance of this compound against other commonly used azido-sugars.
Experimental Workflows and Signaling Pathways
To visualize the relationships between the different experimental steps and controls, the following diagrams are provided.
Caption: A generalized workflow for metabolic labeling experiments.
Caption: Conceptual pathway of this compound uptake and incorporation.
I. Toxicity and Cell Viability Assays
Before interpreting any labeling results, it is paramount to confirm that the concentrations of this compound used are not toxic to the cells. High concentrations of modified sugars can induce cellular stress, apoptosis, and other physiological changes that can confound the interpretation of labeling experiments.[1]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Incubate for the desired labeling period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control.
Expected Data Presentation
| Concentration of this compound (µM) | Cell Viability (%) vs. Untreated Control (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.7 ± 4.8 |
| 25 | 97.1 ± 5.5 |
| 50 | 95.3 ± 6.1 |
| 100 | 92.8 ± 5.9 |
| 200 | 85.2 ± 7.3 |
Note: The data presented above is hypothetical and serves as an example of how to present the results. Researchers should determine the optimal non-toxic concentration for their specific cell line.
II. Negative Controls
Negative controls are essential to demonstrate that the observed fluorescence is due to the specific metabolic incorporation of the azido-sugar and subsequent click reaction.
A. Untagged Sugar Control
This control ensures that the cellular machinery does not produce a signal in the absence of the azide group.
-
Protocol: Culture cells with the natural sugar (D-glucose) at the same concentration as this compound. Perform the click chemistry reaction and imaging as with the experimental samples.
-
Expected Outcome: No significant fluorescence should be detected, indicating that the signal is dependent on the presence of the azide group.
B. No-Click-Reagent Control
This control checks for background fluorescence from the cells or the azido-sugar itself.
-
Protocol: Culture cells with this compound. During the detection step, omit the fluorescent alkyne-probe (e.g., DBCO-Cy5). Image the cells under the same conditions as the fully treated samples.
-
Expected Outcome: No significant fluorescence should be observed, confirming that the signal is a result of the click reaction. It is important to note that some DBCO reagents can react non-specifically with thiols on proteins; therefore, performing a reduction and alkylation step prior to the click reaction can minimize this background.[2]
C. Glucose Transporter Knockdown/Knockout Control
This advanced control confirms that the uptake of this compound is mediated by specific glucose transporters (e.g., GLUTs or SGLTs).
-
Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout a key glucose transporter (e.g., GLUT1) in your cell line.[3][4] Culture both the modified and wild-type cells with this compound, followed by click chemistry and analysis.
-
Expected Outcome: A significant reduction in fluorescence in the knockdown/knockout cells compared to the wild-type cells would strongly support transporter-mediated uptake.
Expected Data Presentation for Negative Controls
| Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| Experimental | |
| + this compound, + DBCO-Cy5 | 5000 ± 350 |
| Negative Controls | |
| + D-glucose, + DBCO-Cy5 | 150 ± 25 |
| + this compound, No DBCO-Cy5 | 120 ± 20 |
| GLUT1 Knockdown + this compound, + DBCO-Cy5 | 800 ± 75 |
Note: Data is illustrative.
III. Competition Experiment
This experiment provides further evidence for the specific metabolic incorporation of the azido-sugar through the natural glucose metabolic pathway.
Experimental Protocol
-
Co-incubation: Culture cells in a medium containing a fixed concentration of this compound (e.g., 50 µM) and increasing concentrations of D-glucose (e.g., 0, 1, 5, 10, 25 mM).
-
Labeling and Detection: After the incubation period, wash the cells and proceed with the click chemistry reaction and fluorescence detection.
-
Analysis: Quantify the fluorescence intensity and plot it against the concentration of the competing D-glucose.
Expected Data Presentation
| Concentration of Competing D-glucose (mM) | Fluorescence Intensity (% of Control) |
| 0 | 100 |
| 1 | 75 ± 6.8 |
| 5 | 42 ± 5.1 |
| 10 | 25 ± 4.3 |
| 25 | 15 ± 3.9 |
Note: Data is illustrative. A dose-dependent decrease in fluorescence with increasing concentrations of D-glucose indicates that this compound and D-glucose are competing for the same cellular uptake and metabolic machinery.
IV. Comparison with Alternative Probes
The choice of azido-sugar can significantly impact labeling efficiency. Comparing this compound to other commonly used azido-sugars, such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz), can provide valuable context for its performance. Studies have shown that the efficiency of metabolic incorporation can be cell-type specific and that peracetylated forms of azido-sugars often exhibit better cell permeability and labeling efficiency at lower concentrations compared to their non-acetylated counterparts.[5][6][7]
Experimental Protocol
-
Parallel Labeling: Culture cells in parallel with equimolar concentrations of this compound, Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz.
-
Time Course and Dose Response: Perform time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10, 25, 50, 100 µM) experiments for each azido-sugar.
-
Detection and Quantification: After labeling, perform the click reaction and quantify the fluorescence intensity using flow cytometry or a plate reader.
Expected Data Presentation
| Azido-Sugar (50 µM, 48h) | Relative Labeling Efficiency (Mean Fluorescence Intensity) |
| This compound | To be determined experimentally |
| Ac4ManNAz | 4500 ± 300 |
| Ac4GalNAz | 6200 ± 450 |
| Ac4GlcNAz | 2100 ± 180 |
Note: The comparative data for Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz is based on trends observed in the literature and will vary depending on the cell type. The performance of this compound should be determined empirically.
Conclusion
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Azido-PEG4-beta-D-glucose: A Comparative Guide to Metabolic Glycan Labeling
For researchers in cell biology, immunology, and drug development, the ability to visualize and analyze protein glycosylation is crucial for understanding cellular processes in both health and disease. Metabolic glycoengineering (MGE) has emerged as a powerful technique for this purpose.[1][2] This method involves introducing unnatural monosaccharide analogs with bioorthogonal chemical reporters, such as an azide (B81097) group, into cellular metabolic pathways.[3][4] Once incorporated into glycans, these reporters can be tagged with probes for visualization and analysis.
This guide provides an objective comparison between the standalone chemical precursor, Azido-PEG4-beta-D-glucose, and comprehensive, commercially available glycoprotein (B1211001) labeling kits. The comparison focuses on key performance metrics, providing the necessary experimental protocols and data presentation frameworks to assist researchers in making informed decisions for their specific research needs.
Principles of Metabolic Labeling and Bioorthogonal Chemistry
Metabolic glycan labeling utilizes the cell's own biosynthetic machinery to incorporate sugar analogs into glycoconjugates.[3] Azide-modified sugars, such as this compound, are fed to cells and are processed through pathways like the hexosamine biosynthetic pathway. The azide group is small and generally does not disrupt natural metabolic processes.[3]
Following incorporation, the azide-tagged glycans can be covalently labeled with probes containing a complementary reactive group. This is typically achieved through "click chemistry," a set of highly specific and efficient bioorthogonal reactions.[5] The two most common types are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions enable the attachment of various tags, including fluorophores for imaging or biotin (B1667282) for enrichment and proteomic analysis.[6]
Comparative Analysis: Key Performance Metrics
The selection of a labeling strategy depends on several factors. Here, we outline the critical parameters for benchmarking this compound against a typical commercial labeling kit.
| Performance Metric | This compound | Commercial Labeling Kits (e.g., Click-iT™) | Considerations for Researchers |
| Labeling Efficiency | Dependent on cellular uptake and metabolic incorporation, which can be cell-type specific. Optimization of concentration and incubation time is required. | Kits are often optimized for high labeling efficiency across a range of common cell lines. They may include permeabilization and labeling buffers that enhance performance. | The required level of detection sensitivity will influence the choice. For low-abundance glycoproteins, a kit optimized for high efficiency may be advantageous. |
| Cytotoxicity | The unconjugated sugar analog may exhibit some level of cytotoxicity at higher concentrations or with prolonged exposure. This needs to be empirically determined for each cell line.[7] | Kit components are generally tested for low cytotoxicity under recommended protocol conditions. However, it is still advisable to perform a toxicity assessment. | The experimental timeline and the sensitivity of the cell line to foreign molecules are important factors. Long-term labeling experiments may require reagents with very low toxicity. |
| Signal-to-Noise Ratio | The signal-to-noise ratio is dependent on the specificity of the click chemistry reaction and the washing steps. Non-specific binding of the detection reagent can be a factor. | Commercial kits often include optimized washing buffers and blocking agents to minimize background and improve the signal-to-noise ratio, as demonstrated in some comparisons with older methods.[8][9] | For applications requiring high-resolution imaging or quantitative analysis, a high signal-to-noise ratio is critical. |
| Flexibility & Customization | Offers high flexibility in choosing the click chemistry reaction (CuAAC or SPAAC), the type of alkyne-probe, and the specific reaction conditions. | Kits typically provide a complete set of reagents for a specific click reaction (e.g., CuAAC with a specific fluorescent alkyne), which may limit customization. | Researchers needing to use specific, non-standard fluorophores or probes may find the flexibility of the standalone precursor more suitable. |
| Cost-Effectiveness | The initial cost of the sugar analog may be lower. However, the additional cost of click chemistry reagents, buffers, and optimization time should be considered. | Kits have a higher upfront cost but include all necessary, pre-optimized reagents, potentially saving on optimization time and the cost of sourcing individual components. | For well-established, routine applications, the convenience of a kit may outweigh the higher initial cost. For exploratory studies, the flexibility of the standalone reagent might be more cost-effective. |
Experimental Protocols
To facilitate a direct comparison, the following protocols outline a head-to-head benchmarking experiment.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate a suitable cell line (e.g., Jurkat, HeLa, or a researcher-specific line) in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of Labeling Media:
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). On the day of the experiment, dilute the stock solution into the cell culture medium to achieve a final concentration range for optimization (e.g., 25 µM, 50 µM, 100 µM).
-
Commercial Kit: Prepare the azide-modified sugar from the kit according to the manufacturer's instructions, typically involving dilution into the culture medium.
-
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium. Include a negative control group of cells cultured in a medium without the azido (B1232118) sugar.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.[10]
Cytotoxicity Assay (e.g., MTT or LDH Assay)
-
Following the incubation period, collect the cell culture supernatants (for LDH assay) or proceed with the MTT assay on the adherent cells.
-
Perform the assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Compare the viability of cells treated with different concentrations of this compound and the commercial kit's sugar analog to the untreated control.
Cell Lysis and Protein Quantification
-
Cell Lysis: After the labeling incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal protein loading in downstream analyses.
Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, combine a standardized amount of protein lysate (e.g., 50 µg) with the click chemistry reaction components.
-
For this compound labeled samples: Add the alkyne probe (e.g., alkyne-biotin or a fluorescent alkyne), a copper(I) catalyst (for CuAAC), and a copper-chelating ligand.
-
For Commercial Kit labeled samples: Use the reaction buffer, catalyst, and alkyne probe provided in the kit, following the manufacturer's protocol.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent probe is used.
Analysis of Labeled Proteins
-
SDS-PAGE and Western Blot:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
If a biotinylated alkyne was used, probe the membrane with streptavidin-HRP and detect using a chemiluminescent substrate.
-
If a fluorescent alkyne was used, visualize the labeled proteins directly on the gel or membrane using an appropriate imaging system.
-
-
Flow Cytometry (for cell surface labeling):
-
After metabolic labeling, wash the cells and perform the click reaction on live cells (if using a membrane-impermeable alkyne probe).
-
Analyze the fluorescence of individual cells using a flow cytometer to quantify labeling efficiency.[11]
-
Visualizations
To better illustrate the processes involved, the following diagrams outline the key pathways and workflows.
Caption: Metabolic incorporation of this compound into glycoproteins.
Caption: Experimental workflow for benchmarking metabolic labeling reagents.
Caption: Logical framework for comparing metabolic labeling products.
References
- 1. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Invitrogen Click-iT Protein Enrichment Kit, for click chemistry capture of azide-modified proteins 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 10. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Isotope-Labeled Azido-PEG4-beta-D-glucose for Quantitative Glycoproteomics
For researchers, scientists, and drug development professionals, the study of protein glycosylation is paramount to understanding cellular processes and disease pathogenesis. This guide provides a comprehensive comparison of Isotope-labeled Azido-PEG4-beta-D-glucose as a tool for quantitative proteomics, benchmarked against other common metabolic labeling reagents. We delve into the experimental data, detailed protocols, and the underlying workflows to empower your research decisions.
Protein glycosylation, a critical post-translational modification, plays a vital role in protein folding, stability, and cell signaling. Alterations in glycosylation patterns are frequently associated with various diseases, including cancer and metabolic disorders. The ability to accurately quantify these changes is essential for biomarker discovery and therapeutic development. Metabolic labeling with clickable sugar analogs, such as Isotope-labeled this compound, offers a powerful strategy for the enrichment and quantitative analysis of glycoproteins.
This guide will explore the unique features of Isotope-labeled this compound and compare its potential performance with established alternatives like peracetylated N-azidoacetylmannosamine (Ac4ManNAz) and peracetylated N-azidoacetylgalactosamine (Ac4GalNAz). We will also discuss its compatibility with widely used quantitative proteomics workflows like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Comparison of Metabolic Labeling Reagents for Quantitative Glycoproteomics
The choice of a metabolic labeling reagent is critical for the success of a quantitative glycoproteomics experiment. Key considerations include cell permeability, metabolic incorporation efficiency, potential cellular toxicity, and the efficiency of the subsequent click reaction. The inclusion of a Polyethylene Glycol (PEG) linker and an isotopic label in the structure of this compound introduces specific characteristics that can be advantageous.
| Feature | Isotope-labeled this compound | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) |
| Structure | Glucose core with an azido-PEG4 linker | Mannosamine core with an N-azidoacetyl group | Galactosamine core with an N-azidoacetyl group |
| Isotopic Label | Yes (e.g., ¹³C, ¹⁵N) | No (unless custom synthesized) | No (unless custom synthesized) |
| PEG Linker | Yes (PEG4) | No | No |
| Cell Permeability | Potentially enhanced due to PEGylation and glucose transporter uptake. Acetylation is not required for cell entry. | High, due to peracetylation which increases lipophilicity. | High, due to peracetylation. |
| Metabolic Pathway | Enters hexosamine biosynthetic pathway (HBP) after conversion. | Primarily incorporated into sialic acid biosynthesis pathway. | Incorporated into O-GalNAc (mucin-type) glycosylation and can be epimerized to UDP-GlcNAz. |
| Specificity | Potentially broader incorporation into various glycans. | Primarily targets sialylated glycoproteins. | Primarily targets O-GalNAc modified proteins, but can also label other glycans. |
| Potential for Bias | The PEG4 linker might introduce steric hindrance in enzymatic reactions or click chemistry. | Acetyl groups are removed intracellularly; the core azido (B1232118) sugar is incorporated. | Acetyl groups are removed intracellularly. |
| Published Data | Limited direct comparative studies available. | Extensively used and validated in numerous publications. | Widely used for studying O-glycosylation. |
| Quantitative Strategy | Can be used in combination with label-free, SILAC, or TMT methods. The isotopic label allows for its use as an internal standard. | Typically used with SILAC, TMT, or label-free quantification. | Used in conjunction with various quantitative proteomics techniques. |
Experimental Workflows and Signaling Pathways
The successful application of Isotope-labeled this compound in quantitative proteomics relies on a well-defined experimental workflow. This typically involves metabolic labeling of cells, cell lysis, click chemistry-based enrichment of glycoproteins, protein digestion, and finally, mass spectrometry analysis. When combined with SILAC, this allows for the direct comparison of glycoprotein (B1211001) abundance between different cell populations.
The incorporation of azido-sugars into cellular glycans relies on the promiscuity of enzymes within the hexosamine biosynthetic pathway (HBP). Understanding this pathway is crucial for interpreting the results of metabolic labeling experiments.
Detailed Experimental Protocols
The following protocols provide a general framework for using Isotope-labeled this compound in a quantitative proteomics experiment. Optimization will be required for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Adherent Cells
-
Cell Culture: Culture cells in DMEM supplemented with 10% dialyzed fetal bovine serum (FBS) and the appropriate "light" (e.g., ¹²C₆, ¹⁴N₂-Lysine; ¹²C₆, ¹⁴N₄-Arginine) or "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) amino acids for SILAC labeling. Ensure at least 5-6 cell doublings for complete incorporation of the heavy amino acids.
-
Metabolic Sugar Labeling: Once cells reach 70-80% confluency, replace the medium with fresh SILAC medium containing 25-100 µM of Isotope-labeled this compound. The optimal concentration and incubation time (typically 24-72 hours) should be determined empirically.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the "light" and "heavy" cell lysates using a BCA assay.
Protocol 2: Click Chemistry and Enrichment
-
Combine Lysates: Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Click Reaction: To the combined lysate, add the click chemistry reaction cocktail. A typical cocktail includes a biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate at room temperature for 1-2 hours.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Resuspend and Enrich: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8M urea). Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at room temperature to enrich for biotinylated (i.e., glycosylated) proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
Protocol 3: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide (B48618) to alkylate free cysteines.
-
Trypsin Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the enriched glycoproteins.
-
Elution and Desalting: Collect the supernatant containing the tryptic peptides. Elute any remaining peptides from the beads. Desalt the pooled peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the "light" and "heavy" labeled peptides. The software will calculate the heavy/light ratios, which reflect the relative abundance of the glycoproteins between the two experimental conditions.
Conclusion
Isotope-labeled this compound presents a promising tool for quantitative glycoproteomics. Its unique structure, featuring an isotopic label and a hydrophilic PEG4 linker, offers potential advantages in terms of direct quantification and improved solubility. However, the lack of extensive, direct comparative studies with more established reagents like Ac4ManNAz and Ac4GalNAz means that its performance characteristics, such as metabolic incorporation efficiency and potential steric effects of the PEG linker, are not yet fully elucidated in the literature.
Researchers should consider the specific goals of their study when selecting a metabolic labeling reagent. For targeted investigation of sialylation or O-GlcNAcylation, established reagents may be more appropriate. However, for broader glycome analysis and studies where the properties of the PEG linker may be beneficial, Isotope-labeled this compound is a valuable option to explore. As with any new reagent, thorough validation and optimization are crucial for obtaining reliable and reproducible quantitative data. This guide provides the foundational knowledge and protocols to embark on such investigations.
Navigating the Cellular Maze: A Comparative Guide to Azido-Sugar Permeability
For researchers, scientists, and drug development professionals, the efficient delivery of molecular probes into living cells is paramount. Azido-sugars are invaluable tools for metabolic glycoengineering, enabling the visualization and analysis of glycans in vivo. However, their efficacy hinges on a critical first step: crossing the cell membrane. This guide provides an objective comparison of the cell permeability of different azido-sugar derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
The cellular uptake of sugars is a complex process, often relying on specific transporters. To bypass this and enhance bioavailability, azido-sugars are frequently modified with acyl groups, such as acetyl or butanoyl groups. These modifications increase the lipophilicity of the sugar, facilitating its passive diffusion across the cell membrane. Once inside the cell, non-specific esterases remove the acyl groups, releasing the azido-sugar to participate in metabolic pathways.[1][2]
Comparative Analysis of Azido-Sugar Permeability
The choice of azido-sugar derivative can significantly impact the efficiency of metabolic labeling. The following table summarizes quantitative and qualitative data on the cell permeability and labeling efficiency of various commonly used azido-sugar derivatives. The data is primarily derived from studies utilizing flow cytometry to quantify the incorporation of the azido-sugar into cell surface glycans, which serves as a proxy for cell permeability and subsequent metabolic processing.
| Azido-Sugar Derivative | Cell Line(s) | Relative Permeability/Labeling Efficiency | Key Findings |
| Ac4GalNAz (Tetra-O-acetyl-N-azidoacetylgalactosamine) | CHO, Jurkat | High | Demonstrates superior cellular uptake and incorporation into cell surface azides compared to Ac4GlcNAz in CHO cells.[3] Its uptake is mediated by the GalNAc salvage pathway.[3] |
| Ac4GlcNAz (Tetra-O-acetyl-N-azidoacetylglucosamine) | CHO, HEK 293 | Lower than Ac4GalNAz | Shows significantly lower levels of cell surface azides compared to Ac4GalNAz in CHO cells.[3] However, it is effectively incorporated in other cell lines like HEK 293.[4] |
| Ac4ManNAz (Tetra-O-acetyl-N-azidoacetylmannosamine) | HeLa, CHO, SW1990, PANC-C1, A549 | Variable | Commonly used and generally effective, but can exhibit cell-line specific toxicity and variable incorporation efficiencies.[4][5] For instance, it is non-toxic in HeLa cells but can reduce the viability of CHO cells at higher concentrations.[4] |
| Bu4ManNAz (Tetrabutanoyl-N-azidoacetylmannosamine) | Jurkat | Higher than Ac4ManNAz | The butanoylated form shows better incorporation than the acetylated version, suggesting enhanced permeability.[4] |
| 1,3,4-O-Bu3ManNAz (1,3,4-Tri-O-butanoyl-N-azidoacetylmannosamine) | Jurkat | Higher than Bu4ManNAz | This derivative is incorporated even more effectively than the tetrabutanoylated form, labeling sialoglycans at lower concentrations without signs of apoptosis.[4] |
| Ac42AzGal (1,3,4,6-tetra-O-acetyl-2-azido-2-deoxygalactose) | CHO | Lower than Ac4GalNAz | Investigated as an alternative GalNAc analog, but showed lower labeling efficiency.[3] |
| Ac36AzGalNAc (1,3,4-tri-O-acetyl-6-azido-6-deoxy-N-acetylgalactosamine) | CHO | Lower than Ac4GalNAz | Another GalNAc analog with comparatively lower performance in labeling cell surface azides.[3] |
| Ac4GlcN-n-Iso (Per-acetylated N-isonitrileacetylglucosamine) | LL2 | Good | While not an azido-sugar, this isonitrile derivative of glucosamine (B1671600) shows good metabolic incorporation, in contrast to the poor labeling seen with Ac4GlcNAz.[6] |
| 6AzGal (6-azido-6-deoxy-galactose) | Not specified | High | This derivative, with an azido (B1232118) group at the C-6 position, shows robust signal reflecting GLUT activity, suggesting efficient uptake.[7] |
Experimental Protocols
A widely used method to assess the cell permeability and subsequent metabolic incorporation of azido-sugars is through flow cytometry. This technique quantifies the level of azido-sugars on the cell surface after metabolic labeling and reaction with a fluorescent probe.
Protocol: Analysis of Cell Surface Azides by Flow Cytometry[3]
-
Cell Seeding: Seed cells at a density of 125,000 cells per well in 12-well tissue culture plates in 1 ml of appropriate growth media.
-
Azido-Sugar Administration:
-
Prepare a 5 mM stock solution of the acetylated azido-sugar in ethanol (B145695).
-
Add the desired volume of the stock solution to the wells.
-
Allow the ethanol to evaporate completely before adding the media and cells.
-
Incubate the cells with the azido-sugar for 2-3 days in a 5% CO2 humidified incubator at 37°C.
-
-
Cell Harvesting and Staudinger Ligation:
-
Harvest the cells and wash them once with 1 ml of PBS buffer (PBS, pH 7.4, containing 0.1% FCS and 0.1% NaN3).
-
React the cells with 100 μl of a 0.5 mM solution of a phosphine-FLAG probe in PBS (pH 7.4) for 1 hour at room temperature. This step can be substituted with a copper-free click chemistry reagent like a DBCO-fluorophore.
-
-
Antibody Staining:
-
Wash the cells twice with PBS buffer.
-
Incubate with 200 μl of a mouse anti-FLAG monoclonal antibody (5 μg/ml in PBS) for 30 minutes at room temperature.
-
Rinse the cells twice with PBS buffer.
-
Incubate with a FITC-labeled goat anti-mouse secondary antibody (5.0 μg/ml in PBS) in the dark for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
For adherent cells, wash once with PBS and detach using trypsin. Stop trypsinization with serum-containing media.
-
Pellet the cells by centrifugation and wash twice with PBS buffer.
-
Resuspend the final cell pellet in 300 μl of PBS buffer for analysis using a flow cytometer.
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-sugar imaging using isonitrile and azido-based click chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the "Just-Right" Connection: A Literature Review of Successful PROTACs Utilizing PEG-Based Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a popular choice due to their hydrophilicity, biocompatibility, and tunable length.[2][3] This guide provides a comparative analysis of successful PROTACs that employ PEG-based linkers, supported by quantitative experimental data, detailed methodologies, and visual diagrams to inform the rational design of next-generation protein degraders.
The linker is far from a passive spacer; its length and composition are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5] An optimal linker length is paramount for achieving productive ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[6]
The Impact of PEG Linker Length on Degradation Efficacy: A Comparative Analysis
Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[7] Below, we present a summary of quantitative data from studies on PROTACs targeting several key proteins, illustrating the critical nature of linker optimization.
Bromodomain-Containing Protein 4 (BRD4)
BRD4, an epigenetic reader protein, is a well-studied target for PROTAC-mediated degradation. Several studies have explored the impact of PEG linker length on the efficacy of BRD4-targeting PROTACs, often utilizing a JQ1-like warhead and a ligand for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase.
| PROTAC (Targeting BRD4) | E3 Ligase Ligand | PEG Linker Length (n units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | VHL | 3 | 8 | >95 | H661 | [8] |
| 23 | >95 | H838 | [8] | |||
| CRBN-based PROTAC Series | CRBN | 0 | <500 | N/A | H661 | [1] |
| 1 | >5000 | N/A | H661 | [1] | ||
| 2 | >5000 | N/A | H661 | [1] | ||
| 4 | <500 | N/A | H661 | [1] | ||
| 5 | <500 | N/A | H661 | [1] |
Note: This table synthesizes data from multiple sources and is intended to illustrate the general trend of PEG linker length on BRD4 degradation. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Estrogen Receptor α (ERα)
ERα is a key target in the treatment of breast cancer. Studies on ERα-targeting PROTACs have highlighted the importance of linker length in achieving potent degradation. For instance, a study by Cyrus et al. systematically investigated the effect of linker length on ERα degradation using a series of PROTACs with varying atom chain lengths connecting an ERα ligand to a VHL E3 ligase ligand.[2] Their findings demonstrated that a 16-atom linker provided optimal degradation.[9] More recently, the clinical candidate ARV-471, an orally bioavailable ERα PROTAC, has shown significant promise.[10][11] While the exact linker composition of ARV-471 is not publicly disclosed, it is known to be a PROTAC and has demonstrated a DC50 of approximately 1-2 nM in ER-positive breast cancer cell lines.[11][12]
Other Key Protein Targets
The principle of linker length optimization extends to a wide range of other protein targets.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TANK-binding kinase 1 (TBK1) | VHL | 21 | 3 | 96 | [1] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | N/A (PEG linker) | Potent degradation | N/A | [2] |
Visualizing the Path to Degradation: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Detailed Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are essential.
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to quantify the extent of PROTAC-mediated protein degradation.[13][14]
1. Cell Culture and PROTAC Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO) in parallel.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.[13]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.[13]
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Simultaneously, or in a separate blot, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[14]
6. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
Assays for Binding Affinity and Ternary Complex Formation
Understanding the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the stability of the ternary complex, is crucial for rational PROTAC design. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for these measurements.[15][16]
Surface Plasmon Resonance (SPR):
-
SPR measures the binding interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
To measure ternary complex formation, one of the proteins (e.g., the E3 ligase complex) is immobilized on the sensor chip.
-
A solution containing the PROTAC and the target protein is then flowed over the chip.
-
The binding of the PROTAC-target protein binary complex to the immobilized E3 ligase results in a measurable signal, allowing for the determination of kinetic parameters (kon, koff) and binding affinity (KD) of the ternary complex.[17][18]
Isothermal Titration Calorimetry (ITC):
-
ITC directly measures the heat changes that occur upon binding of molecules.
-
To characterize ternary complex formation, the PROTAC is typically titrated into a solution containing the target protein and the E3 ligase.
-
The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.[15][16]
Conclusion
The use of PEG-based linkers has been instrumental in the development of successful PROTACs, offering a versatile platform to modulate the physicochemical properties and degradation efficacy of these novel therapeutic agents. The presented data and methodologies underscore the critical importance of linker optimization, particularly its length, in achieving potent and selective protein degradation. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers, facilitated by robust experimental techniques and computational modeling, will be paramount in designing the next generation of highly effective PROTAC-based therapies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 12. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Azido-PEG4-beta-D-glucose
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Azido-PEG4-beta-D-glucose is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
I. Understanding the Hazards
This compound is a molecule that combines the characteristics of an organic azide (B81097) and a polyethylene (B3416737) glycol (PEG) chain attached to a glucose moiety. This unique structure necessitates careful consideration of its potential hazards during disposal.
-
Organic Azide Group: The primary hazard stems from the azide group (-N3). Organic azides can be energetic and potentially explosive.[1] They can be sensitive to heat, light, shock, and friction.[1][2] A critical safety concern is the formation of highly toxic and explosive hydrazoic acid if azides come into contact with acids.[1] Additionally, contact with heavy metals can form dangerously explosive heavy metal azides.[1][3]
-
PEG Component: The polyethylene glycol (PEG) component is generally considered to be of low toxicity and is biodegradable.[4] However, its disposal into wastewater systems should be avoided as it can impact the biological and chemical oxygen demand in water treatment facilities.[4]
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation before use.[5][6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][5][6] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[5][6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][8] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
Step 1: Segregation and Labeling
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated and clearly labeled waste container.[1][8]
-
The label should prominently display "Azide-Containing Waste" and list the specific chemical contents.[1]
-
Never mix azide waste with other chemical waste streams, especially acidic solutions or heavy metal waste.[1][2]
Step 2: Chemical Inactivation (Recommended) For an added layer of safety, especially for larger quantities of waste, the azide group should be chemically converted to a more stable form. Reduction to an amine is a common and effective method.
-
Materials: A compatible reducing agent such as triphenylphosphine (B44618) or a dithiol-containing compound. The reaction should be performed in a suitable solvent (e.g., THF/water).
-
Procedure: This reaction should only be performed by personnel experienced in synthetic chemistry and with a thorough understanding of the reaction mechanism and potential hazards. The specific protocol should be developed and validated by a qualified chemist.
-
Post-Reaction: Once the azide has been fully converted (verified by an appropriate analytical method like IR spectroscopy or TLC), the resulting waste can be disposed of as a non-azide chemical waste, following institutional guidelines.
Step 3: Collection and Storage
-
The designated azide waste container should be made of a compatible material, such as high-density polyethylene (HDPE). Avoid using metal containers or containers with metal-lined caps.[1]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition.[2][5]
-
The storage area should be separate from incompatible materials, particularly acids and heavy metals.[2]
Step 4: Final Disposal
-
The collected and properly labeled azide waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3][9]
-
Under no circumstances should this compound or its waste be poured down the drain. [3] This can lead to the formation of explosive metal azides in the plumbing.[3]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated azide waste container. Use non-sparking tools for this process.[5][6][7]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., a detergent solution), and collect the cleaning materials as azide-contaminated waste.
-
Reporting: Report the spill to your institution's EHS office.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and guidelines.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. google.com [google.com]
- 5. targetmol.com [targetmol.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
